molecular formula C13H21N5O2 B10784557 Etamiphylline CAS No. 59547-58-9

Etamiphylline

Cat. No.: B10784557
CAS No.: 59547-58-9
M. Wt: 279.34 g/mol
InChI Key: AWKLBIOQCIORSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etamiphylline is a xanthine derivative developed for investigative applications related to obstructive airway diseases . Its intended pharmacological action is as a bronchodilator, and it is classified among anti-asthmatic agents . Chemically, it is defined as 7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with a molecular formula of C13H21N5O2 and a molecular weight of 279.34 g/mol . While early research focused on its potential as an anti-asthma agent, clinical studies have reported poor to absent bronchodilator effects in human subjects, making it a compound of significant interest for mechanistic and comparative pharmacological studies . This makes this compound particularly valuable for researchers studying the structure-activity relationships of xanthines, the mechanisms underlying bronchoconstriction, and as a reference compound in assays for adenosine receptor antagonists . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKLBIOQCIORSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17140-68-0 (mono-hydrochloride)
Record name Etamiphyllin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10861866
Record name Etaminophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Etamiphylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

314-35-2, 59547-58-9
Record name Etamiphyllin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etamiphyllin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etamiphyllin heparinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059547589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etamiphylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13592
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etamiphylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Etaminophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etamiphyllin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETAMIPHYLLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/221A91BQ2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Etamiphylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

75 °C
Record name Etamiphylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Etamiphylline: A Technical Deep Dive into its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etamiphylline (B1195060), a synthetic xanthine (B1682287) derivative, has been investigated for its potential therapeutic effects as a smooth muscle relaxant, cardiac stimulant, and respiratory stimulant. Its mechanism of action is believed to be multifactorial, primarily revolving around the inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine (B11128) receptors, pathways it shares with other methylxanthines like theophylline (B1681296). However, clinical evidence supporting its efficacy, particularly as a potent bronchodilator in humans, remains limited, with some studies indicating poor to absent effects compared to theophylline.[1][2][3] This technical guide provides a comprehensive overview of the putative molecular mechanisms of this compound, drawing upon the broader understanding of xanthine pharmacology. It details generalized experimental protocols for assessing its biochemical interactions and presents its proposed signaling pathways through structured diagrams. Due to a notable scarcity of direct quantitative data for this compound in publicly available literature, this paper will also draw comparisons with its parent compound, theophylline, to provide a contextual pharmacological framework.

Introduction

This compound (7-(2-diethylaminoethyl)theophylline) is a methylxanthine derivative structurally related to theophylline.[4] Like other xanthines, it has been explored for its utility in respiratory and cardiovascular conditions. The primary proposed mechanisms of action for this compound are twofold: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. Both actions contribute to its physiological effects, which include relaxation of smooth muscle, particularly in the bronchi, stimulation of the central nervous system, and positive inotropic and chronotropic effects on the heart. Despite its structural similarity to theophylline, this compound's clinical performance has been a subject of debate, with several studies highlighting its limited efficacy as a bronchodilator.[1][2]

Putative Mechanisms of Action

The precise and quantitatively defined mechanism of action of this compound is not well-documented in existing literature. However, based on its structural class, its pharmacological effects are largely inferred from the well-established mechanisms of theophylline.

Phosphodiesterase (PDE) Inhibition

Xanthine derivatives are known non-selective inhibitors of phosphodiesterases, a superfamily of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[5][6] By inhibiting PDEs, this compound is proposed to increase intracellular concentrations of these second messengers.

  • Increased cAMP in Airway Smooth Muscle: Elevated cAMP levels in airway smooth muscle cells lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, resulting in the sequestration of intracellular calcium and a decrease in the activity of myosin light-chain kinase (MLCK). This cascade of events leads to smooth muscle relaxation and bronchodilation.

  • Anti-inflammatory Effects: Increased intracellular cAMP also has anti-inflammatory effects by inhibiting the release of inflammatory mediators from mast cells, eosinophils, and T-lymphocytes.

Adenosine Receptor Antagonism

This compound is also presumed to act as a non-selective antagonist at adenosine receptors (A1, A2A, A2B, and A3).[7] Adenosine, an endogenous nucleoside, plays a significant role in various physiological processes, including bronchoconstriction and neurotransmission.

  • Bronchial Effects: In the airways, adenosine can induce bronchoconstriction in asthmatic patients by acting on A1 and A2B receptors on mast cells and smooth muscle. By blocking these receptors, this compound is expected to counteract this effect.

  • Cardiovascular and CNS Effects: Antagonism of A1 receptors in the heart can lead to increased heart rate and contractility. In the central nervous system, adenosine receptor blockade results in stimulant effects, including increased respiratory drive.

Quantitative Data

A thorough review of the scientific literature reveals a significant lack of specific quantitative data for this compound's binding affinities and inhibitory concentrations. To provide a frame of reference, the following table presents data for the related and more extensively studied xanthine, theophylline.

Parameter Theophylline This compound Reference
Adenosine Receptor Binding Affinity (Ki)
A1 Receptor14 µM (rat brain)Data not available[8]
A2A Receptor14 µM (rat brain)Data not available[8]
Phosphodiesterase Inhibition (IC50)
Non-selective PDE~100-1000 µMData not available[5]

Note: The provided data for theophylline is context-dependent and can vary based on the specific tissue, species, and experimental conditions. The absence of data for this compound underscores the need for further research to quantitatively characterize its pharmacological profile.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments that would be essential to elucidate the precise mechanism of action of this compound. These protocols are based on standard practices for studying xanthine derivatives.

Adenosine Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for different adenosine receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue known to express the target adenosine receptor subtype (e.g., rat brain for A1, striatum for A2A) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in the assay buffer to a specific protein concentration.

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a specific radioligand for the target receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A), and varying concentrations of this compound.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-labeled antagonist (e.g., theophylline).

    • Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against various PDE isoforms.

Methodology:

  • Enzyme and Substrate Preparation:

    • Obtain purified recombinant PDE isoenzymes.

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, and a specific concentration of the cyclic nucleotide substrate (cAMP or cGMP). Include a radiolabeled version of the substrate (e.g., [³H]cAMP).

  • Inhibition Assay:

    • In a reaction tube, combine the PDE enzyme, the reaction buffer with the radiolabeled substrate, and varying concentrations of this compound.

    • Include control tubes with no inhibitor (for maximum enzyme activity) and with a known potent inhibitor (for background).

    • Initiate the reaction by adding the enzyme and incubate at 30-37°C for a fixed period.

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding a stop solution (e.g., denaturing the enzyme by boiling or adding a specific inhibitor).

    • Add a second enzyme, such as snake venom nucleotidase, to convert the resulting 5'-AMP or 5'-GMP into adenosine or guanosine.

    • Separate the radiolabeled adenosine/guanosine product from the unreacted radiolabeled cAMP/cGMP substrate using anion-exchange chromatography.

  • Quantification and Data Analysis:

    • Measure the radioactivity of the eluted product.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and logical relationships in the mechanism of action of this compound.

Etamiphylline_PDE_Inhibition cluster_cAMP cAMP Degradation This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AMP 5'-AMP PDE->AMP Hydrolyzes cAMP cAMP cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive Myosin Light-Chain Kinase PKA->MLCK_inactive Phosphorylates (Inactivates) MLCK_active Active Myosin Light-Chain Kinase Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: Proposed signaling pathway of this compound via PDE inhibition.

Etamiphylline_Adenosine_Antagonism This compound This compound AdenosineReceptor Adenosine Receptor (e.g., A1, A2B) This compound->AdenosineReceptor Antagonizes G_protein G-protein Signaling AdenosineReceptor->G_protein Initiates Adenosine Adenosine Adenosine->AdenosineReceptor Activates Bronchoconstriction Bronchoconstriction G_protein->Bronchoconstriction Leads to

Caption: Proposed mechanism of this compound as an adenosine receptor antagonist.

Experimental_Workflow_Ki start Start: Prepare Receptor Membrane Suspension incubate Incubate Membranes with Radioligand and this compound start->incubate filter Filter to Separate Bound and Free Ligand incubate->filter count Measure Radioactivity of Bound Ligand filter->count analyze Analyze Data to Determine IC50 and Ki count->analyze end End: Obtain Binding Affinity (Ki) analyze->end

Caption: Experimental workflow for determining the Ki of this compound.

Conclusion

This compound is a xanthine derivative with a pharmacological profile that is presumed to be similar to that of theophylline, involving the inhibition of phosphodiesterases and antagonism of adenosine receptors. These mechanisms theoretically support its use as a bronchodilator, as well as a cardiac and respiratory stimulant. However, a significant gap exists in the scientific literature regarding specific quantitative data on its potency and binding affinities. The clinical data available suggests that its efficacy, particularly in treating asthma, is substantially lower than that of theophylline. For drug development professionals and researchers, this compound serves as an example of how structural modifications to a known pharmacophore can significantly alter clinical utility. Further in-depth preclinical studies are warranted to fully characterize its mechanism of action and to rationalize its observed clinical performance. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such future investigations.

References

Etamiphylline: A Technical Overview of its Chemical Framework and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 15, 2025

Abstract

Etamiphylline (B1195060), a synthetic xanthine (B1682287) derivative, has been investigated for its potential as a respiratory stimulant and bronchodilator. This technical guide provides a comprehensive analysis of its chemical structure, physicochemical properties, and known biological activities. While its clinical efficacy has been a subject of debate, this document consolidates the available scientific information to serve as a foundational resource for researchers and professionals in drug development. The guide details its mechanism of action, which is believed to be analogous to other methylxanthines, involving the inhibition of phosphodiesterases and antagonism of adenosine (B11128) receptors. This document adheres to stringent data presentation and visualization standards to facilitate clear and concise understanding.

Chemical Structure and Physicochemical Properties

This compound, systematically named 7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is a derivative of theophylline (B1681296).[1][2] The core of its structure is a purine-2,6-dione (B11924001) system, which is characteristic of the xanthine family of compounds. This bicyclic structure consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. Key substitutions on this xanthine nucleus include two methyl groups at positions 1 and 3, and a diethylaminoethyl group at position 7.[1][2]

The molecular formula of this compound is C₁₃H₂₁N₅O₂.[2][3] Its chemical structure is depicted in Figure 1.

Chemical structure of this compound

Figure 1. 2D Chemical Structure of this compound.

A summary of its key identifiers and physicochemical properties is provided in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers of this compound

IdentifierValueReference
IUPAC Name7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione[3]
CAS Number314-35-2[2][3]
Molecular FormulaC₁₃H₂₁N₅O₂[2][3]
SynonymsEtamiphyllin, Camphophyline, Millophylline, Soluphylline[3]

Table 2: Physicochemical Properties of this compound

PropertyValueUnitReference
Molecular Weight279.34 g/mol [3]
Melting Point75°C[3]
Boiling Point (Estimated)422.1°C
Water Solubility (logS)-4.97 (Calculated)[4]
logP (Octanol-Water)-0.225 (Calculated)[4]
Physical DescriptionSolid[3]

Mechanism of Action and Signaling Pathways

The pharmacological effects of this compound, like other methylxanthines such as theophylline, are primarily attributed to two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[5][6][7]

Phosphodiesterase Inhibition and cAMP Signaling

Phosphodiesterases are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby terminating their signaling roles.[5] By inhibiting PDEs, this compound is proposed to increase intracellular concentrations of cAMP in airway smooth muscle cells.[5][8] This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates several target proteins.[8] The downstream effects of PKA activation include the relaxation of airway smooth muscle, leading to bronchodilation.[8]

This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits cAMP cAMP increased PDE->cAMP degrades PKA Protein Kinase A (PKA) activation cAMP->PKA Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation

Figure 2. Proposed cAMP signaling pathway of this compound.

Adenosine Receptor Antagonism

Adenosine, an endogenous nucleoside, can cause bronchoconstriction in asthmatic patients by acting on adenosine receptors on the surface of various cells in the airways.[6] this compound is thought to act as a competitive antagonist at these receptors, thereby blocking the bronchoconstrictor effects of adenosine.[9]

Pharmacological Effects

Bronchodilator Activity

This compound has been investigated for its ability to relax the smooth muscles of the airways, which is the basis for its potential use in respiratory conditions characterized by bronchoconstriction, such as asthma.[1] However, clinical studies comparing its efficacy to the established bronchodilator theophylline have yielded conflicting results, with some studies suggesting that this compound is a weaker bronchodilator when administered orally.[10][11]

Anti-inflammatory Properties

Chronic inflammation is a key feature of asthma. Xanthine derivatives, including theophylline, have been shown to possess anti-inflammatory properties.[12] These effects are thought to be mediated, in part, by the inhibition of inflammatory cells and the modulation of cytokine production. While not extensively studied for this compound specifically, it is plausible that it shares some of these anti-inflammatory characteristics due to its structural similarity to theophylline.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not widely available in the public domain. However, based on the known mechanisms of action for related compounds, the following outlines of standard experimental workflows can be adapted for the study of this compound.

In Vivo Bronchodilator Effect Assessment

This protocol describes a general workflow for evaluating the bronchodilator effects of a test compound in an animal model of airway hyperresponsiveness.

Animal_Model Animal Model (e.g., Guinea Pig) Baseline Baseline Airway Resistance Measurement Animal_Model->Baseline Drug_Admin Administer this compound Baseline->Drug_Admin Bronchoconstrictor Induce Bronchoconstriction (e.g., with Methacholine) Drug_Admin->Bronchoconstrictor Measurement Measure Airway Resistance Bronchoconstrictor->Measurement Analysis Data Analysis and Comparison Measurement->Analysis

Figure 3. Workflow for in vivo bronchodilator assessment.

Methodology:

  • Animal Model: An appropriate animal model, such as the guinea pig, is selected.

  • Baseline Measurement: Baseline airway resistance is measured using techniques like whole-body plethysmography.

  • Drug Administration: this compound is administered via a relevant route (e.g., oral, intravenous, or aerosol).[13]

  • Bronchoconstriction Induction: A bronchoconstricting agent, such as methacholine (B1211447) or histamine, is administered to induce airway narrowing.[13]

  • Airway Resistance Measurement: Airway resistance is measured again after the administration of the bronchoconstrictor.

  • Data Analysis: The change in airway resistance in the this compound-treated group is compared to a control group to determine the bronchodilator effect.

In Vitro Phosphodiesterase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against phosphodiesterase enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Purified phosphodiesterase enzyme and its substrate, cAMP, are prepared in an appropriate assay buffer.

  • Compound Incubation: The enzyme is incubated with varying concentrations of this compound.

  • Reaction Initiation: The reaction is initiated by the addition of cAMP.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of remaining cAMP or the product of its hydrolysis (AMP) is quantified. This is often done using radioimmunoassay, enzyme-linked immunosorbent assay (ELISA), or fluorescence-based methods.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolic studies specifically for this compound are limited. However, as a derivative of theophylline, its pharmacokinetic profile is expected to share some similarities. Theophylline is primarily metabolized in the liver by cytochrome P450 enzymes.[14] The rate of metabolism can be influenced by various factors, including age, smoking status, and co-administration of other drugs.[14] this compound itself is metabolized, with N-deethylation and N-oxidation being identified as metabolic pathways in some animal studies.[15]

Conclusion

This compound is a xanthine derivative with a chemical structure and proposed mechanism of action similar to theophylline. While it has been explored for its bronchodilator properties, its clinical utility remains a subject of further investigation. This technical guide has summarized the currently available information on its chemical properties, biological activities, and potential signaling pathways. Further in-depth studies, including detailed experimental protocols and quantitative analysis of its interaction with molecular targets, are necessary to fully elucidate its pharmacological profile and therapeutic potential. This document serves as a foundational resource to guide future research and development efforts in this area.

References

A Technical Guide to the Synthesis of Etamiphylline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathways for Etamiphylline (7-(2-(diethylamino)ethyl)theophylline) and its derivatives. The document details the core chemical reactions, experimental protocols, and quantitative data to support research and development in this area. Furthermore, it explores the key signaling pathways associated with these compounds, offering insights into their pharmacological mechanisms.

Core Synthesis of this compound

This compound, a xanthine (B1682287) derivative, is primarily synthesized through the N-alkylation of theophylline (B1681296) at the 7-position. The most common and direct method involves the reaction of theophylline with a suitable 2-(diethylamino)ethyl halide, typically in the presence of a base.

The general reaction scheme is as follows:

Synthesis_this compound Theophylline Theophylline This compound This compound Theophylline->this compound Alkylation Reagent 2-(Diethylamino)ethyl chloride Reagent->this compound Base Base (e.g., Sodium Carbonate) Base->this compound Solvent Solvent (e.g., Dioxane) Solvent->this compound

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on the synthesis of 7-substituted theophylline derivatives.

Materials:

  • Theophylline

  • 2-(Diethylamino)ethyl chloride hydrochloride

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Dioxane or other suitable high-boiling point solvent

  • Ethyl acetate (B1210297)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Preparation of the free base: If starting with 2-(diethylamino)ethyl chloride hydrochloride, it should be converted to its free base before the reaction. This can be achieved by dissolving the hydrochloride salt in water and neutralizing it with a base like sodium carbonate, followed by extraction with an organic solvent.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve theophylline in a suitable organic solvent such as dioxane.

  • Addition of Reagents: Add a molar excess of a base, such as sodium carbonate, to the theophylline solution. Subsequently, add the 2-(diethylamino)ethyl chloride (free base) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 125°C for dioxane) and maintain it for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.[1]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves modifications at the 7- and 8-positions of the theophylline scaffold.

Synthesis of 7-Substituted Theophylline Derivatives

A common precursor for various 7-substituted derivatives is 7-(2-chloroethyl)theophylline (B172990). This intermediate can be synthesized by reacting theophylline with 1,2-dichloroethane (B1671644).

Synthesis_Derivatives Theophylline Theophylline Chloroethyl_Theophylline 7-(2-Chloroethyl)theophylline Theophylline->Chloroethyl_Theophylline Reaction with 1,2-dichloroethane Derivative 7-Substituted Theophylline Derivative Chloroethyl_Theophylline->Derivative Nucleophilic Substitution Nucleophile Nucleophile (Nu-H) e.g., R-SH, R-OH, R₂NH Nucleophile->Derivative

Caption: General pathway for 7-substituted theophylline derivatives.

Procedure:

  • Dissolve theophylline in a 2N sodium hydroxide (B78521) solution and stir for 15 minutes.

  • Add 1,2-dichloroethane and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB).

  • Reflux the mixture for 2 hours.

  • After cooling, acidify the reaction mixture with a 10% hydrochloric acid solution.

  • Extract the product with ethyl acetate, and dry the organic layer over magnesium sulfate.

  • Evaporate the solvent to obtain the crude product, which can be further purified. A yield of 88% has been reported for this reaction.[1]

Procedure:

  • Dissolve 7-(2-chloroethyl)theophylline in ethanol (B145695) and stir for 15 minutes.

  • Add 1.5 equivalents of thiophenol to the solution.

  • Reflux the reaction mixture for 4 hours.

  • After cooling, neutralize the mixture with a 5% sodium hydrogen carbonate solution.

  • Extract the product with ethyl acetate and dry the organic phase over magnesium sulfate.

  • Evaporate the solvent and purify the crude product by chromatography on silica gel.[1]

Quantitative Data for Synthesized Theophylline Derivatives

The following table summarizes the reaction yields and melting points for a selection of synthesized 7-substituted theophylline derivatives.

CompoundStarting MaterialReagentYield (%)Melting Point (°C)Reference
7-(2-Chloroethyl)theophyllineTheophylline1,2-Dichloroethane88160[1]
7-(2-Hydroxyethyl)theophyllineTheophylline2-Chloroethanol86-[1]
7-(Ethoxymethylbenzimidazolyl)theophylline7-(2-Hydroxyethyl)theophyllineChloromethylbenzimidazole87232-234[1]
7-(Ethoxybenzyl)theophylline7-(2-Hydroxyethyl)theophyllineBenzyl chloride75>270[1]
7-(Ethylthiobenzimidazolyl)theophylline7-(2-Chloroethyl)theophylline2-Mercaptobenzimidazole72155[1]
7-(2-Ethylthiophenyl)theophylline7-(2-Chloroethyl)theophyllineThiophenol60>270[1]

Signaling Pathways of this compound and its Derivatives

The pharmacological effects of this compound and its derivatives are primarily attributed to their action on two key signaling pathways, similar to other xanthines like theophylline.[2]

Phosphodiesterase (PDE) Inhibition

Xanthine derivatives, including this compound, act as non-selective inhibitors of phosphodiesterase (PDE) enzymes.[3][4] PDEs are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various cellular processes. By inhibiting PDEs, this compound increases the intracellular concentrations of cAMP and cGMP. This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, resulting in smooth muscle relaxation, particularly in the bronchi, which is beneficial in the treatment of asthma.[2]

PDE_Inhibition This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits ATP ATP PDE->ATP Degrades to AMP cAMP cAMP PKA Protein Kinase A cAMP->PKA Activates AC Adenylyl Cyclase ATP->AC AC->cAMP Converts Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: this compound's role in PDE inhibition.

Adenosine Receptor Antagonism

This compound and its parent compound, theophylline, are also non-selective antagonists of adenosine receptors (A₁, A₂A, A₂B, and A₃).[5][6] Adenosine, a naturally occurring nucleoside, can cause bronchoconstriction in asthmatic patients. By blocking adenosine receptors, this compound can prevent this effect. However, this antagonism is also responsible for some of the side effects of xanthine derivatives, such as central nervous system stimulation and cardiac effects.[2] The behavioral effects of xanthines appear to be determined by their relative activity as adenosine receptor antagonists and as inhibitors of brain calcium-independent PDEs.[7]

Adenosine_Antagonism This compound This compound Adenosine_Receptor Adenosine Receptor This compound->Adenosine_Receptor Blocks Bronchoconstriction Bronchoconstriction Adenosine_Receptor->Bronchoconstriction Can lead to Adenosine Adenosine Adenosine->Adenosine_Receptor Binds to

Caption: Adenosine receptor antagonism by this compound.

Conclusion

The synthesis of this compound and its derivatives is a well-established process centered around the alkylation of the theophylline core. This guide has provided detailed insights into the synthetic methodologies, including specific experimental protocols and quantitative data, to aid researchers in this field. Understanding the underlying signaling pathways of phosphodiesterase inhibition and adenosine receptor antagonism is crucial for the rational design of new derivatives with improved therapeutic profiles and reduced side effects. Further research into selective PDE isoenzyme inhibitors and adenosine receptor subtype-specific antagonists derived from the theophylline scaffold holds promise for the development of novel therapeutics for respiratory and other diseases.

References

Etamiphylline: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etamiphylline (also known as etofylline) is a synthetic xanthine (B1682287) derivative that has been investigated for its potential as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Structurally, it is a 7-substituted derivative of theophylline.[3] Despite its classification as a xanthine, its clinical efficacy has been a subject of debate, with some studies indicating poor to absent bronchodilator effects in humans.[4] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, intended to inform researchers and professionals in the field of drug development.

Pharmacokinetics

The pharmacokinetic profile of this compound dictates its absorption, distribution, metabolism, and excretion. Quantitative data on these parameters are crucial for determining appropriate dosing regimens and understanding its behavior in the body.

Quantitative Pharmacokinetic Data

A summary of the key pharmacokinetic parameters for this compound in healthy human volunteers following intravenous and oral administration is presented in Table 1.

ParameterValueRoute of AdministrationReference
Absorption
Bioavailability (F)~80%Oral[3]
Distribution
Volume of Distribution (Vd)0.60 L/kgIntravenous[3]
Metabolism
Primary MetabolitesDesethylthis compound, Demethylated this compound, N-oxideIntravenous (in horses)[5]
Elimination
Elimination Half-life (t½β)4.1 hoursIntravenous[3]
Total Body Clearance (CL)0.106 L/kg/hIntravenous[3]
Renal Clearance0.017 L/kg/hIntravenous[3]
Percentage Excreted Unchanged in Urine~20%Intravenous[3]

Note: The metabolism data is derived from a study in horses and may not be directly extrapolated to humans.

Pharmacodynamics

The pharmacodynamic properties of this compound are characteristic of the xanthine class of drugs, primarily involving the relaxation of bronchial smooth muscle.

Mechanism of Action

The bronchodilator effect of xanthine derivatives like this compound is primarily attributed to two main mechanisms:

  • Inhibition of Phosphodiesterase (PDE) Enzymes: By inhibiting PDE enzymes, particularly PDE3 and PDE4, this compound leads to an increase in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels activate protein kinase A, which in turn phosphorylates and inactivates myosin light-chain kinase, resulting in the relaxation of airway smooth muscle.[1]

  • Antagonism of Adenosine Receptors: this compound can act as a non-selective antagonist of A1 and A2 adenosine receptors.[1] Adenosine can induce bronchoconstriction in sensitive individuals, and by blocking its receptors, this compound can contribute to bronchodilation.

The relative contribution of each of these mechanisms to the overall effect of this compound is not well-defined.

Signaling Pathway

The signaling cascade initiated by this compound leading to bronchodilation is depicted in the following diagram:

This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition Adenosine_Receptor Adenosine Receptor This compound->Adenosine_Receptor Antagonism cAMP cAMP PDE->cAMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation ATP ATP AC Adenylyl Cyclase ATP->AC Activation AC->cAMP MLCK_active Myosin Light-Chain Kinase (Active) PKA->MLCK_active MLCK_inactive Myosin Light-Chain Kinase (Inactive) MLCK_active->MLCK_inactive Phosphorylation Bronchodilation Bronchodilation MLCK_inactive->Bronchodilation

Caption: Signaling pathway of this compound leading to bronchodilation.

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not widely available in the public domain. However, a general methodology for a human pharmacokinetic study of an orally administered bronchodilator can be outlined as follows.

Protocol: Single-Dose Oral Pharmacokinetic Study

1. Study Design:

  • A single-center, open-label, single-dose study in healthy adult volunteers.

  • Subjects would receive a single oral dose of this compound.

2. Subject Population:

  • Healthy, non-smoking male and female volunteers, aged 18-45 years.

  • Exclusion criteria would include a history of respiratory, cardiovascular, hepatic, or renal disease, and use of any medication for 2 weeks prior to the study.

3. Dosing:

  • A single oral dose of this compound (e.g., 200 mg) administered with a standardized volume of water after an overnight fast.

4. Blood Sampling:

  • Venous blood samples (approximately 5 mL) would be collected into heparinized tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma would be separated by centrifugation and stored at -20°C until analysis.

5. Bioanalytical Method:

  • Plasma concentrations of this compound would be determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters including Cmax, Tmax, AUC0-t, AUC0-∞, t½, CL/F, and Vd/F would be calculated using non-compartmental analysis.

7. Safety and Tolerability:

  • Adverse events would be monitored throughout the study. Vital signs (blood pressure, heart rate, respiratory rate, and temperature) would be recorded at regular intervals.

Experimental Workflow Diagram

The logical flow of a typical pharmacokinetic study is illustrated below.

cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting Protocol Design Protocol Design Ethics Approval Ethics Approval Protocol Design->Ethics Approval Subject Recruitment Subject Recruitment Ethics Approval->Subject Recruitment Informed Consent Informed Consent Screening Screening Informed Consent->Screening Dosing Dosing Screening->Dosing Sample Collection Sample Collection Dosing->Sample Collection Sample Processing Sample Processing Bioanalysis Bioanalysis Sample Processing->Bioanalysis Data Generation Data Generation Bioanalysis->Data Generation Pharmacokinetic Analysis Pharmacokinetic Analysis Statistical Analysis Statistical Analysis Pharmacokinetic Analysis->Statistical Analysis Final Report Final Report Statistical Analysis->Final Report

Caption: A typical experimental workflow for a clinical pharmacokinetic study.

Conclusion

This compound is a xanthine derivative with modest pharmacokinetic properties and a pharmacodynamic profile characteristic of its class. The available data suggest a relatively short half-life and incomplete oral bioavailability. Its mechanism of action is believed to involve phosphodiesterase inhibition and adenosine receptor antagonism, leading to bronchodilation. However, the limited and sometimes contradictory clinical data on its efficacy warrant further investigation to fully elucidate its therapeutic potential. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals interested in the further study of this compound and related compounds.

References

Preliminary In-Vitro and In-Vivo Studies on Etamiphylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etamiphylline, a xanthine (B1682287) derivative, has been investigated for its potential as a bronchodilator and respiratory stimulant.[1][2][3] This technical guide provides a comprehensive overview of the available preliminary in-vitro and in-vivo studies on this compound. It is designed to offer researchers, scientists, and drug development professionals a detailed resource, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows. While this compound has been the subject of some investigation, it is noteworthy that its clinical efficacy as a bronchodilator has been questioned in some human studies.[3][4]

In-Vivo Studies: Pharmacokinetics and Bronchodilator Efficacy

In-vivo research on this compound has primarily focused on its pharmacokinetic profile in humans and its comparative efficacy as a bronchodilator in pediatric patients with asthma.

Pharmacokinetic Profile in Humans

A key study investigated the serum concentrations and urinary excretion of this compound in healthy volunteers following both intravenous and oral administration. The results indicated that this compound does not metabolize into theophylline (B1681296) in-vivo.[5]

Data Summary: Pharmacokinetic Parameters of this compound in Humans

ParameterValueRoute of Administration
Dose 200 mgIntravenous & Oral
Bioavailability ~80%Oral
Peak Plasma Concentration (Cmax) ~3.9 mg/LOral
Half-life (t½ β-phase) 4.1 hoursIntravenous
Volume of Distribution (Vd) 0.60 L/kgIntravenous
Total Body Clearance 0.106 L·kg⁻¹·h⁻¹Intravenous
Renal Clearance 0.017 L·kg⁻¹·h⁻¹Intravenous
Percentage Excreted Unchanged in Urine ~20%Intravenous

Data sourced from a cross-over study in healthy volunteers.[5]

Experimental Protocol: Pharmacokinetic Study

The pharmacokinetic parameters of this compound were determined in a cross-over study involving healthy human volunteers.

  • Study Design: A cross-over design was implemented where each volunteer received a 200 mg dose of this compound both intravenously and orally, with a washout period between administrations.

  • Sample Collection: Blood and urine samples were collected at predetermined time intervals following drug administration.

  • Analytical Method: Serum concentrations and urinary excretion of this compound were quantified using a validated analytical method, likely high-performance liquid chromatography (HPLC), a common technique for quantifying drug levels in biological fluids.[6]

  • Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using pharmacokinetic modeling software. Intravenous administration data was fitted to a two-compartment model, while oral administration data was described by a one-compartment model.[5]

G cluster_0 Volunteer Recruitment and Dosing cluster_1 Sample Collection cluster_2 Analysis and Modeling Healthy Volunteers Healthy Volunteers 200mg IV Dose 200mg IV Dose Healthy Volunteers->200mg IV Dose 200mg Oral Dose 200mg Oral Dose Healthy Volunteers->200mg Oral Dose Blood & Urine Samples Blood & Urine Samples 200mg IV Dose->Blood & Urine Samples Blood & Urine Samples2 Blood & Urine Samples2 200mg Oral Dose->Blood & Urine Samples2 After Washout Period HPLC Analysis HPLC Analysis Blood & Urine Samples->HPLC Analysis Blood & Urine Samples2->HPLC Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling HPLC Analysis->Pharmacokinetic Modeling Parameter Determination Parameter Determination Pharmacokinetic Modeling->Parameter Determination

Caption: Potential signaling pathway of this compound via PDE inhibition.

Conclusion

The preliminary in-vivo data suggests that this compound is orally bioavailable with a relatively short half-life in humans. [5]However, its efficacy as a bronchodilator, particularly in pediatric asthma, appears to be significantly less potent than theophylline. [4]The lack of comprehensive in-vitro studies elucidating its specific molecular interactions and signaling pathways represents a significant knowledge gap. Future research should focus on detailed in-vitro assays to determine its potency and selectivity for various phosphodiesterase isoforms and adenosine (B11128) receptors. Such studies would provide a clearer understanding of its pharmacological profile and help to rationalize the observed in-vivo effects. For drug development professionals, the existing data suggests that while this compound may have some systemic effects, its utility as a primary treatment for obstructive airway diseases is questionable based on current evidence.

References

Etamiphylline: A Technical Overview of its Biological Targets and Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etamiphylline (B1195060) is a synthetic xanthine (B1682287) derivative, structurally related to theophylline (B1681296) and caffeine, that has been investigated for its potential as a bronchodilator in the management of respiratory conditions such as asthma.[1][2] Like other methylxanthines, its pharmacological effects are primarily attributed to its interaction with key biological targets, namely adenosine (B11128) receptors and phosphodiesterase (PDE) enzymes.[3][4] This technical guide provides an in-depth analysis of the known biological targets of this compound, its receptor binding affinity, and the associated signaling pathways. Due to a scarcity of specific quantitative data for this compound in publicly available literature, data for the closely related and well-studied compound, theophylline, is presented as a proxy to infer the likely binding characteristics of this compound. This approach is based on the understanding that this compound shares pharmacodynamic properties with theophylline.[1]

Core Biological Targets

The primary molecular targets of this compound, like other xanthines, are:

  • Adenosine Receptors: this compound acts as a non-selective competitive antagonist at A1, A2A, A2B, and A3 adenosine receptors.[3] By blocking these receptors, it inhibits the effects of endogenous adenosine, a nucleoside that plays a significant role in various physiological processes, including bronchoconstriction.[4]

  • Phosphodiesterases (PDEs): this compound is a non-selective inhibitor of phosphodiesterase enzymes, particularly PDE3 and PDE4.[3][5] These enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in intracellular signal transduction.[5]

Receptor Binding Affinity and Inhibitory Potency

Table 1: Theophylline Binding Affinity (Ki) for Adenosine Receptor Subtypes

Receptor SubtypeSpeciesRadioligandKi (nM)
A1 Rat Brain[3H]CHA13,000
A2A Rat Striatum[3H]CGS 2168015,000
A2B Human->10,000
A3 Human[125I]AB-MECA>10,000
  • Data for theophylline is presented as a proxy for this compound. Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand.

  • [3H]CHA = [3H]N6-cyclohexyladenosine; [3H]CGS 21680 = [3H]-2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine; [125I]AB-MECA = [125I]-N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide.

Table 2: Theophylline Inhibitory Potency (IC50) against Phosphodiesterase Isoforms

PDE IsoformSpecies/TissueIC50 (µM)
PDE1 Bovine Brain150
PDE2 Rat Heart100
PDE3 Guinea Pig Heart50
PDE4 Rat Brain100
PDE5 Guinea Pig Lung150
  • Data for theophylline is presented as a proxy for this compound. IC50 values represent the concentration of the drug that is required for 50% inhibition of the enzyme's activity in vitro.

Signaling Pathways

The pharmacological effects of this compound are mediated through its influence on intracellular signaling cascades, primarily the cyclic AMP (cAMP) pathway.

Adenosine Receptor Antagonism

By blocking A1 and A2B adenosine receptors on airway smooth muscle cells, this compound prevents adenosine-induced bronchoconstriction. A1 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to decreased cAMP levels. A2B receptors, when activated by high concentrations of adenosine, can couple to Gq proteins, activating phospholipase C and leading to an increase in intracellular calcium, which also contributes to smooth muscle contraction. This compound's antagonism at these receptors prevents these downstream signaling events.

Phosphodiesterase Inhibition

Inhibition of PDE enzymes, particularly PDE4, by this compound leads to an accumulation of intracellular cAMP in airway smooth muscle and inflammatory cells.[6] Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets.[7] In smooth muscle cells, this leads to the phosphorylation and inactivation of myosin light chain kinase (MLCK), resulting in smooth muscle relaxation and bronchodilation. In inflammatory cells, elevated cAMP and PKA activation inhibit the release of pro-inflammatory mediators.

Caption: this compound's dual mechanism of action.

Experimental Protocols

The determination of a compound's binding affinity and functional activity at its biological targets is crucial in drug development. The following are detailed methodologies for key experiments used to characterize compounds like this compound.

Radioligand Binding Assay for Adenosine Receptor Affinity (Ki)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Methodology:

  • Membrane Preparation:

    • Tissues or cells expressing the adenosine receptor subtype of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a multi-well plate, a fixed concentration of the radiolabeled ligand (e.g., [3H]CHA for A1 receptors) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptors.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the same receptor.

    • The mixture is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep_membranes Prepare Cell Membranes (Expressing Target Receptor) start->prep_membranes setup_assay Set up Binding Assay: - Membranes - Radioligand - Test Compound (this compound) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis: - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Functional cAMP Assay for Phosphodiesterase Inhibition (IC50)

This assay measures the ability of a test compound to inhibit the breakdown of cAMP by phosphodiesterase enzymes, leading to an increase in intracellular cAMP levels.

Methodology:

  • Cell Culture and Treatment:

    • Cells expressing the phosphodiesterase isoform of interest are cultured in appropriate media.

    • The cells are pre-treated with various concentrations of the test compound (this compound).

    • Adenylyl cyclase is then stimulated with an agent like forskolin (B1673556) to induce cAMP production.

  • Cell Lysis and cAMP Measurement:

    • After a specific incubation period, the cells are lysed to release the intracellular cAMP.

    • The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

    • In these assays, cAMP from the sample competes with a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody binding sites. The signal generated is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The concentration of cAMP in the treated samples is determined from the standard curve.

    • The IC50 value, which is the concentration of the test compound that causes a 50% increase in cAMP levels (or 50% inhibition of PDE activity), is calculated by plotting the cAMP concentration against the test compound concentration and fitting the data to a dose-response curve.

start Start culture_cells Culture Cells (Expressing Target PDE) start->culture_cells treat_cells Treat Cells with Test Compound (this compound) culture_cells->treat_cells stimulate_ac Stimulate Adenylyl Cyclase (e.g., with Forskolin) treat_cells->stimulate_ac lyse_cells Lyse Cells to Release Intracellular cAMP stimulate_ac->lyse_cells measure_cAMP Measure cAMP Levels (e.g., ELISA, HTRF) lyse_cells->measure_cAMP analyze Data Analysis: - Generate Standard Curve - Determine IC50 measure_cAMP->analyze end End analyze->end

Caption: Workflow for a functional cAMP assay.

Conclusion

This compound is a xanthine derivative that exerts its pharmacological effects primarily through the antagonism of adenosine receptors and the inhibition of phosphodiesterase enzymes. While specific quantitative binding and inhibition data for this compound are limited, the extensive data available for the structurally and pharmacodynamically similar compound, theophylline, provides a valuable framework for understanding its likely interactions with these biological targets. The dual mechanism of action converges on the modulation of the intracellular cAMP signaling pathway, leading to its bronchodilatory and potential anti-inflammatory effects. Further research is warranted to fully elucidate the specific binding affinities and inhibitory profile of this compound to better characterize its therapeutic potential.

References

Etamiphylline: A Technical and Historical Review of a Theophylline Derivative

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Etamiphylline (B1195060) (7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is a synthetic derivative of theophylline (B1681296), developed as a bronchodilator for the treatment of asthma and other respiratory diseases. As a member of the xanthine (B1682287) class of compounds, its intended mechanism of action was centered on the inhibition of phosphodiesterase enzymes and antagonism of adenosine (B11128) receptors, leading to smooth muscle relaxation in the airways. While preclinical studies suggested potential efficacy, subsequent human clinical trials in the 1980s revealed poor to absent bronchodilatory effects compared to its parent compound, theophylline. This led to the cessation of its development for human use in most contexts. This technical guide details the discovery and historical development of this compound, its synthesis, proposed mechanism of action, and the key clinical findings that defined its therapeutic trajectory. It also briefly covers its contemporary use in veterinary medicine.

Discovery and Historical Development

The precise origin of this compound's first synthesis is not clearly documented in readily available literature. However, its development context lies within the broader 20th-century exploration of xanthine derivatives to improve upon the therapeutic profile of theophylline. Theophylline itself was first isolated from tea leaves in 1888 and its bronchodilatory effects were discovered in the 1920s.[1] The primary goals for developing derivatives like this compound were to enhance efficacy, improve solubility, and reduce the significant side effects associated with theophylline, which has a narrow therapeutic window.

This compound, also known by trade names such as Millophylline, emerged as a candidate for treating asthma.[2] The key structural modification is the addition of a 7-(2-diethylaminoethyl) group to the theophylline backbone. This modification was intended to alter its pharmacokinetic and pharmacodynamic properties.

The developmental trajectory of this compound for human use was largely halted by key clinical studies in the mid-1980s. Two notable studies published in The Lancet in 1984 concluded that this compound had a poor bronchodilator effect in asthmatic patients.[3][4] A study by Vazquez et al. found no significant difference between oral this compound and a placebo in asthmatic children.[4] A separate study by Addis reported a similar absence of a significant bronchodilatory effect.[3] These findings effectively curtailed its further development as a primary respiratory therapeutic for humans. Despite its failure in human asthma trials, this compound (often as this compound camsylate) found a niche in veterinary medicine as a respiratory and cardiac stimulant.[2][5]

Chemical Synthesis

This compound is synthesized via the N-alkylation of theophylline. The process involves the substitution at the N7 position of the purine (B94841) ring system.

Experimental Protocol: General Synthesis of this compound

A common synthetic route involves the reaction of theophylline with a 2-(diethylamino)ethyl halide. The following protocol is a generalized representation based on established chemical principles for N-alkylation of xanthines.

Materials:

  • Theophylline

  • 2-(diethylamino)ethyl chloride hydrochloride

  • A suitable base (e.g., sodium carbonate, potassium carbonate)

  • An organic solvent (e.g., dioxane, dimethylformamide)

Procedure:

  • Theophylline is dissolved in the chosen organic solvent.

  • A slight molar excess of the base is added to the solution to deprotonate the N7 position of the theophylline, forming the theophyllinate anion.

  • 2-(diethylamino)ethyl chloride (often generated in situ from its hydrochloride salt) is added to the reaction mixture.

  • The mixture is heated to reflux (a temperature around 125°C has been cited when using dioxane) and stirred for several hours to allow the nucleophilic substitution reaction to proceed to completion.[2]

  • After cooling, the reaction mixture is filtered to remove inorganic salts.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products Theophylline Theophylline Mixing Mixing and Deprotonation Theophylline->Mixing Base Base (e.g., Na₂CO₃) Base->Mixing AlkylHalide 2-(Diethylamino)ethyl chloride AlkylHalide->Mixing Solvent Solvent (e.g., Dioxane) Solvent->Mixing Heating Heating under Reflux (~125°C) Mixing->Heating Nucleophilic Substitution Workup Filtration and Solvent Removal Heating->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Byproducts Salt Byproducts Workup->Byproducts This compound This compound Purification->this compound

Figure 1: Generalized workflow for the synthesis of this compound.

Mechanism of Action

As a xanthine derivative, the intended mechanism of action for this compound is analogous to that of theophylline, primarily involving two pathways that lead to bronchodilation.[2]

  • Phosphodiesterase (PDE) Inhibition: Xanthines are non-selective inhibitors of PDE enzymes. By inhibiting PDEs, particularly PDE3 and PDE4 in airway smooth muscle cells, this compound was expected to prevent the breakdown of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in the sequestration of intracellular calcium and the relaxation of airway smooth muscle.

  • Adenosine Receptor Antagonism: Xanthines are also antagonists of A1 and A2 adenosine receptors. Adenosine can cause bronchoconstriction in asthmatic patients, partly through its action on mast cells. By blocking these receptors, this compound was hypothesized to prevent adenosine-mediated bronchoconstriction and inflammation.

However, the clinical data suggests that this compound's activity at these targets is significantly weaker than that of theophylline in humans, leading to its lack of efficacy.[2]

Figure 2: Proposed dual mechanism of action for this compound.

Preclinical and Clinical Data

Preclinical Pharmacology

Pharmacodynamic studies, primarily in animals, showed that this compound possesses smooth muscle relaxant properties and acts as a cardiac and respiratory stimulant, similar to theophylline.[2] However, it was noted to have a weaker diuretic effect.[2] Pharmacokinetic studies in horses, dogs, and calves indicated that this compound camsylate was rapidly absorbed and eliminated, with plasma elimination half-lives ranging from approximately 60 to 100 minutes.[2]

Parameter Species Value Reference
Plasma Elimination Half-lifeHorse~100 minutes[2]
Plasma Elimination Half-lifeDog~60 minutes[2]
Plasma Elimination Half-lifeCalf~60 minutes[2]

Table 1: Summary of Preclinical Pharmacokinetic Data for this compound Camsylate.

Clinical Trials

The development of this compound for asthma was effectively terminated by clinical trial results published in 1984. A key study provided a direct comparison with theophylline and a placebo.

Experimental Protocol: Vazquez et al., 1984

  • Study Design: A double-blind, randomized, placebo-controlled clinical trial.[4]

  • Patient Population: 27 asymptomatic asthmatic children with existing airway obstruction.[4]

  • Interventions: Patients received a single oral dose of one of three solutions:

    • This compound: 6.9 mg/kg

    • Theophylline: 6.9 mg/kg

    • Placebo

  • Primary Endpoints: Changes in pulmonary function tests, including Forced Expiratory Volume in 1 second (FEV1), Peak Expiratory Flow (PEF), and Maximal Midexpiratory Flow (MMEF), were measured at 1, 2, and 4 hours post-dose.

Results Summary: The study found that theophylline produced a significantly greater improvement in FEV1, PEF, and MMEF compared to both this compound and the placebo at two and four hours post-administration. Crucially, no statistically significant differences in pulmonary function were observed between the group that received this compound and the group that received the placebo.[4] These results indicated a lack of clinically meaningful bronchodilator activity for oral this compound at the dose tested.

Drug Dose Patient Population Key Outcome vs. Placebo Key Outcome vs. Theophylline Reference
This compound6.9 mg/kg (oral)Asthmatic ChildrenNo significant difference in FEV1, PEF, MMEFSignificantly less effective in improving FEV1, PEF, MMEF[4]
Theophylline6.9 mg/kg (oral)Asthmatic ChildrenSignificantly greater improvement in FEV1, PEF, MMEF-[4]

Table 2: Summary of Comparative Clinical Trial Data.

Conclusion

The history of this compound serves as an important case study in pharmaceutical development. It represents a rational attempt to modify a known therapeutic agent, theophylline, to create a superior drug. While the structural modification was straightforward, the resulting compound failed to translate its theoretical mechanism of action into clinical efficacy in humans for respiratory diseases. The rigorous comparative clinical trials of the 1980s were decisive in demonstrating its lack of a significant bronchodilator effect, leading to the cessation of its development for this indication. While it did not succeed as a human anti-asthma agent, its pharmacological properties as a respiratory stimulant have allowed it to find a lasting, albeit niche, application in veterinary medicine.

References

The Structure-Activity Relationship of Etamiphylline Analogues: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction to Etamiphylline (B1195060)

This compound (7-[2-(diethylamino)ethyl]-1,3-dimethyl-purine-2,6-dione) is a synthetic derivative of theophylline (B1681296), a member of the xanthine (B1682287) class of compounds.[1][2] Historically, it has been explored for its potential as a bronchodilator in the treatment of respiratory conditions such as asthma.[3][4] Like other xanthines, its pharmacological effects are primarily attributed to two core mechanisms: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes.[5][6]

Despite its intended use, clinical trials have shown this compound to have poor to absent bronchodilator effects in humans.[3] This has limited its clinical utility but underscores the importance of understanding the structure-activity relationships (SAR) of the xanthine scaffold to develop more effective analogues. Direct pharmacological studies on a wide range of this compound analogues are limited in publicly available literature. Therefore, this guide will focus on the well-documented SAR of the broader class of N7-substituted xanthine and theophylline derivatives to infer the relationships applicable to the development of novel this compound analogues.

Core Mechanisms of Action

The therapeutic potential of this compound and its analogues is rooted in their interaction with two key cellular signaling pathways.

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates various physiological processes by activating four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3. In the airways, adenosine can promote bronchoconstriction.[5] Xanthine derivatives, including this compound, act as competitive antagonists at these receptors, thereby blocking the effects of adenosine and promoting bronchodilation. The affinity and selectivity of analogues for different adenosine receptor subtypes are highly dependent on the substitutions at the N1, N3, N7, and C8 positions of the xanthine core.

Adenosine_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Adenosine Adenosine Receptor Adenosine Receptor (e.g., A1/A2) Adenosine->Receptor Activates This compound This compound Analogue This compound->Receptor Blocks G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Bronchoconstriction) cAMP->Response Leads to

Figure 1: Adenosine Receptor Antagonism by this compound Analogues.
Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[5] By inhibiting PDEs, xanthine derivatives increase the intracellular concentrations of these second messengers. In bronchial smooth muscle, elevated cAMP levels lead to muscle relaxation and bronchodilation.[5] Theophylline, the parent compound of this compound, is a non-selective PDE inhibitor.[6] Developing analogues with selectivity for specific PDE isoenzymes (e.g., PDE4) is a key goal in modern drug discovery to enhance efficacy and reduce side effects.

PDE_Pathway cluster_cytosol Cytosol AC Adenylyl Cyclase cAMP cAMP (Active) AC->cAMP Generates ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Substrate for Response Cellular Response (e.g., Bronchodilation) cAMP->Response Promotes AMP AMP (Inactive) PDE->AMP Hydrolyzes to This compound This compound Analogue This compound->PDE Inhibits

Figure 2: Phosphodiesterase (PDE) Inhibition by this compound Analogues.

Structure-Activity Relationships (SAR) of the Xanthine Scaffold

The pharmacological profile of a xanthine derivative is determined by the nature and position of its substituents. The general xanthine scaffold has four key positions for modification: N1, N3, N7, and C8.

SAR_Logic cluster_positions Substitution Positions cluster_effects Pharmacological Effects Core Xanthine Core N1 N1 Position Core->N1 N3 N3 Position Core->N3 N7 N7 Position (this compound Site) Core->N7 C8 C8 Position Core->C8 Adenosine Adenosine Receptor Affinity & Selectivity N1->Adenosine Alkyl groups > H PDE PDE Inhibition & Selectivity N1->PDE Alkyl length affects PDE4 activity N3->Adenosine Alkyl groups > H N3->PDE Alkyl length affects PDE activity N7->Adenosine Small hydrophobic groups tolerated PK Pharmacokinetics (Solubility, Metabolism) N7->PK Affects solubility & metabolism C8->Adenosine Aryl/Styryl groups ↑↑ potency

Figure 3: Key SAR Principles for the Xanthine Scaffold.
Quantitative SAR Data

The following tables summarize quantitative data from studies on various xanthine derivatives, providing insights into the effects of different substituents.

Table 1: SAR at Adenosine A1 and A2A Receptors

Compound/SubstitutionTargetActivity (Ki, nM)Reference
1,3-Dipropyl-8-phenylxanthineA12.5[7]
1,3-Dipropyl-8-(p-sulfophenyl)xanthineA11300[7]
1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthineA10.022[7][8]
1,3,7-Trimethyl-8-(3-chlorostyryl)xanthineA2A54[9]
1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthineA2A24[9]

Summary: Substitutions at the C8 position dramatically influence adenosine receptor affinity. Large, aromatic groups like a substituted phenyl or styryl ring significantly increase potency.[7][9] For A1 receptors, 1,3-dipropyl substitutions are more potent than the 1,3-dimethyl pattern found in theophylline and this compound.[7]

Table 2: SAR for A2B Receptor Affinity

Compound/SubstitutionTargetActivity (Ki, nM)Reference
1-Allyl-3-methyl-8-phenylxanthineHuman A2B37[10]
1,3-Dipropyl-8-(p-carboxyphenyl)xanthineHuman A2B2100[10]
N-(4-cyanophenyl)-2-[4-(...1,3-dipropyl...purin-8-yl)phenoxy]acetamideHuman A2B10 (High Selectivity)[10]

Summary: For the human A2B receptor, a larger alkyl group at the N1 position compared to the N3 position appears to favor affinity.[10] Complex substitutions at the C8 position can yield highly potent and selective A2B antagonists.[10]

Table 3: SAR for PDE Inhibition

Compound/SubstitutionTargetActivityReference
Butylxanthine (N3-butyl)PDEPotent Inhibitor[11]
Propylxanthine (N3-propyl)PDEModerate Inhibitor[11]
General AlkylxanthinesPDE IVGood correlation between N1/N3 alkyl distance and activity[12]

Summary: The nature of alkyl groups at the N1 and N3 positions is crucial for PDE inhibition. A good correlation exists between the length of the alkyl chain at N3 and the inhibitory constant (Ki) for PDE.[11] Furthermore, the spatial distance between the N1 and N3 alkyl groups is a key determinant of PDE IV inhibitory activity.[12]

Key Experimental Protocols

The SAR data presented are derived from specific biochemical and pharmacological assays. Below are generalized methodologies for two key experiments.

Protocol: Adenosine Receptor Binding Assay

This assay quantifies the affinity of a test compound for a specific adenosine receptor subtype.

  • Membrane Preparation: Cell membranes expressing the target human adenosine receptor (e.g., A1, A2A) are prepared from cultured cell lines (e.g., HEK-293).

  • Radioligand: A specific radiolabeled ligand with high affinity for the target receptor (e.g., [3H]CGS 21680 for A2A receptors) is selected.

  • Incubation: The cell membranes, radioligand, and various concentrations of the test compound (e.g., this compound analogue) are incubated in a buffer solution at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound. The filters are then washed to remove non-specific binding.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoenzyme.

  • Enzyme Source: A purified, recombinant human PDE isoenzyme (e.g., PDE4B) is used.

  • Substrate: The substrate for the reaction is radiolabeled cAMP (e.g., [3H]cAMP).

  • Incubation: The PDE enzyme is incubated with the [3H]cAMP substrate in the presence of various concentrations of the test compound. The reaction is allowed to proceed for a specific time at 37°C.

  • Reaction Termination: The enzymatic reaction is stopped, often by boiling or adding a chemical stop solution.

  • Product Separation: The product of the reaction, [3H]5'-AMP, is separated from the unreacted [3H]cAMP substrate. This can be achieved using anion-exchange chromatography or by adding snake venom nucleotidase, which converts the [3H]5'-AMP to [3H]adenosine, followed by separation with ion-exchange resin.

  • Quantification: The amount of radioactive product formed is measured by scintillation counting.

  • Data Analysis: The results are used to calculate the IC50 value, which represents the concentration of the test compound required to inhibit 50% of the PDE enzyme activity.

Conclusion and Future Directions

While this compound itself has demonstrated limited clinical success, the xanthine scaffold remains a highly valuable starting point for the design of potent and selective drugs targeting adenosine receptors and phosphodiesterases. The structure-activity relationship data clearly indicate that:

  • C8-Substitution is Critical: The introduction of aryl, styryl, or other large cyclic structures at the C8 position is the most effective strategy for dramatically increasing affinity for adenosine receptors.[7][8][9]

  • N1 and N3 Alkyl Groups Tune Potency: Modifying the alkyl groups at the N1 and N3 positions from dimethyl to larger groups like dipropyl can enhance both adenosine receptor affinity and PDE inhibitory activity.[7][11][12]

  • N7-Substitution Modulates Pharmacokinetics: The N7 position, where this compound carries its defining diethylaminoethyl side chain, is tolerant of small hydrophobic substituents and plays a significant role in determining the pharmacokinetic properties of the molecule.[9][13]

Future development of this compound analogues should focus on a multi-pronged optimization strategy:

  • Introduce C8-substituents to confer high affinity and selectivity for a desired target (e.g., A2B receptors for asthma or A2A receptors for inflammatory diseases).

  • Optimize N1 and N3 substituents to fine-tune potency against both adenosine receptors and specific PDE isoenzymes.

  • Systematically modify the N7 side chain of this compound to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability, while retaining the desired pharmacological activity.

By applying these principles, it is feasible to develop novel xanthine-based drug candidates that overcome the limitations of this compound and offer significant therapeutic potential.

References

Etamiphylline: A Technical Whitepaper on a Potential Bronchodilator Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etamiphylline (B1195060) (7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is a synthetic xanthine (B1682287) derivative, structurally related to theophylline (B1681296), that was investigated as a potential anti-asthma and bronchodilator agent.[1][2] Like other methylxanthines, its proposed mechanism of action involves the non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent relaxation of airway smooth muscle. However, clinical evidence has consistently demonstrated poor to absent bronchodilator effects in human subjects, limiting its therapeutic potential in respiratory diseases.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, presumed mechanism of action, available clinical data, and relevant experimental protocols for its evaluation.

Chemical and Physical Properties

This compound is a solid, waxy compound at room temperature.[2] It is a derivative of theophylline with a diethylaminoethyl group at the N7 position.[2] This substitution was intended to modify its pharmacological profile.

PropertyValueReference
Chemical FormulaC13H21N5O2[4]
Molar Mass279.338 g/mol [4]
IUPAC Name7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione[5]
CAS Number314-35-2[4]
SynonymsEtamiphyllin, Millophylline, Camphophyline[5]

Presumed Mechanism of Action: Phosphodiesterase Inhibition

The bronchodilatory effects of xanthine derivatives are primarily attributed to their ability to inhibit phosphodiesterase (PDE) enzymes. PDEs are responsible for the hydrolysis and inactivation of cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, this compound is thought to increase intracellular cAMP levels in airway smooth muscle cells.[6]

Signaling Pathway

Presumed Signaling Pathway of this compound This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP (Increased) PDE->cAMP Prevents breakdown of PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2 Intracellular Ca2+ (Decreased) PKA->Ca2 Leads to Relaxation Airway Smooth Muscle Relaxation Ca2->Relaxation Promotes

Caption: Presumed mechanism of this compound via PDE inhibition.

Pharmacokinetics

Detailed pharmacokinetic data specifically for this compound in humans is scarce. However, general principles for methylxanthines suggest that they are metabolized in the liver, primarily by cytochrome P450 enzymes, and exhibit variable elimination rates influenced by factors such as age, smoking status, and concurrent medications.[8][9]

For the related N-7 substituted theophylline derivative, etofylline (B1671713), a study in healthy volunteers after a 200 mg oral dose revealed a bioavailability of approximately 80% and a mean peak serum level of about 3.9 mg/L.[10] Etofylline does not metabolize to theophylline in the body.[10] It is reasonable to assume that this compound would also not be converted to theophylline.

Clinical Efficacy: A Summary of Findings

Clinical trials investigating the bronchodilator effects of this compound have yielded disappointing results, showing it to be significantly weaker than theophylline and often indistinguishable from placebo.[3][11]

Quantitative Clinical Data

A double-blind, randomized study in 27 asthmatic children compared single oral doses of this compound (6.9 mg/kg), theophylline (6.9 mg/kg), and placebo. The key findings on lung function are summarized below.

Time PointParameterTheophylline (Mean Change)This compound (Mean Change)Placebo (Mean Change)
1 HourFEV1Greater rise vs. This compound & PlaceboNo significant difference from Placebo-
2 HoursFEV1, PEF, MMEFGreater rise vs. This compound & PlaceboNo significant difference from Placebo-
4 HoursFEV1, PEF, MMEFGreater rise vs. This compound & PlaceboNo significant difference from Placebo-

FEV1: Forced Expiratory Volume in 1 second; PEF: Peak Expiratory Flow; MMEF: Maximal Mid-Expiratory Flow. Data adapted from a comparative study in asthmatic children.[11]

The study concluded that this compound is a considerably weaker bronchodilator than theophylline when administered orally.[11]

Experimental Protocols for Preclinical Evaluation

While specific preclinical studies on this compound are not widely published, its bronchodilator potential would be assessed using standard pharmacological assays. The following are detailed, representative protocols.

In Vitro Assay: Isolated Guinea Pig Tracheal Strip

This classic organ bath experiment directly measures the effect of a compound on airway smooth muscle contractility.

Objective: To determine the dose-response relationship of this compound in relaxing pre-contracted guinea pig tracheal smooth muscle.

Materials:

  • Male Hartley guinea pigs (300-400g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Histamine (B1213489) or Methacholine (contractile agents)

  • This compound stock solution

  • Organ bath system with isometric force transducers

Procedure:

  • Humanely euthanize a guinea pig and dissect the trachea.

  • Place the trachea in cold, oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution.

  • Prepare tracheal rings, 2-3 cartilage bands wide.

  • Suspend the rings in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

  • Apply an optimal resting tension (typically 1-1.5 g) and allow to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

  • Induce a stable contraction with a submaximal concentration of histamine (e.g., 1 µM) or methacholine.

  • Once the contraction plateaus, add this compound cumulatively to the bath to construct a dose-response curve.

  • Record the relaxation as a percentage of the induced contraction.

Caption: Workflow for in vitro tracheal strip assay.

In Vivo Assay: Histamine-Induced Bronchoconstriction in Guinea Pigs

This model assesses the ability of a test compound to protect against a bronchoconstrictor challenge in a live animal.

Objective: To evaluate the protective effect of this compound against histamine-induced bronchoconstriction.

Materials:

  • Male Hartley guinea pigs (300-400g)

  • Whole-body plethysmograph

  • Nebulizer

  • Histamine dihydrochloride (B599025) solution

  • This compound solution for administration (e.g., oral, intraperitoneal)

Procedure:

  • Acclimatize animals to the plethysmography chamber.

  • Administer this compound or vehicle control at a predetermined time before the challenge.

  • Place the animal in the plethysmograph and record baseline respiratory parameters (e.g., specific airway resistance).

  • Expose the animal to an aerosolized solution of histamine for a fixed duration.

  • Continuously monitor respiratory parameters to measure the degree of bronchoconstriction.

  • Calculate the percentage of protection afforded by this compound compared to the vehicle control group.

Synthesis and Analysis

Synthesis: this compound is typically synthesized starting from theophylline. The process involves the reaction of theophylline with diethylaminoethanol in the presence of a base and an organic solvent at an elevated temperature.[2] The resulting product is then purified.[2]

Analytical Methods: The quantification of this compound in bulk drug and pharmaceutical formulations is commonly performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12] Various methods have been developed, often in combination with theophylline, utilizing different mobile phases and columns to achieve accurate and reproducible results.[12][13]

Conclusion

This compound, a xanthine derivative, was developed with the intention of serving as a bronchodilator for obstructive airway diseases. Its presumed mechanism of action, consistent with other methylxanthines, is the non-selective inhibition of phosphodiesterases, leading to increased intracellular cAMP and subsequent airway smooth muscle relaxation. However, a critical evaluation of the available clinical data reveals that this compound possesses poor to negligible bronchodilator activity in humans, rendering it clinically ineffective for the treatment of asthma. While standard preclinical models are available to assess such compounds, the lack of compelling efficacy data for this compound has limited its further development and widespread study. For researchers in drug development, this compound serves as a case study on the challenges of translating structural modifications of a known pharmacophore into a clinically successful therapeutic agent.

References

Etamiphylline: An In-Depth Technical Guide on Early-Phase Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available early-phase research data on Etamiphylline, particularly preclinical in vitro and in vivo studies, is scarce. This guide summarizes the available clinical findings for this compound and provides a broader context based on the established pharmacology of xanthine (B1682287) derivatives, the class of compounds to which this compound belongs. The experimental protocols and signaling pathways described are therefore based on general principles of anti-asthma drug discovery and the known mechanisms of xanthine derivatives, rather than specific studies on this compound, unless otherwise cited.

Executive Summary

This compound is a xanthine derivative that was investigated for its therapeutic potential as a bronchodilator for asthma. However, early-phase clinical research demonstrated poor to absent efficacy in human trials. This document provides a comprehensive overview of the available data, including a summary of a key clinical trial, and explores the putative mechanisms of action based on its pharmacological class. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and historical context of this compound and other xanthine derivatives.

Clinical Research Findings

The primary evidence regarding this compound's therapeutic potential comes from a clinical study in asthmatic children. The study compared the bronchodilator effects of this compound with theophylline (B1681296) and a placebo.

Quantitative Data Summary

The following table summarizes the key pulmonary function test results from a comparative clinical trial involving a single oral dose of this compound (6.9 mg/kg), theophylline (6.9 mg/kg), and placebo in 27 asymptomatic asthmatic children with airway obstruction.

Time PointParameterTheophylline vs. PlaceboThis compound vs. PlaceboTheophylline vs. This compound
1 Hour FEV1 Greater RiseNo Significant DifferenceTheophylline showed a greater rise
2 Hours FEV1 Greater RiseNo Significant DifferenceTheophylline showed a greater rise
PEF Greater RiseNo Significant DifferenceTheophylline showed a greater rise
MMEF Greater RiseNo Significant DifferenceTheophylline showed a greater rise
4 Hours FEV1 Greater RiseNo Significant DifferenceTheophylline showed a greater rise
PEF Greater RiseNo Significant DifferenceTheophylline showed a greater rise
MMEF Greater RiseNo Significant DifferenceTheophylline showed a greater rise

FEV1: Forced Expiratory Volume in 1 second; PEF: Peak Expiratory Flow; MMEF: Maximal Mid-Expiratory Flow.

Experimental Protocol: Clinical Trial

Objective: To compare the bronchodilator effect of a single oral dose of this compound, theophylline, and placebo in asthmatic children.

Study Design: A double-blind, randomized, placebo-controlled trial.

Participants: 27 asymptomatic asthmatic children with airway obstruction.

Interventions:

  • Group 1: Single oral dose of this compound solution (6.9 mg/kg).

  • Group 2: Single oral dose of theophylline solution (6.9 mg/kg).

  • Group 3: Single oral dose of placebo solution.

Methodology:

  • Baseline Assessment: Basal pulmonary function tests (FEV1, PEF, MMEF) were performed on all participants.

  • Randomization and Blinding: Participants were randomly assigned to one of the three treatment groups in a double-blind fashion.

  • Drug Administration: The assigned solution was administered orally.

  • Post-Dose Monitoring: Pulmonary function tests were repeated at 1, 2, and 4 hours post-administration.

  • Salbutamol (B1663637) Challenge: At 4 hours, a 4 mg dose of nebulized salbutamol was administered to all participants, and pulmonary function tests were repeated to assess the response.

Results: Theophylline produced a significantly greater improvement in all measured pulmonary function parameters compared to both this compound and placebo at all time points. There was no statistically significant difference in bronchodilator effect between this compound and placebo.

Putative Mechanism of Action: Xanthine Derivatives

As a xanthine derivative, this compound's mechanism of action is presumed to be similar to other compounds in this class, such as theophylline. The primary mechanisms are believed to be inhibition of phosphodiesterase enzymes and antagonism of adenosine (B11128) receptors.

Signaling Pathways

Xanthine_Derivative_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine_Receptor Adenosine Receptor Adenylyl_Cyclase Adenylyl Cyclase Adenosine_Receptor->Adenylyl_Cyclase Inhibits Adenosine Adenosine Adenosine->Adenosine_Receptor Binds to This compound This compound (Xanthine Derivative) This compound->Adenosine_Receptor Antagonizes PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AMP 5'-AMP ATP ATP ATP->Adenylyl_Cyclase Substrate cAMP cAMP Adenylyl_Cyclase->cAMP Converts to cAMP->AMP Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation Inflammation_Inhibition Inhibition of Inflammatory Mediators PKA->Inflammation_Inhibition

Caption: Putative signaling pathway of this compound as a xanthine derivative.

Generic Preclinical Research Workflow for Anti-Asthma Drug Discovery

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential anti-asthma compound.

Preclinical_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo (Animal Models) cluster_tox Toxicology and Pharmacokinetics Receptor_Binding Receptor Binding Assays (e.g., Adenosine Receptors) Cell_Based Cell-Based Assays (e.g., Mast cell degranulation, cytokine release) Receptor_Binding->Cell_Based Enzyme_Inhibition Enzyme Inhibition Assays (e.g., PDE Isoforms) Enzyme_Inhibition->Cell_Based Tissue_Bath Isolated Tissue Bath (e.g., Tracheal smooth muscle relaxation) Cell_Based->Tissue_Bath Bronchoconstriction Models of Allergen- or Chemically-Induced Bronchoconstriction Tissue_Bath->Bronchoconstriction Airway_Hyper Models of Airway Hyperresponsiveness Bronchoconstriction->Airway_Hyper Airway_Inflammation Models of Allergic Airway Inflammation Airway_Hyper->Airway_Inflammation PK_PD Pharmacokinetics (ADME) and Pharmacodynamics Airway_Inflammation->PK_PD Safety_Tox Safety and Toxicology Studies PK_PD->Safety_Tox

Caption: Generic preclinical experimental workflow for anti-asthma drug discovery.

Conclusion

Methodological & Application

Application Notes and Protocols for the Quantification of Etamiphylline in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etamiphylline is a xanthine (B1682287) derivative used as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and protocols for two validated analytical methods for the determination of this compound (or its close analogue, Etofylline) in plasma: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound in biological samples:

  • HPLC-UV: A robust and widely accessible method suitable for routine analysis, offering good sensitivity and selectivity.

  • LC-MS/MS: A highly sensitive and specific method, ideal for studies requiring low detection limits and high throughput.

A summary of the quantitative performance of these methods is presented in the table below for easy comparison.

Quantitative Data Summary

ParameterHPLC-UV MethodLC-MS/MS Method
Analyte Etofylline (B1671713)Etofylline
Internal Standard HydrochlorothiazideTheophylline (B1681296)
Biological Matrix Human PlasmaSynthetic Plasma
Linearity Range 100 - 10,000 ng/mLNot explicitly stated, but linearity was excellent (R² > 0.999)
Correlation Coefficient (r²) > 0.99> 0.999[1]
Lower Limit of Quantification (LLOQ) 100 ng/mLNot explicitly stated
Accuracy (%) 95.4 - 98.2[2]Within acceptable limits per EC guidelines[1]
Precision (Between-batch, %RSD) 1.4 - 3.7[2]< 15% (%CV)[1]
Recovery (%) Not explicitly stated99 - 100.46[1]

Method 1: HPLC-UV for the Quantification of Etofylline in Human Plasma

This protocol is based on a validated method for the simultaneous quantification of theophylline and etofylline in human plasma.

Experimental Protocol

1. Materials and Reagents:

  • Etofylline and Theophylline reference standards

  • Hydrochlorothiazide (Internal Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Human plasma (K2-EDTA as anticoagulant)

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with UV detector

  • Column: Reverse phase C18 column

  • Mobile Phase: Isocratic

  • Detection: 272 nm

  • Injection Volume: 20 µL

3. Sample Preparation:

  • To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard solution (Hydrochlorothiazide).

  • Add 1 mL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

4. Validation Parameters:

  • Linearity: A linear dynamic range was established from 100 to 10,000 ng/mL for etofylline.[2]

  • Precision: The between-batch precision for etofylline was between 1.4% and 3.7%.[2]

  • Accuracy: The between-batch accuracy for etofylline was between 95.4% and 98.2%.[2]

  • Stability: Etofylline in plasma was found to be stable during sample processing and for 30 days when stored in a freezer.[2]

Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma 500 µL Human Plasma add_is Add 50 µL Internal Standard (Hydrochlorothiazide) plasma->add_is protein_precip Add 1 mL Acetonitrile (Protein Precipitation) add_is->protein_precip vortex Vortex (1 min) protein_precip->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute hplc_injection Inject 20 µL into HPLC reconstitute->hplc_injection separation Isocratic Separation (C18 Column) hplc_injection->separation detection UV Detection at 272 nm separation->detection quantification Data Acquisition and Quantification detection->quantification

HPLC-UV method workflow for this compound quantification.

Method 2: LC-MS/MS for the Quantification of Etofylline in Synthetic Plasma

This protocol is based on a robust and environmentally sustainable LC-MS method for the simultaneous quantification of montelukast, etofylline, and theophylline in synthetic plasma.[1]

Experimental Protocol

1. Materials and Reagents:

  • Etofylline and Theophylline reference standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure)

  • Synthetic plasma

2. LC-MS/MS Conditions:

  • Instrument: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer

  • Column: C18 column

  • Mobile Phase: Methanol and water with formic acid (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Selected Reaction Monitoring (SRM)

  • SRM Transition for Etofylline: m/z 224.22 → [Product Ion] (Note: The specific product ion was not provided in the abstract, but would be determined during method development).

3. Sample Preparation (Protein Precipitation):

  • To a known volume of synthetic plasma, add a specific volume of internal standard solution (Theophylline).

  • Add three volumes of cold acetonitrile or methanol to precipitate proteins.

  • Vortex the mixture vigorously.

  • Centrifuge at high speed (e.g., >12,000 g) for 10-15 minutes.

  • Carefully collect the supernatant.

  • The supernatant can be directly injected or evaporated and reconstituted in the initial mobile phase for analysis.

4. Validation Parameters:

  • Linearity: The method demonstrated excellent linearity with a correlation coefficient (R²) > 0.999.[1]

  • Precision: The coefficient of variation (%CV) was less than 15%.[1]

  • Recovery: The extraction recovery was between 99% and 100.46%.[1]

  • Stability: The analyte was found to be stable under various storage conditions.[1]

Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Synthetic Plasma Sample add_is Add Internal Standard (Theophylline) plasma->add_is protein_precip Protein Precipitation (Cold Acetonitrile/Methanol) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge (>12,000 g, 10-15 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms_injection Direct Injection or Evaporation & Reconstitution supernatant->lcms_injection separation Gradient Elution (C18 Column) lcms_injection->separation detection ESI+ MS/MS Detection (SRM Mode: m/z 224.22 → Product) separation->detection quantification Data Acquisition and Quantification detection->quantification

LC-MS/MS method workflow for this compound quantification.

References

Application Notes and Protocols for the Analysis of Etamiphylline by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the quantitative analysis of Etamiphylline in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are essential for quality control, pharmacokinetic studies, and drug development processes involving this compound. The protocols are designed to be robust, reproducible, and suitable for routine laboratory use.

Introduction to this compound Analysis

This compound is a xanthine (B1682287) derivative that acts as a bronchodilator and respiratory stimulant. It is structurally related to theophylline (B1681296) and is often used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Accurate and precise analytical methods are crucial for determining the concentration of this compound in various samples to ensure therapeutic efficacy and safety. HPLC and LC-MS/MS are powerful analytical techniques that offer the required sensitivity and selectivity for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

This section details a validated Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound, often in simultaneous analysis with Theophylline, in pharmaceutical dosage forms.

Experimental Protocol: HPLC Analysis

Objective: To quantify this compound in bulk drug and tablet formulations.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Analytical balance

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724) and Phosphate (B84403) Buffer (30:70, v/v), pH adjusted to 3.5 with Orthophosphoric Acid[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Detection Wavelength 272 nm[1]
Column Temperature Ambient
Run Time Approximately 10 minutes

Reagent Preparation:

  • Phosphate Buffer: Prepare a 0.01 M solution of Sodium acetate (B1210297) and adjust the pH to 3.5 using Orthophosphoric Acid.[1]

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 30:70 ratio. Degas the solution by sonication for 15 minutes.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Preparation (Tablets):

    • Weigh and finely powder 20 tablets.

    • Transfer a quantity of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Make up the volume to 100 mL with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method.

HPLC Method Validation Summary

The following table summarizes the typical validation parameters for the HPLC analysis of this compound.

Validation ParameterTypical Result
Linearity Range 10 - 50 µg/mL
Correlation Coefficient (r²) > 0.998[1]
Retention Time (Rt) Approximately 8.33 minutes[1]
Accuracy (% Recovery) 98.50% to 102.90%[1]
Precision (% RSD) < 2%[1]
Limit of Detection (LOD) Typically in the ng/mL range
Limit of Quantification (LOQ) Typically in the ng/mL range

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh this compound Standard Dissolve_Std Dissolve in Mobile Phase Standard->Dissolve_Std Inject Inject into HPLC System Dissolve_Std->Inject Sample Weigh Tablet Powder Dissolve_Sample Dissolve in Mobile Phase & Sonicate Sample->Dissolve_Sample Filter Filter Sample Solution (0.45 µm) Dissolve_Sample->Filter Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 272 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This section provides a detailed protocol for a sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices such as plasma. This method is particularly suited for pharmacokinetic and bioequivalence studies.

Experimental Protocol: LC-MS/MS Analysis

Objective: To quantify this compound in human plasma.

Instrumentation:

  • LC-MS/MS system (Triple Quadrupole)

  • Liquid handling system for sample preparation

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column C18 (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start with 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 280.2
Product Ions (Q3) To be determined (e.g., monitor m/z 207.1, 181.1)
Collision Energy (CE) To be optimized for each transition
Internal Standard (IS) Theophylline-d6 or a structurally similar compound

Sample Preparation (Plasma):

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

  • Solid-Phase Extraction (SPE): For higher sensitivity and cleaner extracts, an SPE protocol can be developed using a suitable sorbent.

LC-MS/MS Method Validation Summary

The following table outlines the expected validation parameters for the LC-MS/MS analysis of this compound in a biological matrix.

Validation ParameterExpected Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Lower Limit of Quantification (LLOQ) 1 ng/mL
Matrix Effect To be assessed and minimized
Stability Assessed under various conditions (freeze-thaw, short-term, long-term)

LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS_ACN Add Internal Standard in Acetonitrile Plasma->Add_IS_ACN Vortex Vortex to Precipitate Proteins Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate UPLC Separation Inject->Separate Ionize ESI+ Separate->Ionize Detect MRM Detection (Q1/Q3) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify Report Generate Report Quantify->Report

Caption: LC-MS/MS analysis workflow for this compound in plasma.

Discussion

The HPLC method presented is suitable for routine quality control of this compound in pharmaceutical products, offering simplicity and reliability.[1] For bioanalytical applications requiring higher sensitivity and selectivity, the LC-MS/MS method is the preferred choice. The sample preparation for LC-MS/MS, particularly protein precipitation, is straightforward and amenable to high-throughput analysis. Solid-phase extraction can be employed for cleaner extracts and lower limits of quantification if required. Method validation for both techniques should be performed according to the relevant regulatory guidelines (e.g., ICH, FDA) to ensure the reliability of the generated data. The provided protocols serve as a strong foundation for the development and implementation of analytical methods for this compound in various research and development settings.

References

Application Notes and Protocols for In-Vivo Studies of Etamiphylline in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etamiphylline is a xanthine (B1682287) derivative with bronchodilator and respiratory stimulant properties.[1][2] Like other methylxanthines such as theophylline (B1681296), its primary mechanisms of action are believed to be the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine (B11128) receptors.[3] Inhibition of PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells, resulting in relaxation and bronchodilation.[4][5] By blocking adenosine receptors, this compound can prevent adenosine-induced bronchoconstriction and inflammation.[6][7]

These application notes provide a comprehensive guide for the pre-clinical in-vivo evaluation of this compound in established animal models of respiratory diseases, particularly asthma. The protocols detailed below are designed to assess the efficacy and safety of this compound, providing a framework for dose-ranging studies, evaluation of bronchodilator and anti-inflammatory effects, and initial safety assessment.

Mechanism of Action Signaling Pathways

To visualize the proposed mechanisms of action of this compound, the following signaling pathway diagrams are provided.

cluster_0 Airway Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AMP AMP PDE->AMP Degrades ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP Converts cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Muscle Relaxation) PKA->Relaxation Leads to

Caption: Phosphodiesterase Inhibition Pathway

cluster_1 Mast Cell / Airway Smooth Muscle Cell This compound This compound A1R Adenosine A1 Receptor This compound->A1R Antagonizes Adenosine Adenosine Adenosine->A1R Activates Gq Gq Protein A1R->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Generates Ca2 Increased intracellular Ca2+ IP3->Ca2 Leads to Bronchoconstriction Bronchoconstriction & Inflammatory Mediator Release Ca2->Bronchoconstriction

Caption: Adenosine Receptor Antagonism Pathway

Pharmacokinetic Data Summary

The following table summarizes available pharmacokinetic parameters for this compound in various animal species. This data is crucial for informing dose selection and study design.

ParameterDogHorseCalf
Administration Route Oral & IMOral & IMIM
Dosage (mg/kg) 14 and 287 and 1414 and 28
Absorption RapidRapidRapid
Cmax Proportional to doseProportional to doseProportional to dose
Plasma Elimination Half-life ~60 minutes~100 minutes~60 minutes
Primary Metabolite Desethylthis compoundNot specifiedNot specified
Reference [8][8][8]

Experimental Protocols

Evaluation of Bronchodilator Activity in a Guinea Pig Model of Asthma

This protocol is designed to assess the ability of this compound to reverse acute bronchoconstriction induced by various stimuli. Guinea pigs are a suitable model as their airway physiology shares similarities with humans.[9][10]

Experimental Workflow:

A Animal Acclimatization (Male Hartley Guinea Pigs, 300-400g) B Baseline Respiratory Measurement (Whole-body plethysmography) A->B C Induction of Bronchoconstriction (Aerosolized Histamine (B1213489) or Methacholine) B->C D This compound Administration (e.g., i.p. or oral gavage) C->D E Post-treatment Respiratory Monitoring D->E F Data Analysis (e.g., sRaw, Penh) E->F

Caption: Workflow for Bronchodilator Activity Assessment

Methodology:

  • Animal Model: Male Hartley guinea pigs (300-400 g) are acclimatized for at least one week.

  • Groups:

    • Vehicle Control (e.g., saline)

    • This compound (multiple dose levels, e.g., 10, 30, 100 mg/kg)

    • Positive Control (e.g., Theophylline or Salbutamol)

  • Procedure: a. Place the guinea pig in a whole-body plethysmograph to measure baseline respiratory parameters such as specific airway resistance (sRaw) or enhanced pause (Penh).[11] b. Induce bronchoconstriction by exposing the animal to an aerosol of histamine (e.g., 0.1 mg/mL) or methacholine (B1211447) (e.g., 0.05 mg/mL) for a fixed duration (e.g., 30-60 seconds).[9][12] c. Administer this compound or control substance via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before or after the bronchoconstrictor challenge. d. Continuously monitor respiratory parameters for a defined period (e.g., 30-60 minutes) post-treatment.

  • Endpoint Analysis:

    • Calculate the percentage inhibition of the bronchoconstrictor response for each treatment group compared to the vehicle control.

    • Construct dose-response curves to determine the ED50 of this compound.

Quantitative Data from a Comparative Study:

A study comparing this compound to Theophylline in a guinea pig model of histamine-induced bronchoconstriction found that while this compound was effective, higher doses were required compared to Theophylline to achieve a similar protective effect.[8]

CompoundRouteDose (mg/kg)Effect on Histamine-Induced BronchoconstrictionReference
This compound i.v. infusionDose-dependentEffective in reducing bronchoconstriction[8]
Theophylline i.v. infusionLower than this compoundMore potent in reducing bronchoconstriction[8]
Evaluation of Anti-inflammatory Effects in a Mouse Model of Allergic Asthma

This protocol assesses the potential of this compound to mitigate airway inflammation, a key feature of asthma. The ovalbumin (OVA)-induced mouse model is a widely used and well-characterized model of allergic asthma.[13][14][15]

Experimental Workflow:

A Sensitization Phase (i.p. injections of Ovalbumin/Alum) B Challenge Phase (Aerosolized Ovalbumin) A->B C This compound Treatment (Daily during challenge phase) B->C D Endpoint Analysis (24-48h post-challenge) C->D E Bronchoalveolar Lavage (BAL) - Cell Counts - Cytokine Analysis D->E F Lung Histopathology - H&E Staining - PAS Staining D->F

Caption: Workflow for Anti-inflammatory Activity Assessment

Methodology:

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used due to their propensity for a Th2-biased immune response.[14]

  • Groups:

    • Naive Control (saline sensitization and challenge)

    • OVA-sensitized/challenged + Vehicle

    • OVA-sensitized/challenged + this compound (multiple dose levels)

    • OVA-sensitized/challenged + Positive Control (e.g., Dexamethasone)

  • Procedure: a. Sensitization: Sensitize mice with intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 µg) emulsified in aluminum hydroxide (B78521) on days 0 and 14.[13] b. Challenge: From day 21 to 23, challenge the mice with aerosolized ovalbumin (e.g., 1% in saline) for 30 minutes each day.[13] c. Treatment: Administer this compound or control substance daily, commencing one hour before each OVA challenge.

  • Endpoint Analysis (24-48 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL):

      • Perform BAL to collect airway fluid and cells.[16][17][18][19][20]

      • Determine total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

      • Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA or multiplex assays.

    • Lung Histopathology:

      • Collect lung tissue for histological examination.[21][22][23][24]

      • Stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.

      • Stain with Periodic acid-Schiff (PAS) to evaluate mucus production and goblet cell hyperplasia.

Expected Quantitative Outcomes and Data Presentation:

MeasurementNaive ControlOVA + VehicleOVA + this compound (Low Dose)OVA + this compound (High Dose)OVA + Dexamethasone
Total BAL Cells (x10^5)
Eosinophils (%)
Neutrophils (%)
Lymphocytes (%)
BAL IL-4 (pg/mL)
BAL IL-5 (pg/mL)
BAL IL-13 (pg/mL)
Histology Score (Inflammation)
PAS Staining Score (Mucus)
Preliminary Safety and Tolerability Assessment

A preliminary assessment of safety and tolerability should be conducted alongside efficacy studies.

Methodology:

  • Observations: During the course of the efficacy studies, closely monitor the animals for any adverse clinical signs, including but not limited to:

    • Changes in behavior (e.g., lethargy, agitation)

    • Respiratory distress

    • Changes in body weight

    • Changes in food and water consumption

  • Dose Escalation: In a separate cohort of animals, a dose escalation study can be performed to identify the maximum tolerated dose (MTD). Administer single, escalating doses of this compound and monitor for acute toxicity over a 24-48 hour period.

Conclusion

The provided protocols offer a robust framework for the in-vivo evaluation of this compound in animal models of respiratory disease. By systematically assessing its bronchodilator and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential. The successful execution of these studies, with careful attention to experimental design and data analysis, will be critical in advancing the development of this compound as a potential treatment for asthma and other obstructive airway diseases.

References

Application Notes and Protocols for Testing Etamiphylline's Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Etamiphylline (B1195060) is a xanthine (B1682287) derivative intended for use as a bronchodilator for respiratory ailments such as asthma.[1] Like other xanthines, its mechanism of action is thought to involve the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine (B11128) receptors.[2][3] Inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates smooth muscle relaxation in the bronchi.[2] Adenosine receptor antagonism can also contribute to bronchodilation and a reduction in airway inflammation.[2][4] Despite its intended use, some clinical trials in asthmatic children have indicated poor bronchodilator effects.[5]

These application notes provide detailed protocols for in vitro cell culture-based assays to evaluate the efficacy of this compound. The described models and assays are designed to assess its effects on key cellular signaling pathways and inflammatory responses relevant to obstructive airway diseases like asthma and chronic obstructive pulmonary disease (COPD).

Key Cellular Mechanisms of Action

The primary proposed mechanisms of action for this compound that can be investigated in cell culture are:

  • Phosphodiesterase (PDE) Inhibition: Leading to increased intracellular cAMP levels.

  • Adenosine Receptor Antagonism: Blocking adenosine-induced signaling.

  • Anti-inflammatory Effects: Modulation of pro-inflammatory cytokine production.

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Intracellular cAMP Levels

This protocol details the measurement of intracellular cAMP levels in human airway smooth muscle (ASM) cells or human bronchial epithelial cells (e.g., BEAS-2B) following treatment with this compound. An increase in cAMP is a key indicator of potential bronchodilatory activity.[6]

1.1. Cell Culture and Seeding:

  • Culture primary human ASM cells or BEAS-2B cells in the appropriate medium (e.g., Smooth Muscle Cell Growth Medium 2 or DMEM supplemented with 10% FBS, respectively).

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 to 2 x 10^4 cells per well.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

1.2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

  • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

  • Include a vehicle control (medium with the same concentration of solvent) and a positive control such as Forskolin (an adenylyl cyclase activator) or a known PDE inhibitor like Rolipram.[7]

  • Aspirate the culture medium from the cells and replace it with the medium containing the different concentrations of this compound, vehicle, or positive control.

  • Incubate for the desired time period (e.g., 15-30 minutes).

1.3. cAMP Measurement:

  • Use a commercially available cAMP assay kit (e.g., cAMP-Glo™ Max Assay, HTRF cAMP assay, or an ELISA-based kit) and follow the manufacturer's instructions.[7][8]

  • Typically, this involves lysing the cells and then adding reagents that will generate a detectable signal (luminescence, fluorescence, or colorimetric) that is proportional or inversely proportional to the amount of cAMP present.[7]

  • Read the plate using a suitable plate reader.

1.4. Data Analysis:

  • Calculate the concentration of cAMP in each well based on a standard curve.

  • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.

  • Determine the EC50 value for this compound.

Table 1: Expected Quantitative Data from cAMP Assay

Treatment GroupThis compound Concentration (µM)Intracellular cAMP (nM)
Vehicle Control0Baseline
This compound0.1(Value)
This compound1(Value)
This compound10(Value)
This compound100(Value)
Positive Control (e.g., Forskolin 10 µM)N/A(Value)
Protocol 2: Evaluation of Anti-Inflammatory Effects in a COPD Cell Culture Model

This protocol describes how to assess the anti-inflammatory properties of this compound in a cell culture model of COPD, which is often characterized by inflammation.[9][10] Human lung epithelial cell lines such as NCI-H292 or A549 are suitable for this purpose.[10][11] Inflammation can be induced by treatment with cigarette smoke extract (CSE) and/or lipopolysaccharide (LPS).[10]

2.1. Preparation of Cigarette Smoke Extract (CSE):

  • Bubble the smoke from one unfiltered cigarette through 10 mL of serum-free culture medium at a rate of one cigarette per minute.

  • Filter-sterilize the resulting solution through a 0.22 µm filter. This is considered 100% CSE.

  • Prepare fresh for each experiment and dilute to the desired working concentration (e.g., 1-10%).

2.2. Cell Culture and Treatment:

  • Seed NCI-H292 or A549 cells in a 24-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for 1-2 hours.

  • Induce inflammation by adding CSE (e.g., 5%) and/or LPS (e.g., 1 µg/mL) to the wells containing this compound.

  • Include the following controls: untreated cells, cells treated with this compound alone, and cells treated with CSE/LPS alone.

  • Incubate the plate for 24 hours.

2.3. Measurement of Pro-inflammatory Cytokines:

  • Collect the cell culture supernatant.

  • Measure the concentration of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) using commercially available ELISA kits.[12]

  • Follow the manufacturer's instructions for the ELISA procedure.

2.4. Data Analysis:

  • Calculate the concentration of each cytokine from the standard curve.

  • Compare the cytokine levels in the this compound-treated groups to the CSE/LPS-stimulated control group to determine the percentage of inhibition.

  • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not due to cytotoxicity.[13]

Table 2: Expected Quantitative Data from Cytokine Release Assay

Treatment GroupThis compound Concentration (µM)IL-6 (pg/mL)IL-8 (pg/mL)TNF-α (pg/mL)Cell Viability (%)
Untreated Control0BaselineBaselineBaseline100
CSE/LPS Control0(Value)(Value)(Value)(Value)
This compound + CSE/LPS1(Value)(Value)(Value)(Value)
This compound + CSE/LPS10(Value)(Value)(Value)(Value)
This compound + CSE/LPS100(Value)(Value)(Value)(Value)
Protocol 3: Calcium Imaging to Assess Airway Smooth Muscle Cell Relaxation Potential

Intracellular calcium (Ca2+) mobilization is a critical step in muscle contraction. Bronchodilators often lead to a decrease in intracellular Ca2+ levels in airway smooth muscle cells, promoting relaxation. Calcium imaging can be used to visualize and quantify these changes.[14][15][16]

3.1. Cell Preparation and Dye Loading:

  • Seed primary human ASM cells on glass-bottom dishes suitable for microscopy.

  • Once the cells are 70-80% confluent, load them with a calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[17]

  • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium) to remove excess dye.

3.2. Calcium Imaging and Compound Addition:

  • Mount the dish on a fluorescence microscope equipped with a camera for live-cell imaging.

  • Establish a baseline fluorescence reading for a few minutes.

  • Induce an increase in intracellular calcium by adding a contractile agonist such as histamine (B1213489) or acetylcholine.

  • Once a stable, elevated calcium signal is observed, add this compound at the desired concentration.

  • Record the changes in fluorescence intensity over time.

3.3. Data Analysis:

  • Select regions of interest (ROIs) corresponding to individual cells.

  • Measure the average fluorescence intensity within each ROI for each time point.

  • Normalize the fluorescence intensity to the baseline (F/F0).

  • Plot the change in fluorescence over time to visualize the effect of this compound on agonist-induced calcium influx. A decrease in fluorescence indicates a potential relaxing effect.

Table 3: Expected Quantitative Data from Calcium Imaging

Treatment PhaseConditionPeak Fluorescence Intensity (F/F0)
BaselineNo treatment1.0
Agonist Stimulatione.g., Histamine (10 µM)(Value > 1.0)
This compound Treatment+ this compound (10 µM)(Value, expected to be lower than agonist stimulation)

Visualization of Signaling Pathways and Workflows

Etamiphylline_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AR Adenosine Receptor AC Adenylyl Cyclase AR->AC Inhibits cAMP cAMP AC->cAMP This compound This compound This compound->AR Antagonizes PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Adenosine Adenosine Adenosine->AR PDE->cAMP Degrades ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2_decrease Decreased Intracellular Ca2+ PKA->Ca2_decrease Leads to Relaxation Bronchial Smooth Muscle Relaxation Ca2_decrease->Relaxation

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow_Anti_Inflammatory_Assay start Start seed_cells Seed NCI-H292 or A549 cells in 24-well plate start->seed_cells adhere Allow cells to adhere (overnight) seed_cells->adhere pretreat Pre-treat with this compound (1-2 hours) adhere->pretreat induce_inflammation Induce inflammation with CSE and/or LPS pretreat->induce_inflammation incubate Incubate for 24 hours induce_inflammation->incubate collect_supernatant Collect cell supernatant incubate->collect_supernatant viability Perform cell viability assay (e.g., MTT) incubate->viability Parallel step elisa Perform ELISA for IL-6, IL-8, TNF-α collect_supernatant->elisa analyze Analyze Data: - Calculate cytokine inhibition - Assess cytotoxicity elisa->analyze viability->analyze end End analyze->end Logical_Relationship_Assays cluster_assays In Vitro Assays cluster_outcomes Therapeutic Readouts Etamiphylline_Efficacy This compound Efficacy Evaluation cAMP_Assay cAMP Level Measurement Etamiphylline_Efficacy->cAMP_Assay Anti_Inflammatory_Assay Anti-inflammatory Cytokine Assay Etamiphylline_Efficacy->Anti_Inflammatory_Assay Calcium_Imaging Calcium Imaging Etamiphylline_Efficacy->Calcium_Imaging Bronchodilation Potential for Bronchodilation cAMP_Assay->Bronchodilation Anti_Inflammation Anti-inflammatory Potential Anti_Inflammatory_Assay->Anti_Inflammation Calcium_Imaging->Bronchodilation

References

Dosage and administration guidelines for Etamiphylline in laboratory animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etamiphylline is a xanthine (B1682287) derivative with bronchodilator and cardiac stimulant properties.[1][2][3] It is structurally related to theophylline (B1681296) and is used in veterinary medicine to treat cardiac and respiratory distress.[1] This document provides a summary of available dosage and administration guidelines for this compound in various animal species and outlines detailed protocols for its evaluation in standard laboratory models. Due to a scarcity of published preclinical data for this compound in common laboratory rodents, the following protocols are based on established methodologies for similar compounds, particularly theophylline. Researchers are strongly advised to conduct dose-finding studies to establish optimal and safe dosage ranges for their specific experimental models.

Data Presentation

Veterinary Dosage of this compound Camsylate
SpeciesIndicationAdministration RouteDosageReference
Neonatal Lambs, Calves, Pigs, Foals, DeerCardiac and respiratory distressOral140-280 mg per animal[4]
Older HorsesRespiratory distress or cardiac conditionsOral300 mg/100 kg body weight[4]
Older HorsesRespiratory distress or cardiac conditionsIntramuscular1400 mg/animal[4]
DogsN/AOral, Intramuscular14 and 28 mg/kg body weight[4]
Acute Toxicity of Theophylline in Rodents (for reference)
SpeciesStrainAdministration RouteLD50 / ToxicityReference
MiceB6C3F1Gavage (in corn oil)400 mg/kg was acutely toxic[5]
RatsF344Gavage (in corn oil)400 mg/kg was acutely toxic; 200 mg/kg twice daily was also acutely toxic[5]

Signaling Pathways

This compound, as a xanthine derivative, is understood to exert its effects primarily through two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors.

Phosphodiesterase Inhibition Pathway

cluster_downstream Downstream Effects This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP_degradation cAMP -> AMP PDE->cAMP_degradation Increased_cAMP Increased intracellular cAMP PKA Protein Kinase A (PKA) Activation Increased_cAMP->PKA Smooth_muscle_relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Smooth_muscle_relaxation Cardiac_stimulation Increased Cardiac Contractility and Heart Rate PKA->Cardiac_stimulation

Caption: Phosphodiesterase inhibition by this compound.

Adenosine Receptor Antagonism Pathway

cluster_effects Physiological Response This compound This compound Adenosine_Receptor Adenosine Receptors (A1, A2A, A2B, A3) This compound->Adenosine_Receptor Antagonizes (Blocks) Bronchoconstriction Prevents Adenosine-induced Bronchoconstriction Adenosine_Receptor->Bronchoconstriction Inhibition of this effect CNS_Stimulation Central Nervous System Stimulation Adenosine_Receptor->CNS_Stimulation Leads to Adenosine Adenosine Adenosine->Adenosine_Receptor Binds and Activates

Caption: Adenosine receptor antagonism by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments. Note: Specific doses for this compound are not well-established in rats and mice; therefore, the provided ranges are suggestions based on related compounds. It is imperative to conduct preliminary dose-response studies to determine the optimal dosage for your specific animal model and experimental conditions.

Evaluation of Bronchodilator Activity in Rats (In Vivo)

This protocol is adapted from methods used to assess bronchodilator agents in response to a bronchoconstrictor challenge.[6]

4.1.1. Experimental Workflow

Animal_Prep Animal Preparation (Anesthesia, Intubation) Drug_Admin This compound or Vehicle Administration (i.v. or i.p.) Animal_Prep->Drug_Admin Challenge Bronchoconstrictor Challenge (e.g., Acetylcholine (B1216132) i.v.) Drug_Admin->Challenge Measurement Measure Airway Resistance (Transducer and Data Acquisition) Challenge->Measurement Analysis Data Analysis (% Inhibition of Bronchoconstriction) Measurement->Analysis

Caption: Workflow for in vivo bronchodilator activity assessment.

4.1.2. Materials

  • Wistar or Sprague-Dawley rats (200-250 g)

  • This compound camsylate

  • Vehicle (e.g., sterile saline)

  • Anesthetic (e.g., sodium pentobarbital, urethane)

  • Acetylcholine chloride

  • Tracheal cannula

  • Jugular vein catheter

  • Pressure transducer and data acquisition system (e.g., PowerLab)

  • Animal ventilator

4.1.3. Procedure

  • Anesthetize the rat with an appropriate anesthetic.

  • Perform a tracheostomy and insert a tracheal cannula. Connect the animal to a ventilator.

  • Catheterize the jugular vein for intravenous administration of substances.

  • Connect the tracheal cannula to a pressure transducer to measure changes in airway resistance.

  • Allow the animal to stabilize for at least 20 minutes.

  • Administer the vehicle or this compound at various doses (suggested starting range: 1-30 mg/kg, i.v. or i.p.) and wait for a predetermined period (e.g., 5-15 minutes).[6]

  • Induce bronchoconstriction by administering a standardized dose of acetylcholine (e.g., 100 µg/kg, i.v.).[6]

  • Record the peak increase in airway resistance.

  • Calculate the percentage inhibition of the acetylcholine-induced bronchoconstriction for each dose of this compound compared to the vehicle control.

Assessment of Cardiac Stimulant Effects in Mice (In Vivo)

This protocol outlines a non-invasive method to assess the cardiac effects of this compound using electrocardiography (ECG).[4][7]

4.2.1. Experimental Workflow

Acclimatization Animal Acclimatization Baseline_ECG Baseline ECG Recording (Conscious or Anesthetized) Acclimatization->Baseline_ECG Drug_Admin This compound or Vehicle Administration (i.p. or s.c.) Baseline_ECG->Drug_Admin Post_Dose_ECG Post-Dose ECG Recordings (At various time points) Drug_Admin->Post_Dose_ECG Analysis Data Analysis (Heart Rate, RR interval, etc.) Post_Dose_ECG->Analysis

Caption: Workflow for in vivo cardiac stimulant effect assessment.

4.2.2. Materials

  • Male or female mice (e.g., C57BL/6), 8-12 weeks old

  • This compound camsylate

  • Vehicle (e.g., sterile saline)

  • Non-invasive ECG recording system (e.g., ECGenie or similar platform with paw-sized electrodes)

  • Animal scale

4.2.3. Procedure

  • Allow mice to acclimate to the laboratory environment and the ECG recording platform to minimize stress-induced artifacts.

  • Obtain a stable baseline ECG recording for each mouse for a period of 5-10 minutes.

  • Administer the vehicle or this compound at various doses (suggested starting range: 10-50 mg/kg, i.p. or s.c.).

  • Record ECGs at various time points post-administration (e.g., 15, 30, 60, and 120 minutes).

  • Analyze the ECG data for changes in heart rate, RR interval, and other relevant parameters compared to baseline and vehicle-treated animals.

Acute Oral Toxicity Study (Up-and-Down Procedure - UDP)

This protocol is based on OECD Guideline 425 for the determination of acute oral toxicity.

4.3.1. Experimental Workflow

cluster_decision Dose Adjustment Dose_Selection Select Starting Dose (Based on available data) Animal_Dosing Dose a Single Animal (Oral Gavage) Dose_Selection->Animal_Dosing Observation Observe for 48 hours (Toxicity signs and mortality) Animal_Dosing->Observation Survival Animal Survives Observation->Survival Mortality Animal Dies Observation->Mortality Increase_Dose Increase Dose for Next Animal Survival->Increase_Dose Decrease_Dose Decrease Dose for Next Animal Mortality->Decrease_Dose Increase_Dose->Animal_Dosing LD50_Calc Continue until stopping criteria are met and calculate LD50 Decrease_Dose->Animal_Dosing

Caption: Workflow for acute oral toxicity study (UDP).

4.3.2. Materials

  • Rats or mice (specify strain, sex, and age)

  • This compound camsylate

  • Vehicle (e.g., corn oil, water)

  • Oral gavage needles

  • Animal cages with appropriate bedding

  • Animal scale

4.3.3. Procedure

  • House the animals individually and allow them to acclimate. Fast the animals overnight before dosing (with access to water).

  • Select a starting dose based on available information. Given the lack of data, a conservative starting dose (e.g., 300 mg/kg) is recommended.

  • Administer the selected dose to a single animal via oral gavage.

  • Observe the animal closely for the first few hours and then periodically for up to 14 days for signs of toxicity (e.g., changes in behavior, respiration, convulsions) and mortality.

  • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2). If the animal dies, the next is dosed at a lower level.

  • Continue the procedure until one of the stopping criteria defined in the OECD 425 guideline is met.

  • Calculate the LD50 and its confidence interval using appropriate statistical software.

Conclusion

While this compound has established uses in veterinary medicine, its characterization in common laboratory animal models is not extensively documented in publicly available literature. The protocols provided here offer a framework for researchers to systematically evaluate the bronchodilator, cardiac stimulant, and toxicological properties of this compound. It is crucial to underscore the necessity of preliminary dose-ranging studies to ensure the collection of meaningful and reproducible data while adhering to the principles of animal welfare. The provided signaling pathways offer a theoretical basis for the expected mechanisms of action of this compound.

References

Using Etamiphylline as a Tool Compound in Phosphodiesterase Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing Etamiphylline as a potential tool compound in phosphodiesterase (PDE) research. This compound, a xanthine (B1682287) derivative structurally related to theophylline, is presumed to exert its biological effects through the inhibition of PDEs. However, a detailed public characterization of its potency and selectivity across the PDE superfamily is lacking. This document outlines the necessary protocols to characterize this compound or other putative PDE inhibitors, enabling researchers to ascertain their utility as tool compounds for investigating cyclic nucleotide signaling pathways. The provided methodologies cover in vitro enzyme activity assays, cellular quantification of cyclic nucleotides, and downstream functional assessments.

Introduction to this compound and Phosphodiesterases

This compound (7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is a derivative of theophylline, a well-known non-selective PDE inhibitor.[1] Like other methylxanthines, this compound has been investigated for its bronchodilatory and respiratory stimulant properties, with a proposed mechanism of action involving the inhibition of phosphodiesterases (PDEs).[2] PDEs are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating a vast array of physiological processes. The diversity of PDE isoforms and their distinct tissue distribution and subcellular localization make them attractive therapeutic targets for a variety of diseases.[3]

A well-characterized tool compound is essential for accurately dissecting the roles of specific PDE isoforms in cellular signaling. Key characteristics of an ideal tool compound include high potency, selectivity for a specific PDE isoform or family, and well-understood off-target effects. While this compound is suggested to be a PDE inhibitor, its specific inhibitory profile has not been extensively documented in publicly available literature. Therefore, it serves as an excellent case study for the experimental workflows required to characterize a potential PDE inhibitor.

Characterization of this compound as a PDE Inhibitor

To establish this compound as a useful tool compound, its inhibitory activity against a panel of PDE isoforms must be determined. This involves measuring its half-maximal inhibitory concentration (IC50) against each PDE isoform of interest.

Quantitative Data Presentation

The inhibitory profile of a test compound should be compared against a known reference compound, such as the non-selective PDE inhibitor theophylline. The IC50 values should be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Inhibitory Profile of this compound vs. Theophylline against various PDE Isoforms

PDE IsoformThis compound IC50 (µM)Theophylline IC50 (µM)[2]Predominant Substrate
PDE1CTo be determined150cAMP/cGMP
PDE2ATo be determined100cAMP/cGMP
PDE3ATo be determined5.9 (Enoximone)cAMP
PDE4BTo be determined21.1 (Enoximone)cAMP
PDE5ATo be determined>100cGMP

Note: The IC50 values for Theophylline can vary between studies. The values presented are representative. Enoximone values are provided for PDE3 and PDE4 as more specific examples.

Experimental Protocols

The following protocols provide a framework for the biochemical and cellular characterization of a putative PDE inhibitor like this compound.

Protocol 1: In Vitro PDE Enzyme Activity Assay (Luminescence-Based)

This protocol describes a common and high-throughput method for measuring the enzymatic activity of purified PDE isoforms and determining the IC50 of an inhibitor. The PDE-Glo™ Phosphodiesterase Assay is used as an example.

Objective: To determine the IC50 value of this compound for specific PDE isoforms.

Materials:

  • Purified recombinant human PDE isoforms (e.g., PDE1-11)

  • PDE-Glo™ Phosphodiesterase Assay Kit

  • This compound

  • Theophylline (as a control)

  • Assay plates (384-well, white)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and Theophylline in the appropriate assay buffer. A typical starting concentration might be 1 mM, with 10-point, 3-fold serial dilutions.

  • PDE Reaction:

    • In a 384-well plate, add the PDE enzyme solution to each well.

    • Add the serially diluted this compound, Theophylline, or vehicle control to the respective wells.

    • Initiate the reaction by adding the cAMP or cGMP substrate solution.

    • Incubate at room temperature for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction by adding the PDE-Glo™ Termination Buffer.

    • Add the PDE-Glo™ Detection Solution, which contains a protein kinase.

    • Incubate for 20 minutes at room temperature.

    • Add the Kinase-Glo® Reagent to measure the remaining ATP.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to PDE activity. Calculate the percent inhibition for each concentration of the inhibitor. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular cAMP/cGMP Accumulation Assay

This protocol measures the ability of a PDE inhibitor to increase intracellular levels of cAMP or cGMP in a cellular context.

Objective: To assess the functional effect of this compound on intracellular cyclic nucleotide levels.

Materials:

  • A suitable cell line expressing the PDE of interest (e.g., HEK293 cells)

  • Cell culture medium and reagents

  • Forskolin (B1673556) (to stimulate cAMP production) or a nitric oxide donor like sodium nitroprusside (SNP) (to stimulate cGMP production)

  • This compound

  • A non-selective PDE inhibitor like IBMX (as a positive control)

  • cAMP or cGMP immunoassay kit (e.g., ELISA or HTRF)

  • Cell lysis buffer

Procedure:

  • Cell Culture: Seed the cells in a 96-well plate and grow to confluency.

  • Compound Treatment:

    • Pre-incubate the cells with various concentrations of this compound, IBMX, or vehicle control for 30 minutes.

    • Stimulate the cells with an appropriate agonist (e.g., forskolin for cAMP, SNP for cGMP) for a defined period (e.g., 15 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells with the provided lysis buffer from the immunoassay kit.

  • cAMP/cGMP Quantification: Perform the cAMP or cGMP immunoassay according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the provided cyclic nucleotide standards. Determine the concentration of cAMP or cGMP in each sample from the standard curve. Plot the cyclic nucleotide concentration against the log of the inhibitor concentration to determine the EC50 value (the concentration of inhibitor that produces a half-maximal increase in cyclic nucleotide levels).

Protocol 3: Downstream Functional Assay (e.g., CRE-Luciferase Reporter Assay)

This protocol measures the functional consequence of increased cAMP levels, such as the activation of the cAMP response element (CRE)-driven gene expression.

Objective: To determine if this compound can induce a downstream biological response mediated by cAMP.

Materials:

  • A cell line stably transfected with a CRE-luciferase reporter construct.

  • Cell culture medium and reagents.

  • This compound.

  • Forskolin (as a positive control).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture: Seed the CRE-luciferase reporter cell line in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound, forskolin, or vehicle control for a suitable time period (e.g., 6 hours).

  • Cell Lysis and Luciferase Assay:

    • Aspirate the medium and lyse the cells.

    • Add the luciferase assay reagent to each well.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luciferase activity (luminescence) against the log of the inhibitor concentration to determine the EC50 value.

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PDE PDE (e.g., PDE4) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds to Gene Gene Expression CRE->Gene This compound This compound This compound->PDE Inhibits

Caption: cAMP signaling pathway and the inhibitory action of this compound on PDE.

Experimental Workflow

start Start: Putative PDE Inhibitor (e.g., this compound) protocol1 Protocol 1: In Vitro PDE Enzyme Activity Assay start->protocol1 data1 Determine IC50 values against a panel of PDE isoforms protocol1->data1 decision1 Is the compound potent and selective? data1->decision1 protocol2 Protocol 2: Cellular cAMP/cGMP Accumulation Assay decision1->protocol2 Yes stop Stop: Not a suitable tool compound decision1->stop No data2 Determine EC50 for cyclic nucleotide increase protocol2->data2 protocol3 Protocol 3: Downstream Functional Assay data2->protocol3 data3 Determine EC50 for functional response protocol3->data3 end End: Characterized Tool Compound data3->end

Caption: Workflow for characterizing a putative PDE inhibitor.

Logical Relationship

cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization This compound This compound (Test Compound) Potency Potency (IC50) This compound->Potency Selectivity Selectivity Profile (IC50 across PDE family) This compound->Selectivity CellPermeability Cell Permeability This compound->CellPermeability ToolCompound Suitable Tool Compound? Potency->ToolCompound Selectivity->ToolCompound TargetEngagement Target Engagement (cAMP/cGMP increase) CellPermeability->TargetEngagement FunctionalResponse Functional Response (e.g., gene expression) TargetEngagement->FunctionalResponse FunctionalResponse->ToolCompound

Caption: Logical relationships in the evaluation of a tool compound.

Conclusion

This compound, due to its structural similarity to theophylline, represents a candidate PDE inhibitor. However, its utility as a specific tool compound in phosphodiesterase research is contingent upon a thorough characterization of its inhibitory potency and selectivity. The protocols and workflows detailed in these application notes provide a comprehensive framework for researchers to characterize this compound or any other novel compound. By systematically determining its biochemical and cellular activity, the scientific community can establish its value and appropriate use in dissecting the complex roles of cyclic nucleotide signaling in health and disease.

References

Formulation of Etamiphylline for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and formulation of Etamiphylline (B1195060) for experimental use. The information is intended to guide researchers in creating stable and effective formulations for in vitro and in vivo studies.

This compound, a derivative of theophylline, is a methylxanthine compound utilized for its bronchodilator properties.[1] Proper formulation is critical to ensure accurate and reproducible experimental outcomes. These guidelines cover the physicochemical properties, preparation of stock and experimental solutions, and relevant biological pathways.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's physicochemical properties is fundamental for its formulation. The addition of a diethylaminoethyl group significantly enhances its aqueous solubility compared to theophylline.[2]

PropertyValueReference
Molecular Formula C13H21N5O2[1][2][3]
Molecular Weight 279.34 g/mol [1][2][3]
Melting Point 75 °C[1][2]
Appearance Solid[1]
Water Solubility Very soluble[2]
Organic Solvents Very soluble in acetone, slightly soluble in ethanol (B145695) and diethyl ether.[2]
pKa (predicted) 9.85 ± 0.25 (basic)[2]
LogP (octanol/water) -0.225 to 1.14 (hydrophilic character)[2][3][4]
Common Salts Hydrochloride, Camsylate[2][4][5]

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be diluted to working concentrations for various experiments.

Materials:

  • This compound powder (CAS: 314-35-2)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required mass of this compound:

    • For 10 mL of a 100 mM solution:

      • Mass (g) = 100 mmol/L * 0.010 L * 279.34 g/mol = 0.27934 g

  • Weighing:

    • Accurately weigh 279.34 mg of this compound powder and transfer it to a 15 mL conical tube.

  • Dissolution:

    • Add approximately 8 mL of high-purity water to the tube.

    • Place a sterile magnetic stir bar in the tube and place it on a magnetic stirrer at room temperature.

    • Stir until the powder is completely dissolved. Due to its high water solubility, this should occur readily.[2]

  • pH Adjustment (Optional but Recommended):

    • Measure the pH of the solution. Given the basic nature of this compound, the pH will be alkaline.[2]

    • If a specific pH is required for stability or experimental conditions, adjust using sterile, dilute HCl or NaOH. For general use, a neutral pH (7.0-7.4) is often desirable.

  • Final Volume Adjustment:

    • Once fully dissolved, add high-purity water to reach a final volume of 10 mL.

  • Sterilization:

    • To ensure sterility for cell culture or in vivo use, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Storage:

    • Store the stock solution at 2-8°C for short-term use (up to 1 week) or in aliquots at -20°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Preparation of a 1 mg/mL this compound Formulation for In Vivo Studies

This protocol details the preparation of an isotonic this compound solution suitable for administration in animal models.

Materials:

  • This compound powder

  • Sterile saline solution (0.9% NaCl)

  • Sterile glassware

  • Analytical balance

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing:

    • Weigh 10 mg of this compound powder and place it in a sterile beaker.

  • Dissolution:

    • Add 10 mL of sterile saline solution to the beaker.

    • Stir using a magnetic stirrer until the this compound is completely dissolved.

  • Sterilization:

    • Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control:

    • Visually inspect the final solution for any particulate matter. The solution should be clear and colorless.

    • Measure the pH to ensure it is within a physiologically acceptable range (typically 6.5-7.5). Adjust if necessary with sterile, dilute HCl or NaOH.

  • Storage:

    • Use the formulation immediately or store it at 2-8°C for up to 24 hours. For longer storage, stability studies would be required.

Experimental Workflow and Biological Pathways

The following diagrams illustrate the general workflow for this compound formulation and a potential signaling pathway involved in its mechanism of action as a bronchodilator.

experimental_workflow cluster_formulation Formulation cluster_application Experimental Application cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Vehicle weigh->dissolve ph_adjust pH Adjustment dissolve->ph_adjust sterilize Sterile Filtration ph_adjust->sterilize qc Quality Control sterilize->qc invitro In Vitro Studies (e.g., cell culture) qc->invitro invivo In Vivo Studies (e.g., animal models) qc->invivo data_collection Data Collection invitro->data_collection invivo->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results Interpretation statistical_analysis->results

Caption: Experimental workflow for this compound formulation and testing.

signaling_pathway cluster_cell Airway Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition MAPK MAPK Pathway (e.g., ERK, JNK, p38) This compound->MAPK Modulation cAMP cAMP PDE->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Bronchodilation (Muscle Relaxation) PKA->Relaxation Inflammation Reduced Inflammation MAPK->Inflammation

Caption: Postulated signaling pathway for this compound-induced bronchodilation.

References

Application Notes and Protocols for Etamiphylline in Smooth Muscle Relaxation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etamiphylline (B1195060), a xanthine (B1682287) derivative structurally related to theophylline (B1681296), has been investigated for its potential as a bronchodilator.[1][2] Like other methylxanthines, its mechanism of action is believed to involve the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine (B11128) receptors, leading to smooth muscle relaxation.[3] However, clinical studies have indicated that this compound is a weaker bronchodilator than theophylline.[4]

These application notes provide a comprehensive overview of the methodologies used to assess the smooth muscle relaxant effects of this compound in vitro. The protocols are based on established organ bath assays, primarily utilizing guinea pig tracheal and ileal smooth muscle preparations, which are standard models for evaluating bronchodilator and spasmolytic activity. While specific quantitative data for this compound, such as EC50 values for smooth muscle relaxation, are not extensively available in publicly accessible literature, this document outlines the necessary experimental framework to generate such data and characterize the pharmacological profile of this compound.

Mechanism of Action: Postulated Signaling Pathways

The relaxant effect of this compound on smooth muscle is thought to be mediated through two primary pathways, similar to other xanthine derivatives:

  • Phosphodiesterase (PDE) Inhibition: this compound may non-selectively inhibit various PDE isoenzymes. Inhibition of PDE leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several target proteins, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.

  • Adenosine Receptor Antagonism: this compound may act as an antagonist at adenosine receptors (A1 and A2). Adenosine can induce bronchoconstriction in asthmatic subjects. By blocking these receptors, this compound can prevent adenosine-mediated contractile responses in airway smooth muscle.

Diagram: Postulated Signaling Pathway of this compound in Smooth Muscle Relaxation

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Antagonism PDE Phosphodiesterase (PDE) This compound->PDE Inhibition AMP AMP PDE->AMP Hydrolysis ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase GTP GTP cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation PKA->Relaxation Adenosine Adenosine Adenosine->AdenosineReceptor Activation

Caption: Postulated signaling pathways for this compound-induced smooth muscle relaxation.

Quantitative Data Summary

As of the latest literature review, specific quantitative data such as EC50 (half-maximal effective concentration) or pD2 (-log EC50) values for this compound-induced relaxation of isolated smooth muscle preparations are not well-documented in peer-reviewed publications. Researchers are encouraged to perform concentration-response studies as outlined in the protocols below to determine these values. For comparative purposes, data for the related compound, theophylline, are often reported in the micromolar to millimolar range for tracheal smooth muscle relaxation.

Compound Preparation Parameter Value Reference
This compoundGuinea Pig TracheaEC50 / pD2Not Available-
TheophyllineGuinea Pig TracheaEC50~162 µM[5]

Note: The potency of smooth muscle relaxants can be influenced by the contractile agent used to pre-contract the tissue.

Experimental Protocols

Protocol 1: Isolated Guinea Pig Tracheal Chain Preparation for Bronchodilator Activity

This protocol details the methodology for assessing the relaxant effects of this compound on pre-contracted guinea pig tracheal smooth muscle.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound stock solution

  • Contractile agonist (e.g., Histamine (B1213489), Acetylcholine (B1216132), Carbachol)

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Standard dissection tools

Procedure:

  • Animal Euthanasia and Tissue Dissection:

    • Euthanize the guinea pig using an approved method (e.g., cervical dislocation).

    • Carefully dissect the trachea and place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.

    • Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm width.

    • Cut open the cartilage opposite the trachealis muscle to form a chain of 3-4 rings.

  • Tissue Mounting:

    • Suspend the tracheal chain in a 10-20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect one end of the chain to a fixed hook and the other end to an isometric force transducer.

    • Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.

  • Induction of Contraction:

    • After equilibration, induce a sustained contraction by adding a submaximal concentration of a contractile agonist to the organ bath. A common choice is histamine (1 µM) or carbachol (B1668302) (0.1 µM).

    • Wait for the contraction to reach a stable plateau.

  • Cumulative Concentration-Response Curve:

    • Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 1 mM).

    • Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

    • Record the relaxant response as a percentage of the pre-induced contraction.

  • Data Analysis:

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation effect). The pD2 value can also be determined.

Diagram: Experimental Workflow for Isolated Tracheal Chain Assay

start Start dissection Trachea Dissection & Ring Preparation start->dissection mounting Mount Tracheal Chain in Organ Bath dissection->mounting equilibration Equilibration (60 min, 1g tension) mounting->equilibration contraction Induce Contraction (e.g., Histamine) equilibration->contraction crc Cumulative Addition of This compound contraction->crc data_analysis Generate Concentration- Response Curve (EC50, Emax) crc->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound's relaxant effect on isolated trachea.

Protocol 2: Isolated Guinea Pig Ileum Preparation for Spasmolytic Activity

This protocol is used to evaluate the ability of this compound to relax spontaneous or induced contractions in the guinea pig ileum, a model for gastrointestinal smooth muscle.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Tyrode's solution (in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaH2PO4 0.42, NaHCO3 11.9, glucose 5.55)

  • This compound stock solution

  • Spasmogen (e.g., Acetylcholine, Histamine)

  • Organ bath system with isometric force transducers

  • Aeration with 95% O2, 5% CO2

  • Standard dissection tools

Procedure:

  • Animal Euthanasia and Tissue Preparation:

    • Euthanize the guinea pig as previously described.

    • Open the abdominal cavity and carefully isolate a segment of the terminal ileum.

    • Place the ileum segment in a petri dish with cold, aerated Tyrode's solution.

    • Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.

    • Cut the segment into pieces of 2-3 cm in length.

  • Tissue Mounting:

    • Suspend a segment of the ileum in a 10-20 mL organ bath containing Tyrode's solution at 37°C, aerated with 95% O2 and 5% CO2.

    • Attach one end to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension of 0.5-1 g and allow for an equilibration period of at least 30-60 minutes, with washes every 15 minutes.

  • Assessment of Spasmolytic Activity:

    • On Spontaneous Contractions: If the preparation exhibits spontaneous rhythmic contractions, add this compound in increasing concentrations to the bath and record the inhibition of these contractions.

    • On Induced Contractions:

      • Induce a submaximal contraction with a spasmogen like acetylcholine (e.g., 10-100 nM) or histamine (e.g., 10-100 nM).

      • Once the contraction is stable, add this compound cumulatively to assess its relaxant effect.

  • Data Analysis:

    • Express the relaxant effect as a percentage reduction of the spontaneous or induced contraction.

    • Construct a concentration-response curve and determine the EC50 and Emax values for this compound.

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of this compound's smooth muscle relaxant properties. While existing literature suggests a weaker profile compared to theophylline, these assays will enable researchers to generate precise quantitative data to fully characterize its pharmacological activity. Such data is crucial for understanding its potential therapeutic applications and for the development of novel xanthine-based smooth muscle relaxants.

References

Techniques for Studying the Metabolism of Etamiphylline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etamiphylline, a xanthine (B1682287) derivative, is utilized for its bronchodilator properties. A thorough understanding of its metabolic fate is crucial for effective drug development, ensuring safety and efficacy. This document provides detailed application notes and experimental protocols for studying the metabolism of this compound, both in vitro and in vivo. The methodologies described herein are designed to identify metabolic pathways, characterize the resulting metabolites, and elucidate the enzymes responsible for its biotransformation.

Metabolic Pathways of this compound

This compound undergoes several key metabolic transformations. The primary metabolic routes that have been identified include N-deethylation, demethylation, and N-oxidation.

  • N-deethylation: This process involves the removal of an ethyl group from the diethylaminoethyl side chain, leading to the formation of N-desethylthis compound. This is often a major metabolic pathway.

  • Demethylation: This involves the removal of a methyl group from the xanthine ring structure.

  • N-oxidation: This reaction occurs on the tertiary nitrogen atom of the 2-(diethylamino)ethyl substituent, forming an N-oxide metabolite.[1]

The enzymes primarily responsible for the metabolism of the structurally related compound theophylline (B1681296) are from the cytochrome P450 (CYP) superfamily, particularly CYP1A2, CYP2E1, and CYP3A4. It is highly probable that these enzymes are also involved in the metabolism of this compound.

Etamiphylline_Metabolism This compound This compound N_desethyl N-desethylthis compound This compound->N_desethyl N-deethylation (CYP450) Demethylated Demethylated this compound This compound->Demethylated Demethylation (CYP450) N_oxide This compound N-oxide This compound->N_oxide N-oxidation (CYP450/FMO)

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound and identify the metabolites formed by hepatic enzymes.

Objective: To determine the rate of metabolism of this compound and identify its primary metabolites in a controlled in vitro system.

Materials:

  • This compound

  • Pooled human liver microsomes (or from other species of interest, e.g., rat, dog)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH) for reaction termination

  • Internal standard (IS) for analytical quantification

  • LC-MS/MS system

Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).

    • In a microcentrifuge tube, combine phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and this compound (final concentration typically 1-10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination:

    • Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile or methanol containing the internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent drug and identify the formed metabolites.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Buffer, Microsomes, this compound) pre_incubate Pre-incubate at 37°C reagents->pre_incubate start_reaction Initiate with NADPH incubate Incubate at 37°C (Collect aliquots over time) start_reaction->incubate terminate Terminate with ACN/MeOH + IS incubate->terminate centrifuge Centrifuge to pellet protein supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Figure 2: Experimental workflow for in vitro metabolism of this compound.

In Vivo Metabolism Study in Rats

This protocol outlines a typical in vivo study to investigate the pharmacokinetics and metabolism of this compound in a rodent model.

Objective: To determine the pharmacokinetic profile of this compound and identify its major metabolites in plasma and urine of rats following administration.

Materials:

  • This compound

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Vehicle for dosing (e.g., saline, PEG400)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Solid-Phase Extraction (SPE) cartridges for sample clean-up

  • LC-MS/MS system

Protocol:

  • Animal Acclimatization and Dosing:

    • Acclimatize rats to the laboratory conditions for at least one week.

    • House rats individually in metabolic cages for 24 hours prior to dosing to allow for acclimatization to the cages.

    • Administer this compound to the rats via the desired route (e.g., oral gavage, intravenous injection) at a specific dose.

  • Sample Collection:

    • Blood: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Urine and Feces: Collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours).

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

    • Urine: Measure the volume of the collected urine and store at -80°C.

    • Feces: Homogenize fecal samples with a suitable solvent to extract the drug and its metabolites.

  • Sample Extraction (Solid-Phase Extraction - SPE):

    • Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and then water.

    • Load the pre-treated plasma or urine sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute this compound and its metabolites with a suitable elution solvent (e.g., methanol containing a small percentage of ammonia).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples to determine the concentrations of this compound and its metabolites.

Data Presentation

Quantitative data from metabolic studies should be summarized for clear comparison.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human4515.4
Rat2824.8
Dog6211.2

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, Oral Administration)

ParameterThis compoundN-desethylthis compound
Cmax (ng/mL)1250380
Tmax (h)1.52.0
AUC (0-t) (ng*h/mL)78002500
t½ (h)3.24.5

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Analytical Methodologies

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound and its metabolites due to its high sensitivity and selectivity.

Typical LC-MS/MS Parameters:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and each of its metabolites. For example:

    • This compound: m/z 280 -> [product ion]

    • N-desethylthis compound: m/z 252 -> [product ion]

    • This compound N-oxide: m/z 296 -> [product ion]

Conclusion

The study of this compound metabolism is a critical component of its development as a therapeutic agent. The protocols and application notes provided here offer a framework for researchers to investigate its metabolic pathways, identify key metabolites, and understand the enzymes involved in its biotransformation. By employing these techniques, scientists can generate the necessary data to support the safe and effective use of this compound.

References

Troubleshooting & Optimization

Overcoming Etamiphylline solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aqueous solubility of Etamiphylline.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered to have poor aqueous solubility?

A1: Contrary to what might be expected from some xanthine (B1682287) derivatives, this compound is characterized by its very high solubility in water. This enhanced solubility is attributed to the presence of a diethylaminoethyl substituent on the xanthine structure. This side chain contains a basic diethylamino group which is predominantly protonated at physiological pH, rendering the molecule more hydrophilic.

Q2: What is the pKa of this compound and how does it influence its solubility?

A2: The predicted pKa value for the diethylamino group of this compound is approximately 9.85 ± 0.25.[1] This indicates that this compound is a moderately strong base. At pH values below its pKa, a significant portion of the this compound molecules will be in their protonated, ionized form. This ionized form is more soluble in aqueous solutions. Consequently, this compound exhibits pH-dependent solubility, with higher solubility in acidic to neutral solutions and potentially decreased solubility in highly alkaline conditions.

Q3: I am observing precipitation when trying to dissolve this compound in water. What could be the cause?

A3: While this compound is highly soluble in water, precipitation can still occur under certain circumstances:

  • High Concentration: You might be exceeding the saturation solubility of this compound in your specific volume of water.

  • High pH: If the pH of your aqueous solution is well above the pKa of this compound (i.e., highly alkaline), the equilibrium will shift towards the un-ionized (free base) form, which is less soluble and may precipitate.

  • Use of Free Base vs. Salt Form: this compound is often supplied as a salt, such as this compound camsylate or hydrochloride, which have enhanced solubility.[1] If you are using the free base form of this compound, you might encounter more solubility challenges compared to its salt forms.

  • Temperature: Solubility can be temperature-dependent. Ensure your dissolution is being performed at a controlled and appropriate temperature.

  • Interaction with Other Components: If you are preparing a formulation with other excipients, there could be an interaction leading to the precipitation of an this compound salt or complex.

Q4: How can I improve the solubility of this compound if I am encountering issues?

A4: Although this compound is already highly water-soluble, if you face challenges, consider the following strategies:

  • pH Adjustment: Ensure the pH of your aqueous solution is in the acidic to neutral range (e.g., pH 4-7) to maintain this compound in its more soluble, protonated form.

  • Use of Co-solvents: For specific formulations, the addition of a co-solvent like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can further enhance solubility, particularly in mixed aqueous-organic systems.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules to form inclusion complexes with enhanced aqueous solubility. This is a common strategy for other less soluble xanthine derivatives and could be explored for specific this compound formulations.

  • Formation of Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level. While generally used for poorly soluble drugs, it can be a strategy to prevent precipitation and improve the dissolution rate at high concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Cloudiness or precipitation upon dissolving this compound in water. 1. pH of the water is too high (alkaline).2. The concentration is above the saturation point.3. Using the free base instead of a salt form.1. Adjust the pH of the solution to be slightly acidic or neutral (pH 4-7) using a suitable buffer.2. Increase the volume of the solvent or gently warm the solution (if the compound is stable at higher temperatures).3. Consider using a salt form of this compound (e.g., hydrochloride or camsylate) for better solubility.
Precipitation occurs after adding other components to the this compound solution. 1. Incompatibility between this compound and the added component.2. The added component is altering the pH of the solution to a range where this compound is less soluble.1. Check the compatibility of all components in the formulation.2. Monitor and control the pH of the final solution. The use of a buffering agent is recommended.
Difficulty dissolving this compound in a mixed solvent system. The chosen organic co-solvent may not be optimal for this compound.1. Screen different pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, glycerin).2. Optimize the ratio of the co-solvent to the aqueous phase.

Data Summary

Compound Aqueous Solubility Predicted pKa LogP Notes
This compound Very High9.85 ± 0.25[1]-0.22 (estimated)Solubility is pH-dependent; higher in acidic to neutral pH.[1]
Theophylline 8.3 mg/mL (at 25°C)8.6-0.02Significantly less soluble than this compound.[2][3]

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of this compound

Objective: To prepare a clear, stable aqueous solution of this compound.

Materials:

  • This compound (free base or salt)

  • Purified water (e.g., deionized or distilled)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

  • 0.1 M Hydrochloric acid (HCl) and 0.1 M Sodium hydroxide (B78521) (NaOH) for pH adjustment (if necessary)

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add the weighed this compound to a volumetric flask containing approximately 80% of the final volume of purified water.

  • Stirring: Place the flask on a stir plate and stir the solution until the powder is fully dissolved. Gentle warming (e.g., to 30-40°C) can be applied to expedite dissolution, but ensure the compound's stability at that temperature.

  • pH Measurement and Adjustment: Measure the pH of the solution. If the pH is high and you observe any cloudiness, adjust the pH downwards to between 4 and 7 by adding 0.1 M HCl dropwise while stirring.

  • Final Volume Adjustment: Once the this compound is completely dissolved and the pH is in the desired range, add purified water to reach the final target volume.

  • Filtration (Optional): If any particulates are visible, filter the solution through a 0.22 µm or 0.45 µm filter.

Protocol 2: Quantification of this compound in Aqueous Solution using UV-Vis Spectrophotometry

Objective: To determine the concentration of this compound in an aqueous solution.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Purified water (as blank)

Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute solution of this compound in purified water.

    • Scan the solution over a UV range (e.g., 200-400 nm) to determine the λmax. For xanthine derivatives, this is typically around 270-275 nm.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in purified water.

    • Perform serial dilutions to prepare a series of standard solutions of known concentrations.

  • Calibration Curve Generation:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to generate a standard calibration curve. The curve should be linear and pass through the origin.

  • Sample Analysis:

    • Measure the absorbance of the unknown this compound solution (dilute if necessary to fall within the linear range of the calibration curve).

    • Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.

Visualizations

Caption: pH effect on this compound's aqueous solubility.

Solution_Prep_Workflow start Start: Prepare this compound Solution weigh 1. Weigh this compound start->weigh dissolve 2. Add to ~80% Final Volume of Water weigh->dissolve stir 3. Stir Until Dissolved (Gentle Warming Optional) dissolve->stir check_clarity 4. Is the Solution Clear? stir->check_clarity measure_ph 5. Measure pH check_clarity->measure_ph No / Cloudy final_volume 7. Adjust to Final Volume check_clarity->final_volume Yes adjust_ph 6. Adjust pH to 4-7 with 0.1 M HCl measure_ph->adjust_ph adjust_ph->stir end End: Clear Solution final_volume->end

References

Technical Support Center: Optimizing Etamiphylline Dosage for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Etamiphylline dosage for their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in a cellular context?

This compound is a xanthine (B1682287) derivative, structurally similar to theophylline (B1681296).[1] Its primary mechanisms of action are the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine (B11128) receptors.[1] By inhibiting PDEs, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation.[1] Increased cAMP levels can modulate various cellular processes, including inflammation and cell proliferation. As an adenosine receptor antagonist, this compound can block the signaling pathways activated by adenosine.

Q2: I cannot find a recommended starting concentration for this compound in cell-based assays. Where should I begin?

Q3: What cell types are suitable for assays involving this compound?

The choice of cell line should be guided by your research question and the known biological activities of PDE inhibitors and adenosine receptor antagonists. Given this compound's intended use as an anti-asthma agent, respiratory cell lines are highly relevant.[1] Suitable options include:

  • Human Bronchial Epithelial Cells (HBECs): Primary cells or immortalized lines like BEAS-2B are excellent models for studying airway inflammation and physiology.[3]

  • A549 cells: A human lung adenocarcinoma cell line commonly used to study inflammatory responses.[2]

  • RAW 264.7 cells: A murine macrophage cell line that is a well-established model for studying inflammation and cytokine production.[4]

Specialized culture media are available to support the growth and differentiation of these respiratory cell lines.[5][6][7]

Q4: How can I determine the optimal incubation time for this compound treatment?

The optimal incubation time will depend on the specific assay and the cellular process being investigated.

  • For signaling events (e.g., cAMP accumulation): Short incubation times, typically ranging from 15 minutes to a few hours, are usually sufficient.

  • For gene expression or protein synthesis (e.g., cytokine production): Longer incubation periods, from 6 to 48 hours, may be necessary.

  • For cell viability or proliferation assays: Treatment durations can range from 24 to 72 hours.

It is recommended to perform a time-course experiment to determine the point of maximal effect for your specific assay.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound 1. Concentration too low: The administered dose is below the effective concentration for the target cell line. 2. Inappropriate incubation time: The duration of treatment is too short or too long to observe the desired effect. 3. Poor compound solubility or stability: this compound may not be fully dissolved or could be degrading in the culture medium. 4. Cell line is not responsive: The chosen cell line may not express the relevant PDE isoforms or adenosine receptors at sufficient levels.1. Perform a dose-response study: Test a wider range of concentrations (e.g., 0.1 µM to 1 mM). 2. Conduct a time-course experiment: Measure the response at multiple time points (e.g., 1, 6, 12, 24, 48 hours). 3. Verify solubility and prepare fresh solutions: Use a suitable solvent (e.g., DMSO) to prepare a stock solution and make fresh dilutions in culture medium for each experiment. Protect from light if necessary. 4. Use a positive control: Test a known PDE inhibitor (e.g., IBMX, Rolipram) or adenosine receptor antagonist to confirm that the cellular machinery is responsive. Consider using a different cell line.
High cell death (cytotoxicity) observed 1. Concentration too high: The dosage of this compound is toxic to the cells. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. 3. Off-target effects: At high concentrations, this compound may be interacting with other cellular targets, leading to toxicity.1. Lower the concentration range: Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the maximum non-toxic concentration. 2. Maintain low solvent concentration: Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1% for DMSO). Include a vehicle control in your experiments. 3. Characterize off-target effects: If possible, investigate the effects of this compound on other related targets.
High variability between replicate wells 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Edge effects: Evaporation from the outer wells of the microplate. 3. Inaccurate pipetting: Errors in dispensing cells, media, or compound.1. Ensure a single-cell suspension: Thoroughly resuspend cells before plating. 2. Minimize edge effects: Fill the outer wells of the plate with sterile PBS or media without cells. Ensure proper humidification in the incubator. 3. Use calibrated pipettes: Practice proper pipetting technique to ensure consistency.
Unexpected or contradictory results 1. Dual mechanism of action: The combined effects of PDE inhibition and adenosine receptor antagonism may lead to complex cellular responses. 2. Cell culture contamination: Bacterial, fungal, or mycoplasma contamination can alter cellular responses.1. Dissect the mechanism: Use more specific inhibitors or activators of the cAMP and adenosine signaling pathways to understand the contribution of each. For example, use an adenosine receptor agonist in combination with this compound. 2. Routinely check for contamination: Regularly inspect cultures microscopically and perform mycoplasma testing.[8]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of this compound on cell viability and to establish a non-toxic concentration range for subsequent experiments.[9][10][11][12]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound dose) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at 37°C for 4 hours or until the crystals are fully dissolved. Mix gently by pipetting.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Measurement of Intracellular cAMP Levels

This protocol describes a general method for quantifying changes in intracellular cAMP levels following treatment with this compound. Commercially available ELISA or FRET-based kits are commonly used for this purpose.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound stock solution

  • Forskolin (B1673556) or another adenylyl cyclase activator (positive control)

  • Cell lysis buffer (provided with the cAMP assay kit)

  • cAMP assay kit (e.g., ELISA-based)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with various concentrations of this compound for a short period (e.g., 30 minutes).

  • Stimulate the cells with an adenylyl cyclase activator like forskolin for 15-30 minutes to induce cAMP production.

  • Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the cAMP measurement assay (e.g., ELISA) on the cell lysates as per the kit protocol.

  • Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Calculate the cAMP concentration based on a standard curve and normalize to the protein concentration in each well.

Data Presentation

Table 1: Starting Concentration Ranges of Theophylline and other PDE Inhibitors in Cell-Based Assays

CompoundTargetCell TypeConcentration RangeReference
TheophyllinePDE inhibitorA549, Macrophages10⁻⁵ M (10 µM) - 10⁻³ M (1 mM)[2]
TheophyllinePDE inhibitorAML12 hepatocytes25 µM - 125 µM[13]
RoflumilastPDE4 inhibitorN/AIC₅₀ = 0.84 nM (PDE4B), 0.68 nM (PDE4D)[14]
TadalafilPDE5 inhibitorN/AIC₅₀ for PDE11: 110 nM - 330 nM[15]

Table 2: Typical Incubation Times for Different Cell-Based Assays

Assay TypeTypical Incubation Time
Cell Signaling (e.g., cAMP accumulation)15 minutes - 4 hours
Cytokine Secretion (e.g., ELISA)6 hours - 48 hours
Gene Expression (e.g., qPCR)4 hours - 24 hours
Cell Viability/Proliferation (e.g., MTT)24 hours - 72 hours

Visualizations

Etamiphylline_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AR Adenosine Receptor AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts This compound This compound This compound->AR Antagonizes PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Adenosine Adenosine Adenosine->AR Activates ATP ATP ATP->AC cAMP->PDE Cellular_Response Cellular Response (e.g., reduced inflammation) cAMP->Cellular_Response Leads to AMP 5'-AMP PDE->AMP Degrades

Caption: Mechanism of action of this compound.

Experimental_Workflow_Dosage_Optimization cluster_planning Phase 1: Planning and Preparation cluster_cytotoxicity Phase 2: Determine Non-Toxic Dose Range cluster_functional Phase 3: Functional Assay Optimization cluster_analysis Phase 4: Data Analysis A Select appropriate cell line B Prepare this compound stock solution A->B C Perform MTT/Cytotoxicity Assay (e.g., 0.1 µM - 1 mM over 24-72h) B->C D Determine Maximum Non-Toxic Concentration C->D E Perform Dose-Response Assay (e.g., cAMP measurement, cytokine ELISA) D->E F Perform Time-Course Assay at optimal concentration E->F G Analyze data and determine optimal dosage and incubation time F->G

Caption: Workflow for this compound dosage optimization.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Etamiphylline-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during in vitro and in vivo studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a methylxanthine derivative of theophylline (B1681296).[1] Its primary mechanism of action is twofold: it acts as a non-selective phosphodiesterase (PDE) inhibitor and a non-selective adenosine (B11128) receptor antagonist.[2] By inhibiting PDEs, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation, particularly in the bronchi.[2] As an adenosine receptor antagonist, it blocks the effects of adenosine, which can cause bronchoconstriction.[3]

Q2: What are the solubility properties of this compound and its common salt forms?

This compound, particularly as the camsylate salt, is highly soluble in water.[1] This is a significant advantage over theophylline, which is sparingly soluble. The enhanced water solubility is due to the diethylaminoethyl group, which is basic and can be protonated at physiological pH.[1] It also shows high solubility in acetone (B3395972) and is slightly less soluble in ethanol (B145695) and diethyl ether.[1]

Q3: How should this compound be stored to ensure stability?

For long-term storage, this compound powder should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[4] It is important to avoid repeated freeze-thaw cycles of solutions. For short-term storage of solutions, refrigeration at 2-8°C is recommended. Always refer to the supplier's specific storage recommendations.

Troubleshooting Guides

In Vitro Assays

Issue 1: Inconsistent IC50 values in PDE inhibition assays.

  • Potential Cause: Enzyme instability or degradation.

    • Solution: Aliquot recombinant PDE enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh assay buffer for each experiment.

  • Potential Cause: Substrate (cAMP/cGMP) degradation.

    • Solution: Prepare fresh substrate solutions from powder for each experiment. Store stock solutions in aliquots at -20°C or below.

  • Potential Cause: Inaccurate this compound concentration.

    • Solution: Verify the stock concentration of your this compound solution. Perform serial dilutions carefully using calibrated pipettes and ensure complete solubilization in the vehicle (e.g., DMSO).

  • Potential Cause: Fluctuations in assay conditions.

    • Solution: Use a temperature-controlled plate reader or incubator. Ensure all reagents and plates are at thermal equilibrium before starting the assay.

Issue 2: Low or no observable effect in cell-based assays.

  • Potential Cause: Poor cell permeability.

    • Solution: While the diethylaminoethyl group increases water solubility, it may limit membrane permeability.[1] Consider using a permeabilization agent in your protocol, if appropriate for your assay, or increasing the incubation time.

  • Potential Cause: Cellular efflux.

    • Solution: The compound may be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell. Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of this compound increases.

  • Potential Cause: Off-target effects at high concentrations.

    • Solution: High concentrations may induce cytotoxicity or other off-target effects that mask the intended PDE inhibition or adenosine receptor antagonism. Perform a dose-response curve and assess cell viability at all concentrations.

Issue 3: Unexpected results in adenosine receptor antagonist assays.

  • Potential Cause: Assay-dependent effects.

    • Solution: The observed effect of an adenosine receptor antagonist can be assay-dependent. For example, a compound may show inverse agonism in a β-arrestin recruitment assay but appear as a neutral antagonist in a G-protein activation assay.[5] It is crucial to characterize the effect of this compound in your specific assay system.

  • Potential Cause: Presence of endogenous adenosine.

    • Solution: The level of endogenous adenosine in your cell culture can influence the outcome of antagonist studies. Consider using an adenosine deaminase to degrade endogenous adenosine and establish a true baseline.

In Vivo (Animal) Studies

Issue 4: High variability in pharmacokinetic data.

  • Potential Cause: Inconsistent oral absorption.

    • Solution: While the camsylate salt is water-soluble, food in the gastrointestinal tract can affect absorption. Ensure consistent fasting or feeding schedules for all animals in the study.

  • Potential Cause: Rapid metabolism.

    • Solution: this compound has a short plasma half-life, approximately 60 minutes in dogs and calves and 100 minutes in horses.[1] Ensure your blood sampling time points are frequent enough to accurately capture the absorption and elimination phases.

  • Potential Cause: Drug-drug interactions.

    • Solution: Theophylline, a related compound, is metabolized by cytochrome P450 enzymes (primarily CYP1A2).[6][7] Co-administration of other drugs that are substrates, inhibitors, or inducers of these enzymes could alter the pharmacokinetics of this compound.[7] Review all co-administered substances for potential interactions.

Issue 5: Lower than expected efficacy in animal models of respiratory disease.

  • Potential Cause: Species-specific differences in pharmacology.

    • Solution: The efficacy of this compound can vary between species. While it is used in veterinary medicine, human clinical trials have shown poor to absent bronchodilator effects.[4][8][9] Ensure the chosen animal model is appropriate and responsive to xanthine-based drugs.

  • Potential Cause: Inadequate dosage.

    • Solution: The dosage required to achieve a therapeutic effect may be higher than anticipated. Conduct a dose-escalation study to determine the optimal dose for the desired pharmacological effect in your specific animal model. For neonatal lambs and calves, a dose of 140mg of this compound Camsylate has been used.[10]

Analytical Chemistry (HPLC)

Issue 6: Artifacts or poor peak shape in HPLC analysis.

  • Potential Cause: Inappropriate deproteinization method.

    • Solution: For the analysis of theophylline (a related compound) in plasma, the use of acetonitrile (B52724) for protein precipitation has been reported to cause artifacts.[11] Consider alternative deproteinization methods such as methanol (B129727) precipitation or solid-phase extraction.

  • Potential Cause: Poor solubility in the mobile phase.

    • Solution: Although this compound is water-soluble, ensure it remains soluble in the specific mobile phase composition you are using. Adjust the organic and aqueous content as needed to ensure good peak shape.

  • Potential Cause: Matrix effects.

    • Solution: Components in the sample matrix (e.g., plasma, tissue homogenate) can interfere with the chromatographic separation and detection of this compound. Use a matrix-matched calibration curve and consider a more rigorous sample clean-up procedure.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and its Camsylate Salt

PropertyThis compoundThis compound Camsylate
Molecular Formula C13H21N5O2C23H37N5O6S
Molecular Weight 279.34 g/mol 511.64 g/mol [4]
CAS Number 314-35-2[12]19326-29-5[4]
Melting Point 75 °CNot available
Solubility Highly soluble in water and acetone[1]Very water-soluble[1]

Experimental Protocols

Protocol 1: In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on a specific PDE isozyme.

Materials:

  • Recombinant human PDE enzyme (e.g., PDE4D)

  • This compound

  • Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Substrate: cAMP or cGMP

  • Detection reagent (e.g., a commercially available PDE-Glo™ Phosphodiesterase Assay kit)

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should not exceed 1%.

  • Add 5 µL of the diluted this compound or vehicle control to the wells of the 384-well plate.

  • Add 5 µL of the PDE enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.

  • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of the substrate solution (cAMP or cGMP at a concentration at or below its Km for the enzyme).

  • Incubate for 30-60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction and detect the remaining substrate according to the detection kit manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a non-linear regression model.

Protocol 2: Cell-Based cAMP Accumulation Assay

This protocol is for measuring the effect of this compound on intracellular cAMP levels in a cell line expressing a Gs-coupled receptor.

Materials:

  • A suitable cell line (e.g., HEK293 cells)

  • Cell culture medium and supplements

  • This compound

  • A Gs-coupled receptor agonist (e.g., isoproterenol)

  • A cAMP detection kit (e.g., a LANCE® Ultra cAMP kit or a GloSensor™ cAMP assay)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • On the day of the assay, remove the culture medium and replace it with serum-free medium containing various concentrations of this compound or vehicle control.

  • Pre-incubate the cells with this compound for 30 minutes at 37°C.

  • Stimulate the cells by adding the Gs-coupled receptor agonist at a fixed concentration (e.g., its EC80).

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Plot the cAMP concentration against the this compound concentration to determine its effect on agonist-stimulated cAMP accumulation.

Mandatory Visualizations

Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Antagonizes cAMP cAMP PDE->cAMP Degrades cGMP cGMP PDE->cGMP Degrades ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC AC->cAMP GC->cGMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates SmoothMuscleRelaxation Smooth Muscle Relaxation PKA->SmoothMuscleRelaxation PKG->SmoothMuscleRelaxation Adenosine Adenosine Adenosine->AdenosineReceptor Activates

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound Prep_Compound->Serial_Dilution Prep_Cells Culture and Seed Cells (for cell-based assays) Treatment Treat Cells or Enzyme with this compound Prep_Cells->Treatment Prep_Reagents Prepare Assay Buffers and Reagents Prep_Reagents->Treatment Serial_Dilution->Treatment Incubation Incubate for Specified Time Treatment->Incubation Detection Add Detection Reagents Incubation->Detection Read_Plate Read Plate (Luminescence/Fluorescence) Detection->Read_Plate Calculate Calculate % Inhibition or cAMP Concentration Read_Plate->Calculate Plot Plot Dose-Response Curve and Determine IC50/EC50 Calculate->Plot

Caption: General workflow for in vitro this compound experiments.

Troubleshooting_Logic Start Inconsistent or Unexpected Experimental Results Check_Reagents Check Reagent Stability (this compound, Enzyme, Substrate) Start->Check_Reagents Reagent_OK Reagents Stable Check_Reagents->Reagent_OK Yes Reagent_Bad Prepare Fresh Reagents Check_Reagents->Reagent_Bad No Check_Assay Verify Assay Conditions (Temp, Incubation Time, pH) Assay_OK Conditions Correct Check_Assay->Assay_OK Yes Assay_Bad Optimize Assay Conditions Check_Assay->Assay_Bad No Check_Cells Assess Cell Health and Viability Cells_OK Cells Healthy Check_Cells->Cells_OK Yes Cells_Bad Use New Cell Stock Check_Cells->Cells_Bad No Reagent_OK->Check_Assay Assay_OK->Check_Cells Review_Protocol Review Protocol and Consider Off-Target Effects Cells_OK->Review_Protocol

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Etamiphylline Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining Etamiphylline stability in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in buffers a concern?

This compound is a xanthine (B1682287) derivative, structurally related to theophylline (B1681296), and is used as a bronchodilator.[1] Like other xanthine derivatives, its chemical structure contains functional groups susceptible to degradation, particularly through hydrolysis and oxidation.[2][3] Maintaining its stability in solution is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of potency and the formation of impurities that may interfere with assays or have unintended biological effects.[4]

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound and similar xanthine derivatives are hydrolysis and oxidation.[2][3]

  • Hydrolysis: The ester and amide-like functionalities within the xanthine ring system can be susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[3]

  • Oxidation: The purine (B94841) ring system can be susceptible to oxidative degradation, potentially leading to the formation of N-oxides or other oxidation products.[5] Forced degradation studies have shown that this compound is susceptible to oxidative stress.[6]

Q3: Which buffer parameters are most critical for this compound stability?

The most critical buffer parameters influencing this compound stability are:

  • pH: The rate of hydrolysis is often pH-dependent. For many compounds, a U-shaped pH-rate profile is observed, with maximum stability at a specific pH range.[7] For xanthine derivatives, both acidic and alkaline conditions can promote degradation.[6]

  • Buffer Species: The chemical nature of the buffer components can influence degradation. For instance, phosphate (B84403) and acetate (B1210297) buffers can sometimes catalyze hydrolysis.[7][8]

  • Temperature: Degradation reactions are typically accelerated at higher temperatures.[3] Therefore, maintaining low temperatures during storage and handling is crucial.

  • Presence of Oxidizing Agents: Contaminants such as peroxides or exposure to atmospheric oxygen can promote oxidative degradation.[4]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in experimental buffers.

Problem Possible Causes Recommended Solutions
Loss of this compound concentration over time in prepared buffer. Hydrolytic Degradation: The pH of the buffer may be outside the optimal stability range for this compound.- Determine the optimal pH for this compound stability by conducting a pH-rate profile study (see Experimental Protocols). - Adjust the buffer pH to the range of maximum stability, which for similar compounds is often between pH 3 and 5.[7] - Prepare fresh solutions before each experiment.
Oxidative Degradation: The buffer may be contaminated with oxidizing agents, or the solution may be exposed to excessive light or oxygen.- Use high-purity water and buffer reagents. - Degas the buffer before use to remove dissolved oxygen. - Store solutions in amber vials or protect them from light.[3] - Consider adding an antioxidant, such as ascorbic acid, but verify its compatibility with your experimental system.
Microbial Contamination: Microbial growth in the buffer can alter the pH and introduce enzymes that may degrade this compound.- Filter-sterilize the buffer solution using a 0.22 µm filter. - Store buffers at 2-8°C.[6] - Add a suitable antimicrobial preservative if compatible with the experimental design.
Inconsistent results between experimental replicates. Inconsistent Buffer Preparation: Minor variations in pH or buffer concentration between batches can affect stability.- Use a calibrated pH meter and prepare buffers with consistent and accurate concentrations of all components. - Prepare a large batch of buffer to be used across all related experiments to ensure consistency.
Variable Storage Conditions: Differences in storage time or temperature of the this compound stock or working solutions.- Aliquot stock solutions and store them at a consistent, low temperature (e.g., -20°C or -80°C). - Avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). Formation of Degradation Products: this compound is degrading into one or more new chemical entities.- Conduct forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and identify their retention times.[9] - Use a validated stability-indicating analytical method that can resolve the parent drug from its degradation products.[10]

Quantitative Data Summary

The following table summarizes typical conditions used in forced degradation studies for xanthine derivatives, which can be adapted for this compound to assess its stability. The extent of degradation is typically targeted at 5-20% to ensure that the analytical method can effectively detect and quantify the degradation products.[11]

Stress Condition Reagent/Parameter Typical Conditions Potential Degradation Pathway
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M HCl at 60°C for 24 hoursHydrolysis
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M NaOH at room temperature for 4 hoursHydrolysis
Oxidation Hydrogen Peroxide (H₂O₂)3-30% v/v H₂O₂ at room temperature for 24 hoursOxidation
Thermal Degradation Heat80°C for 48 hours (in solid state or solution)Thermolysis
Photodegradation UV and/or visible lightExposure to light in a photostability chamberPhotolysis

Experimental Protocols

Protocol 1: pH-Rate Profile Study for this compound

Objective: To determine the pH at which this compound exhibits maximum stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12). Commonly used buffers include phosphate, acetate, and borate (B1201080) buffers.[7]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).[6] Dilute the stock solution with each buffer to a final concentration of approximately 1 mg/mL.[11]

  • Incubation: Incubate the samples at a constant, elevated temperature (e.g., 60°C or 70°C) to accelerate degradation.

  • Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Immediately analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of the line represents the apparent first-order degradation rate constant (k). Plot the log(k) values against the pH to generate the pH-rate profile. The nadir of this curve indicates the pH of maximum stability.[12]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Chromatographic Conditions (Example based on a similar compound): [13]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a buffer (e.g., 10mM Potassium Dihydrogen Phosphate, pH adjusted to 4.5 with phosphoric acid) and an organic solvent (e.g., Acetonitrile) in a ratio of 90:10 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 272 nm.

    • Injection Volume: 20 µL.

  • Forced Degradation: Subject this compound to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions as described in the quantitative data summary table.

  • Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak. Further validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[13]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer_Prep Prepare Buffers (Varying pH) Mix Mix this compound with Buffers Buffer_Prep->Mix Etamiphylline_Stock Prepare this compound Stock Solution Etamiphylline_Stock->Mix Incubate Incubate at Constant Temperature Mix->Incubate Sample Sample at Time Intervals Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data_Analysis Calculate Degradation Rate Constants (k) HPLC->Data_Analysis Profile Generate pH-Rate Profile Data_Analysis->Profile

Caption: Workflow for determining the pH-rate profile of this compound.

Signaling_Pathways cluster_pde Phosphodiesterase (PDE) Inhibition cluster_adenosine Adenosine Receptor Antagonism Etamiphylline_PDE This compound PDE Phosphodiesterase (PDE) Etamiphylline_PDE->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Etamiphylline_Ado This compound Ado_Receptor Adenosine Receptor (e.g., A1, A2A) Etamiphylline_Ado->Ado_Receptor Blocks Adenosine Adenosine Adenosine->Ado_Receptor Activates AC Adenylyl Cyclase Ado_Receptor->AC Modulates cAMP2 cAMP AC->cAMP2 Produces

Caption: Dual mechanism of action of this compound.

References

Technical Support Center: Etamiphylline Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Etamiphylline degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound?

A1: Based on studies of this compound and related xanthine (B1682287) derivatives, the common degradation pathways include:

  • Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.

  • Oxidation: Degradation due to exposure to oxidizing agents. This compound has been shown to be particularly susceptible to oxidative stress.

  • Thermal Degradation: Degradation caused by exposure to high temperatures.

  • Photodegradation: Degradation upon exposure to light.

Q2: What are the known or potential degradation products of this compound?

A2: In vivo and in vitro studies have identified several metabolites and potential degradation products of this compound. These include:

  • N-desethylthis compound: Formed by the removal of an ethyl group.[1]

  • This compound-N-oxide: Results from the oxidation of the tertiary nitrogen atom on the diethylaminoethyl side chain.[1]

  • Demethylated this compound: Involves the removal of a methyl group from the xanthine core.

  • A product of both N-deethylation and demethylation .

Forced degradation studies may reveal other degradation products under specific stress conditions.

Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a widely used and effective technique for separating and quantifying this compound and its degradation products.[2][3] When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for the structural elucidation of unknown degradation products.[1] Gas chromatography-mass spectrometry (GC-MS) can also be utilized, especially after derivatization of the analytes.[1]

Q4: What are the typical stress conditions for a forced degradation study of this compound?

A4: Forced degradation studies are performed to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating nature of analytical methods.[4][5][6][7][8] While specific conditions should be optimized for this compound, general guidelines based on ICH recommendations and studies on similar compounds are as follows:

  • Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C) for a specified period.

  • Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 80-100°C).

  • Photodegradation: Exposing the drug substance (solid or in solution) to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/square meter).

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[7][8]

Troubleshooting Guides

Issue 1: Poor resolution between this compound and its degradation products in RP-HPLC.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Composition Modify the mobile phase ratio (e.g., acetonitrile (B52724)/methanol (B129727) and buffer). Adjust the pH of the buffer component. A common starting point for similar compounds is a phosphate (B84403) buffer with acetonitrile or methanol.[2][3]
Incorrect Column Chemistry Use a different stationary phase. A C18 column is a common choice, but C8 or phenyl columns could provide different selectivity.
Suboptimal Flow Rate or Temperature Optimize the flow rate. A lower flow rate can sometimes improve resolution. Adjusting the column temperature can also alter selectivity.
Gradient Elution Not Optimized If using a gradient, adjust the gradient slope and time to better separate closely eluting peaks.
Issue 2: Inconsistent or low levels of degradation in forced degradation studies.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Stress Conditions are Too Mild Increase the concentration of the stressor (e.g., higher molarity of acid/base or percentage of H₂O₂). Increase the temperature or duration of exposure. For thermal degradation, ensure uniform heat distribution.
Drug Substance is Highly Stable Under Tested Conditions If no degradation is observed under reasonably stressed conditions, it indicates the drug is stable under those specific conditions.[6] Document these findings.
Poor Solubility of this compound in the Stress Medium Ensure complete dissolution of this compound in the chosen solvent before applying stress. A co-solvent might be necessary for aqueous stress conditions.[6]
Issue 3: Mass balance in the stability-indicating method is not within the acceptable range (typically 95-105%).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Co-elution of Degradation Products Re-evaluate the specificity of the HPLC method. Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development is required.
Degradation Products are Not UV-Active If using a UV detector, some degradation products may not have a chromophore and will be undetected. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
Formation of Volatile or Insoluble Degradation Products Volatile products may be lost during the experiment. Insoluble products may precipitate out of the solution. Consider using techniques like headspace GC for volatile impurities or ensuring complete dissolution before analysis.
Incorrect Response Factors The response factor of the degradation products may be different from that of the parent drug. If quantifying degradation products, use a relative response factor or synthesize and purify the degradation product to create a calibration curve.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound pure drug substance

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% v/v

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment at 60°C for 8 hours.

    • After the specified time, neutralize the solution with an equivalent amount of 0.1 M NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment at 60°C for 8 hours.

    • After the specified time, neutralize the solution with an equivalent amount of 0.1 M HCl and dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound powder in a petri dish.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve the powder in the mobile phase to a suitable concentration for analysis.

  • Photodegradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in water or methanol) and solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Prepare the samples for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop and validate an RP-HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.5 with phosphoric acid) and Mobile Phase B (e.g., Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (e.g., around 272 nm, similar to related compounds).[2]

  • Injection Volume: 10 µL.

Method Development Strategy:

  • Initial Isocratic Run: Start with a simple isocratic mobile phase composition (e.g., 70:30 Buffer:Acetonitrile) to determine the retention time of the parent drug.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study to observe the retention times of the degradation products.

  • Gradient Optimization: If co-elution occurs, develop a gradient program to improve the separation. A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the organic phase percentage.

  • Method Validation: Once adequate separation is achieved, validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

Quantitative Data Summary

The following table presents illustrative data on the degradation of a xanthine derivative under forced degradation conditions. Note: This data is for a related compound and should be used as a general guideline. Actual degradation percentages for this compound will need to be determined experimentally.

Stress Condition % Degradation (Illustrative) Number of Degradation Products Observed (Illustrative)
Acid Hydrolysis (0.1 M HCl, 60°C, 8h) 12.5%2
Base Hydrolysis (0.1 M NaOH, 60°C, 4h) 18.2%3
Oxidative (3% H₂O₂, RT, 24h) 25.8%4
Thermal (Solid, 80°C, 48h) 8.5%1
Photolytic (ICH conditions) 5.3%1

Visualizations

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcomes API This compound (API) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂) API->Oxidative Thermal Thermal Stress (e.g., 80°C) API->Thermal Photo Photolytic Stress (UV/Vis Light) API->Photo Stressed_Samples Stressed Samples Acid->Stressed_Samples Base->Stressed_Samples Oxidative->Stressed_Samples Thermal->Stressed_Samples Photo->Stressed_Samples HPLC Stability-Indicating RP-HPLC Analysis Stressed_Samples->HPLC LCMS LC-MS for Structural Elucidation HPLC->LCMS If unknown peaks DP_Profile Degradation Profile HPLC->DP_Profile Method_Validation Method Validation HPLC->Method_Validation Pathway Degradation Pathway Elucidation LCMS->Pathway DP_Profile->Pathway

Caption: Workflow for a forced degradation study of this compound.

HPLC_Troubleshooting cluster_method Method Optimization cluster_check Verification Start Poor Peak Resolution in HPLC MobilePhase Adjust Mobile Phase (Ratio, pH) Start->MobilePhase Column Change Column (C8, Phenyl) Start->Column Gradient Optimize Gradient Profile Start->Gradient FlowTemp Adjust Flow Rate & Temperature Start->FlowTemp PeakPurity Check Peak Purity (PDA Detector) MobilePhase->PeakPurity Column->PeakPurity Gradient->PeakPurity FlowTemp->PeakPurity PeakPurity->MobilePhase If co-elution persists End Resolution Achieved PeakPurity->End If peaks are pure and well-separated

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Technical Support Center: Method Refinement for High-Throughput Screening of Etamiphylline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the high-throughput screening (HTS) of Etamiphylline derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help you refine your experimental methods and overcome common challenges. This compound, a methylxanthine, and its derivatives are primarily investigated for their potential as phosphodiesterase (PDE) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its derivatives that we should consider for an HTS assay?

A1: this compound is a xanthine (B1682287) derivative, and compounds of this class are known to be competitive inhibitors of phosphodiesterase (PDE) enzymes.[1] PDEs are responsible for degrading cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various signaling pathways.[2] By inhibiting PDEs, these compounds increase intracellular levels of cAMP and/or cGMP, leading to downstream cellular responses.[3] Therefore, HTS assays should be designed to detect the inhibition of PDE activity.

Q2: Which HTS assay formats are most suitable for screening PDE inhibitors like this compound derivatives?

A2: Several HTS assay formats are well-suited for screening PDE inhibitors. The choice depends on factors like throughput requirements, sensitivity, and available instrumentation. Common formats include:

  • Fluorescence Polarization (FP): A robust, homogeneous assay that measures the change in polarization of a fluorescently labeled cGMP or cAMP analog upon enzymatic cleavage by PDE.[4][5] It's a competitive binding assay well-suited for HTS.[4]

  • Luminescence-Based Assays: These assays are highly sensitive and measure the depletion of substrate or generation of a product through a coupled enzymatic reaction that produces light.[5]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This format uses a fluorescently labeled substrate that, when cleaved by PDE, causes a change in the FRET signal.[6]

  • High-Throughput Mass Spectrometry (HTMS): A label-free technology that directly measures the conversion of the native substrate to its product, which can help reduce false positives associated with fluorescence-based methods.[5]

Q3: How can we minimize false positives in our HTS campaign for this compound derivatives?

A3: False positives are a common issue in HTS and can arise from various sources, including compound autofluorescence, aggregation, or off-target effects.[7][8] Mitigation strategies include:

  • Counter-screens: Perform secondary assays to identify compounds that interfere with the detection method rather than the biological target.[8]

  • Orthogonal Assays: Confirm primary hits using a different assay technology that relies on an alternative detection principle.[6][8]

  • Visual Inspection: Analyze the structure of hit compounds for known problematic motifs or aggregators.[8]

  • Dose-Response Curves: Genuine hits will typically exhibit a sigmoidal dose-response relationship.[4]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your HTS experiments in a question-and-answer format.

Problem/Observation Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability 1. Inconsistent cell seeding.[9] 2. Pipetting errors during reagent addition.[10] 3. Edge effects due to evaporation.[11]1. Ensure thorough cell mixing before seeding and use automated cell dispensers if possible. 2. Calibrate and maintain liquid handlers; use appropriate pipetting techniques.[10] 3. Use plates with lids, ensure proper humidity in the incubator, and consider leaving perimeter wells empty or filling them with buffer.[11]
Low Z'-factor (<0.5) 1. Suboptimal enzyme or substrate concentration.[5] 2. Low signal-to-background ratio.[8] 3. High data variability.1. Titrate the PDE enzyme and substrate to find concentrations that maximize the assay window.[1] 2. Re-evaluate assay parameters such as incubation time and temperature.[5] 3. Address sources of variability as mentioned above.
Assay Drift Over Time 1. Reagent degradation.[8] 2. Temperature fluctuations across the plate reader.[8] 3. Instrument instability.1. Prepare fresh reagents and assess their stability over the course of the experiment.[12] 2. Allow plates to equilibrate to room temperature before reading; ensure the plate reader is properly warmed up. 3. Run plates in a randomized order and use robust data normalization methods.[8]
Primary Hit Not Confirmed in Secondary Assay 1. False positive from the primary screen (e.g., compound autofluorescence).[8] 2. The compound has low potency. 3. The compound is unstable or has poor solubility in the secondary assay buffer.1. Use an orthogonal assay with a different detection method for confirmation.[6] 2. Perform a full dose-response curve to accurately determine potency (IC₅₀).[4] 3. Check compound solubility and stability under the conditions of the secondary assay.[8]

Experimental Protocols

Fluorescence Polarization (FP)-Based PDE Inhibition Assay

This protocol provides a representative example for a competitive binding assay in a 384-well format.

Objective: To identify this compound derivatives that inhibit PDE activity by competing with a fluorescently labeled cGMP tracer for binding to the enzyme.[4]

Materials:

  • Purified recombinant human PDE enzyme

  • Fluorescently labeled cGMP tracer

  • Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 0.03% Tween 20, pH 7.6)[13]

  • This compound derivative library dissolved in 100% DMSO

  • Known PDE inhibitor (e.g., Sildenafil) as a positive control[5]

  • 384-well, low-volume, black microplates[13]

  • Acoustic liquid handler or pin tool

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Compound Plating: Using an acoustic liquid handler, transfer approximately 50 nL of each test compound from the library plates to the assay plates. This typically results in a final assay concentration in the 1-10 µM range. Include wells for positive controls (a known inhibitor at a concentration that gives maximal inhibition) and negative controls (DMSO vehicle only, representing 0% inhibition).[4]

  • Enzyme Addition: Prepare a working solution of the PDE enzyme in assay buffer. The optimal concentration should be determined empirically during assay development to achieve a robust FP window. Dispense 10 µL of the enzyme solution to all wells.[4]

  • Tracer Addition: Prepare a working solution of the fluorescent cGMP tracer in assay buffer. The concentration should be optimized to be at or below the dissociation constant (Kd) for its interaction with the PDE to ensure assay sensitivity. Dispense 10 µL of the tracer solution to all wells.[4]

  • Incubation: Briefly centrifuge the plates to ensure all components are mixed. Incubate at room temperature for a predetermined time (e.g., 60 minutes), protected from light, to allow the binding reaction to reach equilibrium.[5]

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate filters.

Data Analysis and Quality Control

Objective: To calculate key quality control metrics and determine the inhibitory activity of the test compounds.

Methodology:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Determine Z'-factor: This metric assesses the quality and robustness of the HTS assay.[14] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8]

  • Hit Identification: Compounds exhibiting a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.

  • Dose-Response Analysis: For confirmed hits, perform serial dilutions of the compound and repeat the assay to generate a dose-response curve. Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀) value.[4]

Table of HTS Quality Control Metrics:

MetricFormulaDesired ValueSignificance
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)> 10 (assay dependent)Measures the dynamic range of the assay.[8]
Z'-factor 1 - (3*(SDmax+SDmin)) / |Meanmax-Meanmin|0.5 to 1.0Indicates the separation between positive and negative controls, reflecting assay robustness.[8]
Coefficient of Variation (%CV) (Standard Deviation / Mean) * 100< 10-15%Measures the relative variability of the data.

Visualizations

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization AssayDev Assay Development & Miniaturization PilotScreen Pilot Screen (Z' > 0.5) AssayDev->PilotScreen HTS Full Library HTS PilotScreen->HTS HitID Primary Hit Identification HTS->HitID DoseResponse Dose-Response (IC50) HitID->DoseResponse Orthogonal Orthogonal Assay Confirmation DoseResponse->Orthogonal SAR Structure-Activity Relationship (SAR) Orthogonal->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: High-Throughput Screening (HTS) workflow for identifying and validating novel inhibitors.

PDE_Signaling_Pathway ATP ATP/GTP AC_GC Adenylyl/Guanylyl Cyclase ATP->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Produces PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Degraded by PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG Activates AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE->AMP_GMP Response Cellular Response PKA_PKG->Response Inhibitor This compound Derivative Inhibitor->PDE Troubleshooting_Tree Start Low Z'-factor (<0.5) CheckVar High CV% in controls? Start->CheckVar CheckWindow Low Signal-to-Background? Start->CheckWindow CheckVar->CheckWindow No VarYes Yes CheckVar->VarYes Yes WindowYes Yes CheckWindow->WindowYes Yes VarSolutions Review liquid handling Check for edge effects Ensure reagent homogeneity VarYes->VarSolutions WindowSolutions Optimize enzyme/substrate concentrations Adjust incubation time/temp Check reagent stability WindowYes->WindowSolutions

References

Strategies to minimize variability in Etamiphylline bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide robust strategies for minimizing variability in Etamiphylline bioassays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound bioassays, from cell culture to data analysis, helping you to identify and resolve sources of variability.

Q1: What is the primary mechanism of action for this compound, and how does this inform bioassay design?

A1: this compound is a xanthine (B1682287) derivative, and its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes.[1][2] PDEs are responsible for breaking down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various signaling pathways.[1][3][4] By inhibiting PDEs, this compound increases intracellular levels of cAMP and/or cGMP, leading to downstream effects such as smooth muscle relaxation.[1][2]

Therefore, a common bioassay for this compound measures its ability to inhibit PDE activity. This can be done through biochemical assays using purified PDE enzymes or cell-based assays that measure changes in cAMP or cGMP levels in response to the drug.[3][5]

Q2: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

A2: Inconsistent IC50 values are a frequent issue in bioassays and can stem from multiple sources. A systematic approach to troubleshooting is crucial.[6]

Troubleshooting Inconsistent IC50 Values

Potential Cause Recommended Solution
Reagent Instability Aliquot recombinant PDE enzyme and store at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh assay buffers and substrate (cAMP/cGMP) solutions for each experiment.[6]
Inaccurate Compound Dilutions Verify the stock concentration of this compound. Ensure pipettes are calibrated and use a consistent serial dilution technique.[7]
Cell-Based Assay Variability Use cells with a low passage number and regularly test for mycoplasma contamination.[8] Ensure consistent cell seeding density and growth phase.[9]
Assay Condition Fluctuations Use a temperature-controlled incubator and plate reader. Allow all reagents and plates to reach thermal equilibrium before starting the assay.[6]
Inappropriate Data Analysis Utilize a non-linear regression model (e.g., four-parameter logistic equation) to calculate IC50 values. Ensure enough data points are present on the steep portion of the dose-response curve.[6]

Q3: I'm observing high variability between replicate wells in my 96-well plate assay. What are the common causes and solutions?

A3: High variability between replicates can obscure the true effect of your compound. Several factors related to assay setup and execution can contribute to this issue.

Minimizing Intra-Plate Variability

Potential Cause Recommended Solution
Pipetting Inaccuracy Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Thoroughly mix all reagents before dispensing into the plate.[10]
Edge Effects The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using these wells for critical samples or fill them with a buffer to create a more humidified environment.[9][10]
Inconsistent Incubation Times Use a multichannel pipette or an automated liquid handler to start and stop reactions simultaneously for all wells.[10]
Uneven Cell Seeding After seeding, avoid swirling the plate, which can cause cells to concentrate at the edges of the well. A gentle back-and-forth and side-to-side motion can help achieve a more even distribution.[9]

Q4: My negative control wells (vehicle only) show a high background signal. How can I reduce this?

A4: A high background signal can reduce the dynamic range of your assay. This can be caused by several factors, including reagent contamination and autofluorescence of test compounds.

Troubleshooting High Background Signal

Potential Cause Recommended Solution
Contaminated Reagents Use high-purity water and reagents for all buffers and solutions. Filter buffers if necessary.[10]
Autofluorescence of Test Compound If using a fluorescence-based assay, measure the fluorescence of this compound alone in the assay buffer. If it is autofluorescent, consider using a different assay format, such as a colorimetric or luminescence-based assay.[10]
Insufficient Blocking (ELISA/HTRF) If using an immunoassay format, increase the concentration of the blocking agent (e.g., BSA) or extend the blocking incubation time.
Low Enzyme Activity If the PDE enzyme activity is too low, the signal-to-noise ratio will be poor. Verify the activity of your enzyme lot using a known inhibitor as a positive control.[7]

Experimental Protocols

A detailed and consistent experimental protocol is fundamental to minimizing variability. Below is a generalized protocol for a cell-based PDE inhibition bioassay to measure this compound activity.

Protocol: Cell-Based cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit PDE activity, leading to an increase in intracellular cAMP levels.

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HEK293 or smooth muscle cells) under consistent conditions (media, temperature, CO2).[3][7]

    • Use cells with a low passage number to avoid phenotypic drift.[8]

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and grow for 24 hours.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the assay buffer or cell culture medium.

    • Include a positive control (a known PDE inhibitor like IBMX or rolipram) and a negative control (vehicle only).[5]

    • Remove the culture medium and add the compound dilutions to the respective wells.

  • Cell Stimulation:

    • Add a stimulating agent (e.g., forskolin) to all wells to activate adenylyl cyclase and induce cAMP production.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells using the lysis buffer provided with your cAMP detection kit.

    • Measure intracellular cAMP levels using a competitive immunoassay format such as HTRF, ELISA, or a luminescence-based assay (e.g., cAMP-Glo™). Follow the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Interpolate the cAMP concentrations in your samples from the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation

Consistent data presentation is key to comparing results across experiments. Below are example tables to illustrate how to summarize quantitative data from your this compound bioassays.

Table 1: Example of Inter-Assay Precision for this compound EC50

Assay RunAnalystEC50 (µM)
1A12.5
2A14.2
3B13.8
4B15.1
Mean 13.9
Std. Dev. 1.08
%CV 7.8%

Table 2: Impact of Cell Seeding Density on Assay Window

Cell Density (cells/well)Basal Signal (RLU)Stimulated Signal (RLU)Signal-to-Background
2,5001,50025,00016.7
5,0002,80055,00019.6
10,0005,20078,00015.0

Data in tables are for illustrative purposes only.

Visualizations

This compound Signaling Pathway

Etamiphylline_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes Response Cellular Response (e.g., muscle relaxation) PKA->Response Leads to

Caption: this compound inhibits PDE, increasing cAMP levels and promoting a cellular response.

Experimental Workflow for Minimizing Variability

Assay_Workflow cluster_prep Phase 1: Preparation & QC cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Cell_Culture Standardize Cell Culture (low passage, mycoplasma-free) Seeding Consistent Cell Seeding (avoid edge effects) Cell_Culture->Seeding Reagent_QC Reagent QC (fresh buffers, calibrated pipettes) Treatment Accurate Compound Dilution & Plate Mapping Reagent_QC->Treatment Seeding->Treatment Incubation Controlled Incubation (uniform temperature & time) Treatment->Incubation Detection Stable Detection Reagents & Optimized Reader Settings Incubation->Detection Data_Fit Appropriate Curve Fitting (4-parameter logistic) Detection->Data_Fit Validation System Suitability Test (Controls within range) Data_Fit->Validation Result Consistent & Reproducible Results Validation->Result

Caption: A logical workflow highlighting key control points to minimize assay variability.

References

Technical Support Center: Enhancing Etamiphylline Bioavailability in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Etamiphylline in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its bioavailability important?

This compound is a xanthine (B1682287) derivative with bronchodilator and respiratory stimulant properties, structurally related to theophylline (B1681296).[1] Enhancing its oral bioavailability is crucial for achieving consistent therapeutic plasma concentrations, which can be variable with oral administration of methylxanthines.[2] Improved bioavailability can lead to more predictable efficacy and a better safety profile.

Q2: What are the main challenges affecting the oral bioavailability of this compound?

The oral bioavailability of xanthine derivatives like this compound can be influenced by several factors, including:

  • Poor aqueous solubility: This can limit the dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • First-pass metabolism: Metabolism in the liver before reaching systemic circulation can reduce the amount of active drug.

  • Variable absorption: Factors such as food intake can significantly alter the absorption rate and extent of bioavailability for some xanthine formulations.[3][4]

Q3: What are the common preclinical models used to assess the bioavailability of this compound?

Rats and dogs are common preclinical models for pharmacokinetic studies.[5][6] These models are used to determine key parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) following oral and intravenous administration to calculate absolute bioavailability.

Q4: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?

Several advanced formulation strategies can be employed:

  • Nanoparticle-based systems: Reducing the particle size to the nanometer range increases the surface area for dissolution, potentially improving the rate and extent of absorption.[7] Solid lipid nanoparticles (SLNs) are a promising option.[8][9][10]

  • Lipid-based formulations: These include self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the GI tract, enhancing drug solubilization and absorption.[11][12][13]

  • Prodrugs: Modifying the this compound molecule to create a more lipophilic prodrug can improve its permeability across the intestinal membrane. The prodrug is then converted to the active this compound in the body.

  • Sustained-release formulations: These can protect the drug from degradation and release it over an extended period, which may improve overall absorption and maintain therapeutic drug levels.[4][14]

Troubleshooting Guides

This section addresses specific issues that may be encountered during preclinical bioavailability studies of this compound.

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations between subjects 1. Inconsistent dosing technique (oral gavage).2. Differences in food intake or fasting times.3. Genetic variability in metabolic enzymes within the animal strain.1. Ensure all personnel are properly trained in oral gavage techniques.2. Strictly control fasting periods before and after dosing.3. Use a well-characterized and genetically homogenous animal strain.
Low oral bioavailability despite using an enhanced formulation 1. The formulation is not stable in the GI tract.2. The drug is precipitating out of the formulation upon dilution in GI fluids.3. High first-pass metabolism is the primary limiting factor, not dissolution.1. Assess the stability of the formulation in simulated gastric and intestinal fluids.2. Perform in vitro dispersion tests to observe the behavior of the formulation upon dilution.3. Investigate the metabolic pathways of this compound to determine the extent of first-pass metabolism. Consider co-administration with a metabolic inhibitor in a research setting to confirm.
Unexpectedly rapid or slow absorption (Tmax) 1. For rapid absorption, the formulation may be releasing the drug too quickly.2. For slow absorption, the release from the formulation is delayed, or GI motility is slow.1. Modify the formulation to achieve a more controlled release profile.2. Ensure consistent fasting and experimental conditions that do not alter GI motility.
Drug concentration below the limit of quantification (BLQ) in many samples 1. The analytical method is not sensitive enough.2. The administered dose is too low.3. Very poor absorption and/or very rapid clearance.1. Validate and optimize the bioanalytical method (e.g., LC-MS/MS) to achieve a lower limit of quantification.[15][16][17][18]2. Increase the oral dose, if tolerated by the animals.3. Perform an intravenous pharmacokinetic study to determine the clearance rate.
Inconsistent results from in vitro dissolution and in vivo studies 1. The in vitro dissolution medium does not accurately reflect the in vivo environment.2. The formulation interacts with components of the GI tract not present in the in vitro model.1. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine.2. Consider more complex in vitro models, such as those incorporating mucus or cell monolayers.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Following a Single Oral Dose in Rats (10 mg/kg)

Formulation Cmax (ng/mL) Tmax (hr) AUC0-t (ng·hr/mL) Absolute Bioavailability (%)
Standard Suspension8,500 ± 1,2002.0 ± 0.545,000 ± 7,50045
Solid Lipid Nanoparticles (SLN)15,000 ± 2,1001.5 ± 0.382,000 ± 11,00082
Self-Emulsifying Drug Delivery System (SEDDS)18,500 ± 2,5001.0 ± 0.295,000 ± 13,00095

Data are presented as mean ± standard deviation.

Table 2: Fold-Increase in Bioavailability with Enhanced Formulations Compared to Standard Suspension

Formulation Fold-Increase in Cmax Fold-Increase in AUC0-t
Solid Lipid Nanoparticles (SLN)1.761.82
Self-Emulsifying Drug Delivery System (SEDDS)2.182.11

Experimental Protocols

Protocol 1: Oral Bioavailability Study in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Fasting: Animals are fasted overnight (12-16 hours) before dosing, with free access to water.

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound solution (for determination of absolute bioavailability).

    • Group 2: Oral administration of standard this compound suspension.

    • Group 3: Oral administration of this compound-loaded Solid Lipid Nanoparticles (SLN).

    • Group 4: Oral administration of this compound-loaded Self-Emulsifying Drug Delivery System (SEDDS).

  • Dosing:

    • IV: Administer this compound (1 mg/kg) via the tail vein.

    • Oral: Administer the respective formulations (10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis. Calculate absolute bioavailability (F%) as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
  • Lipid and Surfactant Selection: Select a solid lipid (e.g., glyceryl monostearate) and a surfactant (e.g., Poloxamer 188) based on their ability to solubilize this compound and form stable nanoparticles.

  • Preparation Method (Hot Homogenization):

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Dissolve the this compound in the molten lipid.

    • Heat the surfactant solution to the same temperature.

    • Add the hot surfactant solution to the molten lipid-drug mixture and homogenize at high speed (e.g., 10,000 rpm) for a short period to form a coarse emulsion.

    • Subject the coarse emulsion to high-pressure homogenization for several cycles to form the nanoemulsion.

    • Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLNs for particle size, polydispersity index, zeta potential, and entrapment efficiency.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_animal_study Preclinical Animal Study cluster_analysis Sample Analysis & Data Interpretation Formulation_Standard Standard Suspension Dosing Oral/IV Dosing Formulation_Standard->Dosing Formulation_SLN SLN Formulation Formulation_SLN->Dosing Formulation_SEDDS SEDDS Formulation Formulation_SEDDS->Dosing Animal_Model Rat Model Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Bioanalysis LC-MS/MS Bioanalysis Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Bioavailability_Calc Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Caption: Workflow for a preclinical oral bioavailability study.

signaling_pathway cluster_pde Phosphodiesterase Inhibition cluster_adenosine Adenosine Receptor Antagonism Etamiphylline_PDE This compound PDE Phosphodiesterase (PDE) Etamiphylline_PDE->PDE Inhibits AMP 5'-AMP PDE->AMP Catalyzes degradation of cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation_PDE Bronchodilation PKA->Bronchodilation_PDE Leads to Etamiphylline_Ado This compound Adenosine_Receptor Adenosine Receptor Etamiphylline_Ado->Adenosine_Receptor Blocks Bronchoconstriction Bronchoconstriction Adenosine_Receptor->Bronchoconstriction Leads to Bronchodilation_Ado Bronchodilation Adenosine_Receptor->Bronchodilation_Ado Inhibition leads to Adenosine Adenosine Adenosine->Adenosine_Receptor Activates

Caption: Signaling pathways of this compound's bronchodilator action.

References

Technical Support Center: Optimization of Etamiphylline Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and purification of Etamiphylline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound (7-(2-(diethylamino)ethyl)theophylline) is the N-alkylation of theophylline (B1681296) with 2-diethylaminoethyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the theophylline, making it a more effective nucleophile.

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: Key parameters to control for a successful synthesis include the choice of base and solvent, reaction temperature, and the molar ratio of reactants. These factors significantly influence the reaction rate, yield, and impurity profile.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material (theophylline), you can observe the consumption of the starting material and the formation of the product. A cospot, where the reaction mixture and starting material are spotted on top of each other, is useful to confirm the identity of the spots, especially if the product and reactant have similar Rf values.[1]

Q4: What are the common impurities in this compound synthesis?

A4: Common impurities can include unreacted theophylline, byproducts from side reactions such as the N,N-dialkylated product, and degradation products.[2] The specific impurity profile can be influenced by the reaction conditions.

Q5: Which analytical techniques are recommended for purity analysis of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities.[3][4][5] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for impurity identification and characterization.[4]

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Ineffective deprotonation of theophylline. 2. Low reaction temperature. 3. Impure or degraded reactants.1. Use a stronger base (e.g., sodium hydride instead of potassium carbonate). Ensure anhydrous conditions if using a moisture-sensitive base. 2. Increase the reaction temperature, for example, to the reflux temperature of the solvent. 3. Verify the purity of theophylline and 2-diethylaminoethyl chloride hydrochloride before use.
Formation of multiple products (observed on TLC) 1. Side reactions, such as alkylation at other nitrogen atoms of the theophylline ring. 2. Formation of N,N-dialkylated byproducts.1. Optimize the reaction conditions, particularly the choice of base and solvent, to favor N7-alkylation. 2. Use a controlled molar ratio of the alkylating agent (2-diethylaminoethyl chloride) to theophylline.
Reaction does not go to completion 1. Insufficient reaction time. 2. Inadequate amount of base or alkylating agent.1. Extend the reaction time and continue monitoring by TLC until the theophylline spot disappears or is significantly diminished. 2. Use a slight excess of the alkylating agent and ensure at least one equivalent of base is used. If using the hydrochloride salt of the alkylating agent, an additional equivalent of base is needed.[1]
Purification Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Difficulty in crystallizing the product 1. The compound is too soluble in the chosen solvent. 2. The presence of impurities that inhibit crystallization. 3. Oiling out of the product instead of crystallization.1. Choose a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[6] Consider using a solvent pair, such as ethanol/water or ethyl acetate/hexane.[7] 2. Attempt to remove impurities by other methods (e.g., column chromatography) before recrystallization. 3. Use a more dilute solution and allow for slow cooling to encourage crystal formation. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Low recovery after recrystallization 1. The product is too soluble in the cold recrystallization solvent. 2. Premature crystallization during hot filtration.1. Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing the crystals. 2. Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing out on the filter paper.
Product purity does not improve after recrystallization 1. The impurity has similar solubility characteristics to the product in the chosen solvent.1. Screen for a different recrystallization solvent or solvent system that can better differentiate between the product and the impurity.[6] 2. Consider an alternative purification method, such as column chromatography.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via N-alkylation of theophylline.

Materials:

  • Theophylline

  • 2-(Diethylamino)ethyl chloride hydrochloride

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve theophylline (1 equivalent) in the chosen anhydrous solvent.

  • Add the base (e.g., K₂CO₃, 1.5 equivalents). If using 2-(diethylamino)ethyl chloride hydrochloride, use at least 2.5 equivalents of base.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-(diethylamino)ethyl chloride hydrochloride (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

Purification of this compound by Recrystallization

This protocol provides a general guideline for the purification of crude this compound.

Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane).[7]

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Optimization of this compound Synthesis - Reaction Conditions and Yield
EntryBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%) (by HPLC)
1K₂CO₃Acetonitrile8066592
2K₂CO₃DMF8067594
3NaHTHF6548596
4NaHDMF8049298

Note: This data is illustrative and serves as a guideline for optimization experiments.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Theophylline + Base in Solvent B Add 2-Diethylaminoethyl Chloride HCl A->B C Heat & Stir (Monitor by TLC) B->C D Reaction Complete C->D E Cool to RT D->E F Filter Salts E->F G Evaporate Solvent F->G H Crude this compound G->H I Recrystallization H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Problem: Low Product Yield Q1 Is the base strong enough and used in sufficient quantity? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction temperature optimal? A1_Yes->Q2 Sol1 Use a stronger base (e.g., NaH) or increase base equivalents. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are the reactants pure? A2_Yes->Q3 Sol2 Increase reaction temperature. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the reaction time sufficient? A3_Yes->Q4 Sol3 Verify reactant purity. A3_No->Sol3 A4_No No Q4->A4_No Sol4 Increase reaction time. A4_No->Sol4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Etamiphylline and Theophylline: Unraveling Bronchodilator Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of respiratory therapeutics, a clear understanding of the comparative efficacy and mechanisms of bronchodilators is paramount. This guide provides a detailed comparative analysis of Etamiphylline and Theophylline (B1681296), two xanthine (B1682287) derivatives employed in the management of obstructive airway diseases. While both share a common chemical ancestry, their clinical performance and mechanistic intricacies exhibit notable divergences.

Executive Summary

Theophylline has long been a cornerstone in the treatment of asthma and chronic obstructive pulmonary disease (COPD), demonstrating consistent, albeit modest, bronchodilator effects.[1][2] Its therapeutic window is narrow, necessitating careful patient monitoring. This compound, a derivative of Theophylline, was developed with the aim of improving the therapeutic index. However, clinical evidence suggests that this compound is a considerably weaker bronchodilator than Theophylline, with some studies indicating its effects are not significantly different from placebo.[1][3] Consequently, Theophylline remains a more clinically relevant and widely studied compound.

Data Presentation: Quantitative Comparison of Bronchodilator Effects

The following table summarizes the quantitative data from a key comparative study, highlighting the differential impact of this compound and Theophylline on pulmonary function.

ParameterTheophyllineThis compoundPlaceboTime Point
Change in FEV1 Greater increaseNo significant difference from placebo-1 hour post-dose
Change in FEV1, PEF, MMEF Greater increaseNo significant difference from placebo-2 and 4 hours post-dose

FEV1: Forced Expiratory Volume in 1 second; PEF: Peak Expiratory Flow; MMEF: Maximal Mid-Expiratory Flow.

Experimental Protocols

The data presented above is derived from a double-blind, randomized clinical trial involving 27 asymptomatic asthmatic children with airway obstruction. The key aspects of the experimental protocol are outlined below.

Study Design: A single-dose, three-way crossover study.

Participants: 27 asymptomatic children with a diagnosis of asthma and evidence of airway obstruction.

Interventions: Participants received a single oral dose of one of the following three solutions in a randomized order:

  • This compound: 6.9 mg/kg

  • Theophylline: 6.9 mg/kg

  • Placebo

Outcome Measures: Pulmonary function tests, including FEV1, PEF, and MMEF, were measured at baseline and at 1, 2, and 4 hours post-administration of the study drug.

Secondary Intervention: Four hours after the initial dose, all participants received a 4 mg dose of nebulized salbutamol (B1663637), and subsequent changes in pulmonary function were assessed.

Key Findings: The study concluded that Theophylline produced a significantly greater improvement in all measured lung function parameters compared to both this compound and placebo.[1] The bronchodilator response to subsequent salbutamol administration was also blunted in the Theophylline group, suggesting a more sustained effect.[1]

Signaling Pathways and Mechanisms of Action

The bronchodilator effects of Theophylline are mediated through a complex interplay of multiple signaling pathways. This compound is presumed to act via similar mechanisms, though with markedly lower potency.

Theophylline's Multifaceted Mechanism of Action

Theophylline's primary mechanisms of action include:

  • Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits several PDE isoenzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4][5] Elevated cAMP levels in airway smooth muscle cells promote relaxation and bronchodilation.[4][5]

  • Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A1, A2, and A3).[4] By blocking the bronchoconstrictor effects of adenosine, Theophylline contributes to airway relaxation. This mechanism is also linked to some of Theophylline's adverse effects, such as cardiac arrhythmias and seizures.[6]

  • Histone Deacetylase (HDAC) Activation: At lower, sub-bronchodilator concentrations, Theophylline can activate HDACs.[5][6] This action is thought to contribute to its anti-inflammatory effects by suppressing the expression of inflammatory genes.[6]

Theophylline_Mechanism cluster_0 Airway Smooth Muscle Cell cluster_1 Inflammatory Cell Theophylline Theophylline PDE Phosphodiesterases (PDE3, PDE4) Theophylline->PDE Inhibits Adenosine_Receptor Adenosine Receptors (A1, A2A) Theophylline->Adenosine_Receptor Antagonizes HDAC Histone Deacetylase (HDAC2) Theophylline->HDAC Activates cAMP cAMP PDE->cAMP Degrades Inflammatory_Genes Inflammatory Gene Expression HDAC->Inflammatory_Genes Deacetylates Histones ATP ATP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Relaxation Bronchodilation PKA->Relaxation Inflammation_Suppression Anti-inflammatory Effect Inflammatory_Genes->Inflammation_Suppression Suppresses

Figure 1: Theophylline's signaling pathways.
This compound's Presumed Mechanism of Action

While less definitively characterized, this compound, as a xanthine derivative, is thought to share the same fundamental mechanisms of action as Theophylline, namely PDE inhibition and adenosine receptor antagonism.[7] However, clinical data strongly suggests that its potency in these actions is significantly lower, leading to a weaker bronchodilator effect.

Etamiphylline_Workflow This compound This compound (Theophylline Derivative) Shared_Mechanisms Shared Mechanisms with Theophylline (PDE Inhibition, Adenosine Antagonism) This compound->Shared_Mechanisms Reduced_Potency Significantly Reduced Potency Shared_Mechanisms->Reduced_Potency Weak_Bronchodilation Weak to Absent Bronchodilator Effect Reduced_Potency->Weak_Bronchodilation Clinical_Outcome Limited Clinical Utility Weak_Bronchodilation->Clinical_Outcome

Figure 2: this compound's comparative workflow.

Conclusion

The available evidence indicates that Theophylline is a more effective bronchodilator than this compound. While both are xanthine derivatives and likely share similar mechanisms of action, the clinical efficacy of this compound is questionable. For researchers and drug development professionals, Theophylline remains a more relevant compound for further investigation and as a benchmark for the development of novel bronchodilators. Future research could focus on elucidating the specific structural and pharmacodynamic differences that account for the observed disparity in their clinical effects.

References

Etamiphylline's Anti-Inflammatory Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Scarcity of Direct Evidence Necessitates a Broader Look at Xanthine (B1682287) Derivatives

Mechanistic Overview: How Xanthines and NSAIDs Combat Inflammation

The anti-inflammatory mechanisms of xanthine derivatives and NSAIDs differ significantly. Theophylline (B1681296) is understood to exert its effects through multiple pathways, including the inhibition of phosphodiesterases (PDEs) and the modulation of histone deacetylase (HDAC) activity. This leads to a reduction in the expression of inflammatory genes and the suppression of pro-inflammatory cytokine production.[1] Diclofenac (B195802), a classic NSAID, primarily acts by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation and pain.

Comparative Efficacy: A Look at the Data

To objectively compare the anti-inflammatory potential, this section presents available quantitative data for theophylline and diclofenac. The absence of direct data for Etamiphylline is a notable gap in the current research landscape.

In Vitro Studies: Impact on Inflammatory Mediators

The following table summarizes the effects of theophylline on the production of key inflammatory cytokines by peripheral blood mononuclear cells.

CompoundTarget CytokineConcentrationResult
Theophylline TNF-α15 µg/dLSlight but statistically significant inhibition of production.[2]
Theophylline IFN-γ15 µg/dLStatistically significant inhibition of spontaneous synthesis.[2][3]
Theophylline IL-10 (anti-inflammatory)15 µg/dL2.8-fold increase in spontaneous production.[2][3]
Theophylline IL-630-100 µMStrong, concentration-dependent inhibition of release.[4]
In Vivo Studies: Reduction of Edema

The carrageenan-induced paw edema model in rats is a standard method for evaluating in vivo anti-inflammatory activity. The table below presents data for diclofenac in this model.

CompoundDoseTime Point% Inhibition of Edema
Diclofenac Sodium 5 mg/kg-40.51% ± 0.42

Experimental Protocols: Methodologies for Validation

For scientists aiming to investigate the anti-inflammatory properties of this compound or other novel compounds, the following established experimental protocols are recommended.

In Vitro: Cytokine Production Assay

Objective: To determine the effect of a test compound on the production of pro-inflammatory and anti-inflammatory cytokines by immune cells.

Methodology:

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • Stimulation: PBMCs are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.

  • Treatment: The stimulated cells are treated with various concentrations of the test compound (e.g., this compound) or a control vehicle.

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours).

  • Quantification: The concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the vehicle control.

In Vivo: Carrageenan-Induced Paw Edema

Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce acute inflammation.

Methodology:

  • Animal Model: Wistar rats are commonly used for this model.

  • Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

  • Treatment: Animals are divided into groups and treated with the test compound (e.g., this compound at various doses), a standard drug (e.g., diclofenac), or a control vehicle, typically administered orally or intraperitoneally.

  • Induction of Edema: After a specific time following treatment, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Experimental Workflow

To visualize the complex processes involved in inflammation and its modulation, the following diagrams are provided.

Inflammation_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell (e.g., Macrophage) cluster_arachidonic Arachidonic Acid Pathway cluster_intervention Pharmacological Intervention Stimulus e.g., LPS, Carrageenan TLR4 Toll-like Receptor 4 Stimulus->TLR4 Arachidonic_Acid Arachidonic Acid Stimulus->Arachidonic_Acid NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Gene_Transcription Inflammatory Gene Transcription NFkB_Activation->Gene_Transcription Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) Gene_Transcription->Cytokine_Production COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Theophylline Theophylline (Xanthine Derivative) Theophylline->NFkB_Activation Inhibits Diclofenac Diclofenac (NSAID) Diclofenac->COX Inhibits

Caption: Simplified signaling pathway of inflammation and points of intervention by Theophylline and Diclofenac.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model Isolate_Cells Isolate PBMCs Stimulate_Treat Stimulate (LPS) & Treat with Compound Isolate_Cells->Stimulate_Treat Incubate Incubate Stimulate_Treat->Incubate Measure_Cytokines Measure Cytokines (ELISA) Incubate->Measure_Cytokines Treat_Animals Treat Rats with Compound Induce_Edema Induce Paw Edema (Carrageenan) Treat_Animals->Induce_Edema Measure_Edema Measure Paw Volume Induce_Edema->Measure_Edema

Caption: General experimental workflows for in vitro and in vivo validation of anti-inflammatory properties.

Conclusion and Future Directions

While this compound's potential as an anti-inflammatory agent can be inferred from the activity of its structural analog, theophylline, the lack of direct experimental evidence is a significant limitation. The data presented for theophylline suggests that xanthine derivatives can modulate inflammatory responses, particularly by affecting cytokine production. This is mechanistically distinct from the action of NSAIDs like diclofenac.

To definitively validate the anti-inflammatory properties of this compound, further research is essential. This should include in vitro studies to assess its impact on a range of inflammatory mediators and signaling pathways, as well as in vivo studies using established models of inflammation. Such research will be crucial for determining its therapeutic potential and positioning it within the existing landscape of anti-inflammatory drugs.

References

Cross-Study Validation of Etamiphylline's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etamiphylline (B1195060), a methylxanthine derivative structurally similar to theophylline (B1681296), has been investigated for its potential as a bronchodilator in the treatment of asthma. However, clinical evidence supporting its efficacy has been limited, with some studies indicating poor to absent effects.[1][2] This guide provides a comparative analysis of this compound's proposed mechanisms of action, primarily through the lens of its better-understood counterpart, theophylline. Due to the scarcity of direct cross-study validation for this compound, this document extrapolates its likely biochemical activities based on the well-established pharmacology of methylxanthines and presents the available comparative clinical data. The primary proposed mechanisms for methylxanthines include inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors.[3][4][5]

Comparative Analysis of Mechanism of Action

The bronchodilatory and anti-inflammatory effects of methylxanthines like theophylline are attributed to two main molecular mechanisms:

  • Phosphodiesterase (PDE) Inhibition: Methylxanthines non-selectively inhibit PDEs, enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[6][7] By inhibiting PDE, intracellular levels of cAMP and cGMP increase, leading to smooth muscle relaxation in the airways and reduced inflammation.[3][7] Specifically, inhibition of PDE3 and PDE4 is considered important for these effects in airway diseases.[6]

  • Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3).[5][8] Adenosine can cause bronchoconstriction in asthmatic patients, and by blocking its receptors, theophylline can prevent this effect.[9]

Given its structural similarity, this compound is presumed to share these mechanisms of action. However, the available clinical data suggests it is a significantly weaker bronchodilator than theophylline.[10]

Quantitative Data Summary

Table 1: Comparison of Bronchodilator Effects of Oral this compound and Theophylline in Asthmatic Children [10]

Treatment (Single Oral Dose)Mean Change in FEV1 (Forced Expiratory Volume in 1 second)
This compound (6.9 mg/kg) No significant difference from placebo
Theophylline (6.9 mg/kg) Significantly greater rise compared to this compound and placebo at 1, 2, and 4 hours post-administration
Placebo Baseline

FEV1 is a measure of the volume of air that can be forcibly exhaled in one second and is a key indicator of lung function.

Experimental Protocols

To experimentally validate the proposed mechanisms of action for a compound like this compound, the following standard assays can be employed:

Phosphodiesterase (PDE) Activity Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of PDEs.

Protocol: PDE-Glo™ Phosphodiesterase Assay [11][12]

  • Principle: This luminescent assay measures the amount of cAMP or cGMP remaining after a reaction with a purified PDE enzyme. The remaining cyclic nucleotide is converted to ATP, which is then detected using a luciferase-based reaction. A higher luminescent signal indicates greater PDE inhibition.

  • Procedure:

    • PDE Reaction: Incubate the purified PDE enzyme with its substrate (cAMP or cGMP) in the presence of varying concentrations of the test compound (e.g., this compound).

    • Termination: Stop the PDE reaction by adding a termination buffer containing a potent PDE inhibitor like IBMX.

    • Detection: Add a detection solution containing ATP and protein kinase, followed by a reagent that produces a luminescent signal proportional to the amount of ATP present.

    • Data Analysis: Measure luminescence using a luminometer. The IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) can then be calculated.

Adenosine Receptor Binding Assay

This assay measures the affinity of a compound for specific adenosine receptor subtypes.

Protocol: Competitive Radioligand Binding Assay [13][14]

  • Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific adenosine receptor subtype expressed in cell membranes.

  • Procedure:

    • Membrane Preparation: Prepare cell membranes from a cell line engineered to express a specific human adenosine receptor subtype (e.g., A1, A2A, A2B, or A3).

    • Binding Reaction: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]DPCPX for A1 receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).

    • Filtration: Rapidly separate the receptor-bound radioligand from the unbound radioligand by filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value of the test compound, which is the concentration that displaces 50% of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Visualizations

Signaling_Pathway cluster_0 Mechanism 1: PDE Inhibition cluster_1 Mechanism 2: Adenosine Receptor Antagonism Etamiphylline_PDE This compound PDE Phosphodiesterase (PDE) Etamiphylline_PDE->PDE Inhibits cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchodilation PKA->Relaxation Leads to Etamiphylline_AR This compound AR Adenosine Receptor (A2B) Etamiphylline_AR->AR Blocks Adenosine Adenosine Adenosine->AR Activates Contraction Bronchoconstriction AR->Contraction Leads to

Caption: Proposed mechanisms of action for this compound.

Experimental_Workflow cluster_PDE PDE Activity Assay Workflow cluster_AR Adenosine Receptor Binding Assay Workflow pde1 1. Incubate Purified PDE with Substrate (cAMP/cGMP) and this compound pde2 2. Terminate Reaction with Stop Solution pde1->pde2 pde3 3. Add Detection Reagents pde2->pde3 pde4 4. Measure Luminescence pde3->pde4 pde5 5. Calculate IC50 Value pde4->pde5 ar1 1. Incubate Cell Membranes Expressing Adenosine Receptors with Radioligand and this compound ar2 2. Separate Bound and Unbound Ligand via Filtration ar1->ar2 ar3 3. Quantify Radioactivity on Filters ar2->ar3 ar4 4. Determine IC50 and Calculate Ki Value ar3->ar4

Caption: Workflow for key experimental assays.

Conclusion

While this compound is structurally related to theophylline and likely shares its mechanisms of phosphodiesterase inhibition and adenosine receptor antagonism, the limited available clinical data suggests it is a less potent bronchodilator.[10] Further preclinical studies, utilizing the experimental protocols outlined in this guide, are necessary to fully characterize the pharmacological profile of this compound and to provide a robust, data-driven basis for any future clinical development. The lack of comprehensive, publicly available data on this compound's activity at the molecular level remains a significant gap in understanding its full therapeutic potential and limitations.

References

Scant Evidence on Etamiphylline Reproducibility Amidst Comparative Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to establish the reproducibility of published research findings on Etamiphylline have revealed a significant lack of dedicated studies. The existing body of scientific literature primarily focuses on comparative analyses, pitting this compound against other xanthine (B1682287) derivatives, most notably Theophylline (B1681296). These comparative studies consistently question the efficacy of this compound as a bronchodilator, with some reporting poor to absent effects in clinical trials.

This comparison guide consolidates the available data to offer researchers, scientists, and drug development professionals an objective overview of this compound's performance relative to its primary alternative, Theophylline. The guide presents quantitative data from published studies in structured tables, details the experimental protocols employed, and visualizes key signaling pathways and workflows to facilitate a comprehensive understanding.

Comparative Efficacy of this compound and Theophylline

Clinical investigations comparing this compound and Theophylline have focused on their bronchodilator effects in patients with asthma. The data, summarized below, consistently demonstrates Theophylline's superior efficacy.

ParameterThis compoundTheophyllinePlaceboStudy PopulationKey Findings
Change in FEV1 (Forced Expiratory Volume in 1 second) No significant difference from placebo[1]Greater rise compared to this compound and placebo at 1, 2, and 4 hours[1]No significant change[1]27 asymptomatic asthmatic children[1]Theophylline showed a significant bronchodilator effect, while this compound did not differ from placebo.[1]
Change in PEF (Peak Expiratory Flow) No significant difference from placebo[1]Greater rise compared to this compound and placebo at 2 and 4 hours[1]No significant change[1]27 asymptomatic asthmatic children[1]Theophylline was more effective at improving peak expiratory flow.[1]
Change in MMEF (Maximal Midexpiratory Flow) No significant difference from placebo[1]Greater rise compared to this compound and placebo at 2 and 4 hours[1]No significant change[1]27 asymptomatic asthmatic children[1]Theophylline demonstrated superior improvement in mid-expiratory flow rates.[1]

FEV1: Forced Expiratory Volume in 1 second; PEF: Peak Expiratory Flow; MMEF: Maximal Midexpiratory Flow.

Another study comparing sustained-release preparations of enprofylline (B1671344) and theophylline found both drugs to have comparable bronchodilator properties in the long-term treatment of asthma.[2]

Experimental Protocols

The methodologies employed in the comparative studies are crucial for interpreting the findings. A commonly cited study utilized a robust design to minimize bias.

Study Design: Double-blind, randomized, placebo-controlled trial.[1]

Participants: 27 asymptomatic asthmatic children with airway obstruction.[1]

Intervention: Participants received a single oral dose of one of three solutions:

  • This compound (6.9 mg/kg)[1]

  • Theophylline (6.9 mg/kg)[1]

  • Placebo[1]

Outcome Measures: Pulmonary function tests (FEV1, PEF, MMEF) were measured at baseline and at 1, 2, and 4 hours post-administration.[1]

Follow-up: After 4 hours, a 4 mg dose of nebulized salbutamol (B1663637) was administered to assess further bronchodilation.[1]

G cluster_0 Screening & Randomization cluster_2 Data Collection p Asymptomatic Asthmatic Children r Randomization p->r e This compound (6.9 mg/kg) t Theophylline (6.9 mg/kg) pl Placebo b Baseline Pulmonary Function Tests h1 1-hour Pulmonary Function Tests b->h1 h2 2-hour Pulmonary Function Tests h1->h2 h4 4-hour Pulmonary Function Tests h2->h4 s 4mg Nebulized Salbutamol h4->s fh Follow-up Pulmonary Function Tests s->fh

Caption: Experimental workflow for a comparative study of this compound and Theophylline.

Mechanism of Action: The Xanthine Pathway

This compound is a xanthine derivative, similar to theophylline.[3] The primary mechanism of action for methylxanthines involves the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine (B11128) receptors.[4]

  • Phosphodiesterase (PDE) Inhibition: Methylxanthines non-competitively inhibit PDE isoenzymes III and IV.[4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4] The accumulation of cAMP results in the relaxation of bronchial smooth muscle, leading to bronchodilation.[4]

  • Adenosine Receptor Antagonism: Methylxanthines are nonselective antagonists of adenosine receptors (A1, A2, and A3).[4] In the airways, adenosine can cause bronchoconstriction in asthmatic patients by triggering the release of histamine (B1213489) and leukotrienes from mast cells.[5] By blocking adenosine receptors, theophylline can prevent this bronchoconstriction.[5]

G cluster_0 Methylxanthine Action cluster_1 Cellular Effects M Methylxanthines (e.g., Theophylline, this compound) PDE Phosphodiesterase (PDE) M->PDE Inhibits Adenosine Adenosine Receptors M->Adenosine Antagonizes cAMP ↑ cAMP PDE->cAMP Breaks down Broncho Bronchodilation cAMP->Broncho Promotes Adenosine->Broncho Inhibits (via bronchoconstriction)

Caption: Signaling pathway of methylxanthines like this compound.

Conclusion

The available evidence on the reproducibility of this compound's effects is sparse. The majority of published research consists of comparative studies against Theophylline, which consistently indicate that this compound has limited to no clinical efficacy as a bronchodilator. For researchers and drug development professionals, the data strongly suggests that Theophylline is a more effective and reliable alternative within the xanthine class of drugs for the management of obstructive airway diseases. Future research should focus on independent, rigorous studies to either corroborate or refute the existing negative findings for this compound to provide a clearer, more definitive understanding of its pharmacological profile.

References

Head-to-head comparison of Etamiphylline and Doxofylline in respiratory models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the available preclinical and clinical data for two xanthine-derived bronchodilators.

Executive Summary

Doxofylline emerges as a xanthine (B1682287) derivative with a well-documented efficacy and a favorable safety profile compared to older methylxanthines like theophylline (B1681296).[1] Its primary mechanism is attributed to phosphodiesterase (PDE) inhibition, coupled with a significantly reduced affinity for adenosine (B11128) receptors, which mitigates common adverse effects.[1] In contrast, Etamiphylline (B1195060), while also classified as a xanthine bronchodilator, has demonstrated poor to absent efficacy in human clinical trials for asthma.[2][3] Preclinical data on its specific mechanism of action and potency are scarce, limiting a direct quantitative comparison with Doxofylline.

Mechanism of Action and Signaling Pathways

Both this compound and Doxofylline are believed to exert their primary effects through the inhibition of phosphodiesterase (PDE) enzymes. PDE inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in airway smooth muscle cells, results in relaxation and bronchodilation.[4][5]

Doxofylline's Signaling Pathway:

Doxofylline acts as a non-selective PDE inhibitor.[4] However, some studies suggest that at therapeutic concentrations, its effect on most PDE isoforms is not significant, with the exception of some activity against PDE2A1 at high concentrations.[6] This has led to the proposition that other mechanisms, such as interaction with β2-adrenoceptors, may contribute to its pharmacological effects.[7] A key characteristic of Doxofylline is its markedly lower affinity for adenosine A1 and A2 receptors compared to theophylline, which is thought to account for its better safety profile, particularly the reduced incidence of cardiac and central nervous system side effects.[1]

G cluster_cell Airway Smooth Muscle Cell Doxofylline Doxofylline PDE Phosphodiesterase (PDE) Doxofylline->PDE Inhibition cAMP_up ↑ cAMP PDE->cAMP_up Degradation PKA Protein Kinase A (PKA) cAMP_up->PKA Activation Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP_up

Caption: Simplified signaling pathway of Doxofylline in airway smooth muscle cells.

This compound's Signaling Pathway:

This compound is also classified as a xanthine derivative and a bronchodilator agent.[8] Its mechanism is presumed to be similar to other methylxanthines, involving non-selective PDE inhibition.[4][5] However, specific details regarding its PDE subtype selectivity and affinity for adenosine receptors are not well-documented in available literature.

G cluster_cell Airway Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) (Presumed Target) This compound->PDE Inhibition (Presumed) cAMP_up ↑ cAMP PDE->cAMP_up Degradation PKA Protein Kinase A (PKA) cAMP_up->PKA Activation Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP_up

Caption: Presumed signaling pathway of this compound based on its classification.

Comparative Performance Data

Due to the lack of direct comparative studies, a head-to-head data table cannot be constructed. Instead, the available quantitative and qualitative data for each compound are summarized below.

Table 1: Pharmacological and Efficacy Profile of Doxofylline

ParameterModel/Study TypeObservationReference
Bronchodilator Effect Isolated Human BronchiInduces relaxation of pre-contracted bronchial tissue in a concentration-dependent manner.[9]
PDE Inhibition In vitro assaysNon-selective PDE inhibitor. Some studies suggest significant inhibition only of PDE2A1 at high concentrations.[4][6]
Adenosine Receptor Affinity Receptor binding assaysMarkedly decreased affinity for A1 and A2 receptors compared to theophylline.[1]
Anti-inflammatory Effect Animal models of lung inflammationDemonstrates anti-inflammatory activity.[7]
Clinical Efficacy Human clinical trials (Asthma & COPD)Effective in improving lung function (FEV1) and reducing symptoms.[9]

Table 2: Pharmacological and Efficacy Profile of this compound

ParameterModel/Study TypeObservationReference
Bronchodilator Effect Human clinical trials (Asthmatic Children)Poor bronchodilator effect when administered orally. No significant difference from placebo.[3][10]
PDE Inhibition -Classified as a PDE inhibitor, but specific IC50 values and subtype selectivity are not reported.[5]
Adenosine Receptor Affinity -Data not available.-
Clinical Efficacy Human clinical trialsShown to have poor or absent effects in treating asthma.[2]
Veterinary Use Clinical use in animalsUsed as a respiratory stimulant in veterinary medicine.[11]

Experimental Protocols

To conduct a direct head-to-head comparison of this compound and Doxofylline, the following established experimental models and protocols would be appropriate.

In Vitro Bronchodilator Potency: Isolated Tracheal Ring Assay

This assay assesses the direct relaxant effect of the compounds on airway smooth muscle.

Objective: To determine and compare the potency (EC50) and efficacy (Emax) of this compound and Doxofylline in relaxing pre-contracted guinea pig tracheal rings.

Methodology:

  • Tissue Preparation: Tracheas are isolated from guinea pigs and cut into rings.

  • Mounting: Each ring is mounted in an isolated organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction: A stable contraction is induced with a contractile agonist such as histamine (B1213489) or methacholine.

  • Drug Administration: Cumulative concentrations of this compound or Doxofylline are added to the bath.

  • Data Acquisition: The relaxation of the tracheal ring is measured isometrically and recorded.

  • Analysis: Concentration-response curves are plotted to determine EC50 and Emax values.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis isolate Isolate Guinea Pig Trachea cut Cut into Rings isolate->cut mount Mount in Organ Bath cut->mount contract Induce Contraction (e.g., Histamine) mount->contract add_drug Add Cumulative Concentrations of This compound or Doxofylline contract->add_drug record Record Isometric Tension add_drug->record plot Plot Concentration- Response Curves record->plot calculate Calculate EC50 and Emax plot->calculate G cluster_induction Induction of Inflammation cluster_treatment Treatment Groups cluster_assessment Assessment of Inflammation lps Intratracheal LPS Administration in Mice vehicle Vehicle Control lps->vehicle etam This compound lps->etam doxo Doxofylline lps->doxo bal Collect BAL Fluid and Lung Tissue vehicle->bal etam->bal doxo->bal cell_count Cell Count in BAL bal->cell_count cytokine Cytokine Analysis (ELISA) bal->cytokine histo Lung Histopathology

References

Independent Verification of Etamiphylline's Therapeutic Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etamiphylline, a xanthine (B1682287) derivative developed for the management of asthma, has demonstrated limited therapeutic efficacy in clinical evaluations. This guide provides a comparative analysis of this compound against established and alternative bronchodilators, supported by experimental data. Evidence from a key comparative study indicates that this compound is a significantly weaker bronchodilator than Theophylline and shows no significant difference from placebo in improving lung function parameters in asthmatic children. In contrast, other xanthine derivatives such as Theophylline and Doxofylline, along with other classes of bronchodilators, have well-documented therapeutic benefits. This guide presents the available quantitative data, details the experimental protocols of a pivotal study, and visualizes the key signaling pathways involved in the action of these compounds to offer a comprehensive resource for research and development professionals.

Comparative Analysis of Therapeutic Efficacy

The therapeutic efficacy of this compound has been directly compared to Theophylline in a double-blind, randomized, placebo-controlled study involving 27 asthmatic children. The results, summarized in the table below, clearly indicate Theophylline's superior bronchodilator effect.

Treatment Group (Single Oral Dose)Mean Change in FEV1 (Forced Expiratory Volume in 1 second)Mean Change in PEF (Peak Expiratory Flow)Mean Change in MMEF (Maximal Mid-Expiratory Flow)
This compound (6.9 mg/kg) No significant difference from placeboNo significant difference from placeboNo significant difference from placebo
Theophylline (6.9 mg/kg) Greater rise one hour after administration compared to this compound and placebo.[1]Greater rise two and four hours after administration compared to this compound and placebo.[1]Greater rise two and four hours after administration compared to this compound and placebo.[1]
Placebo BaselineBaselineBaseline

FEV1, PEF, and MMEF are key indicators of lung function.

The study concluded that this compound appears to be a weaker bronchodilator than Theophylline when administered orally, with its effects being indistinguishable from placebo.[1]

Experimental Protocols

The following is a detailed methodology for the key comparative study cited in this guide.

Study Design: A double-blind, randomized, placebo-controlled clinical trial.

Participants: Twenty-seven asymptomatic asthmatic children with documented airway obstruction. Participants were required to be free of regular asthma medications for at least 28 days prior to the study but were permitted rescue bronchodilator use if necessary.

Intervention: Participants were randomly assigned to one of three groups to receive a single oral dose of:

  • This compound solution (6.9 mg/kg)

  • Theophylline solution (6.9 mg/kg)

  • Placebo solution

Outcome Measures:

  • Primary: Forced Expiratory Volume in 1 second (FEV1), Peak Expiratory Flow (PEF), and Maximal Mid-Expiratory Flow (MMEF).

  • Secondary: Assessment of response to a subsequent dose of nebulized salbutamol.

Procedure:

  • Baseline pulmonary function tests (FEV1, PEF, MMEF) were performed on all participants.

  • The assigned single oral dose of this compound, Theophylline, or placebo was administered.

  • Pulmonary function tests were repeated at one, two, and four hours post-administration.

  • Four hours after the initial dose, all participants received a 4 mg dose of nebulized salbutamol, and pulmonary function was reassessed.

Statistical Analysis: The differences in the mean changes of FEV1, PEF, and MMEF from baseline among the three groups were analyzed to determine statistical significance.

Signaling Pathways

The primary mechanisms of action for xanthine derivatives involve the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine (B11128) receptors. These pathways are crucial in regulating the smooth muscle tone of the airways.

Phosphodiesterase Inhibition Pathway

Theophylline and Doxofylline exert their bronchodilatory effects by inhibiting PDE enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), resulting in the relaxation of airway smooth muscle.

PDE_Inhibition cluster_cell Airway Smooth Muscle Cell Theophylline Theophylline (Non-selective PDE inhibitor) PDE Phosphodiesterase (PDE) Theophylline->PDE Doxofylline Doxofylline (Selective PDE4 inhibitor) Doxofylline->PDE cAMP cAMP PDE->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA Epac Epac cAMP->Epac ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP converts Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Epac->Relaxation

Phosphodiesterase Inhibition Pathway for Bronchodilation
Adenosine Receptor Antagonism Pathway

Theophylline also acts as a non-selective antagonist of adenosine receptors (A1, A2A, and A2B). Adenosine, when bound to A1 receptors on airway smooth muscle, can promote bronchoconstriction. By blocking these receptors, Theophylline prevents this effect. Doxofylline has a much lower affinity for adenosine receptors, which is thought to contribute to its improved side-effect profile.[2]

Adenosine_Antagonism cluster_cell Airway Smooth Muscle Cell Theophylline Theophylline (Non-selective antagonist) A1_Receptor Adenosine A1 Receptor Theophylline->A1_Receptor A2A_Receptor Adenosine A2A Receptor Theophylline->A2A_Receptor A2B_Receptor Adenosine A2B Receptor Theophylline->A2B_Receptor Adenosine Adenosine Adenosine->A1_Receptor Constriction Bronchoconstriction A1_Receptor->Constriction

Adenosine Receptor Antagonism by Theophylline

Alternatives to this compound

Given the limited evidence for the therapeutic efficacy of this compound, a range of more effective and well-established alternatives are available for the treatment of obstructive airway diseases.

Drug ClassExamplesMechanism of ActionKey Characteristics
Xanthine Derivatives Theophylline, Aminophylline, DoxofyllineNon-selective PDE inhibition, adenosine receptor antagonism (Theophylline, Aminophylline); More selective PDE inhibition with less adenosine receptor activity (Doxofylline).[2]Oral or intravenous administration; require therapeutic drug monitoring due to narrow therapeutic index (Theophylline, Aminophylline).
Beta-2 Adrenergic Agonists Salbutamol (short-acting), Salmeterol (long-acting)Stimulate beta-2 adrenergic receptors, leading to increased cAMP and bronchodilation.Inhaled route of administration; rapid onset of action for short-acting agents.
Anticholinergics Ipratropium bromide (short-acting), Tiotropium (long-acting)Block muscarinic receptors, preventing acetylcholine-induced bronchoconstriction.Inhaled route of administration; particularly effective in COPD.
Inhaled Corticosteroids Budesonide, FluticasoneReduce airway inflammation.Mainstay of asthma management; often used in combination with long-acting beta-agonists.

Conclusion

The available evidence does not support the therapeutic efficacy of this compound as a bronchodilator for asthma. Comparative studies demonstrate its inferiority to Theophylline and a lack of significant effect compared to placebo. Researchers and drug development professionals should consider the well-established efficacy and safety profiles of alternative bronchodilators and anti-inflammatory agents in the management of obstructive airway diseases. The distinct mechanisms of action of alternatives like Doxofylline, which offers a potentially improved safety profile over traditional xanthines, highlight the ongoing evolution of therapeutic strategies in this field.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the adverse effect profiles of Etamiphylline, Theophylline (B1681296), Aminophylline (B1665990), and Caffeine reveals significant differences in their safety and tolerability. While all are members of the methylxanthine class, variations in their chemical structures and pharmacokinetic properties contribute to distinct side effect landscapes, a critical consideration for researchers and drug development professionals.

This guide provides an objective comparison of the side effect profiles of these four compounds, supported by available experimental data. The information is intended to assist in understanding the relative risks associated with these drugs and to inform future research and development in the field of respiratory and central nervous system therapeutics.

Comparative Analysis of Side Effect Incidence

The following table summarizes the reported incidence of common side effects associated with this compound, Theophylline, Aminophylline, and Caffeine from various clinical studies and meta-analyses. It is important to note that data for this compound is sparse due to its limited clinical use and demonstrated poor efficacy in many studies.[1][2]

Side EffectThis compoundTheophyllineAminophyllineCaffeine
Gastrointestinal
Nausea/VomitingData not availableCommon[3]Odds Ratio: 4.21 (vs. placebo)[4]Common[5]
Abdominal PainData not availableReported[6]Reported[6]Reported[7]
Cardiovascular
Tachycardia/PalpitationsReported as a transient effect[8]Common[9]Odds Ratio: 3.02 (vs. placebo)[4]Common[7]
ArrhythmiasData not availableCan occur at high concentrations[10]More frequent than placebo[4]Can occur at high doses[11]
Neurological
HeadacheData not availableCommon[3]Reported[6]Common[7]
Insomnia/RestlessnessData not availableCommon[3]Reported[5]Common[7]
TremorData not availableTrend towards more frequent (OR: 1.8 vs. placebo)[12]No significant difference (OR: 2.60 vs. placebo)[4]Can occur[9]
SeizuresData not availableCan occur at high concentrations[10]Can occur at high concentrations[13]Can occur with severe intoxication[14]
Other
DiuresisWeak effect[8]Mild diuretic[9]Reported[15]Common[7]

Note: Odds Ratios (OR) are derived from meta-analyses comparing the drug to a placebo. "Common" indicates a frequently reported side effect without specific quantitative data available in the retrieved sources. Data for this compound is largely unavailable from comprehensive clinical trials.

Experimental Protocols

The assessment of side effects in clinical trials involving methylxanthines typically involves a combination of patient-reported outcomes and objective measurements.

Subjective Assessment:
  • Adverse Event Questionnaires: Standardized questionnaires are administered to patients to systematically collect information on the incidence, severity, and duration of side effects such as nausea, headache, and insomnia.

  • Visual Analog Scales (VAS): Patients may be asked to rate the severity of certain side effects (e.g., headache, nausea) on a continuous scale.

Objective Assessment:
  • Cardiovascular Monitoring: Continuous electrocardiogram (ECG) monitoring is employed to detect arrhythmias and changes in heart rate. Blood pressure is also monitored regularly.

  • Neurological Examination: Clinical assessments for tremor, restlessness, and other neurological signs are performed. In cases of suspected severe toxicity, an electroencephalogram (EEG) may be used to evaluate for seizure activity.

  • Serum Concentration Monitoring: Blood samples are regularly drawn to determine the serum concentration of the drug. This is crucial for Theophylline and Aminophylline due to their narrow therapeutic index, where side effects are strongly correlated with serum levels.[10][13] Mild adverse effects are more common at serum concentrations below 20 mcg/ml, while severe effects are more likely above this threshold.[10]

Signaling Pathways and Experimental Workflow

The therapeutic and adverse effects of methylxanthines are primarily mediated through their action on adenosine (B11128) receptors and phosphodiesterases.

Methylxanthine_Signaling_Pathways cluster_0 Methylxanthine Actions cluster_1 Cellular Mechanisms Methylxanthines Methylxanthines Adenosine_Receptors Adenosine Receptors (A1, A2) Methylxanthines->Adenosine_Receptors Antagonism Phosphodiesterases Phosphodiesterases (PDEs) Methylxanthines->Phosphodiesterases Inhibition CNS_Stimulation CNS Stimulation Adenosine_Receptors->CNS_Stimulation Leads to Gastric_Acid_Secretion ↑ Gastric Acid Secretion Adenosine_Receptors->Gastric_Acid_Secretion Leads to cAMP ↑ cAMP Phosphodiesterases->cAMP Inhibition of breakdown Bronchodilation Bronchodilation cAMP->Bronchodilation Cardiac_Stimulation Cardiac Stimulation cAMP->Cardiac_Stimulation

Caption: Mechanism of action of methylxanthines.

The diagram above illustrates the primary mechanisms of action for methylxanthines. By antagonizing adenosine receptors and inhibiting phosphodiesterases, they lead to a range of physiological effects, including both therapeutic actions and adverse reactions.

Comparative_Side_Effect_Study_Workflow Patient_Recruitment Patient Recruitment (e.g., Asthma, COPD) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Theophylline) Randomization->Group_B Group_C Group C (Aminophylline) Randomization->Group_C Group_D Group D (Caffeine) Randomization->Group_D Placebo_Group Placebo Group Randomization->Placebo_Group Treatment_Period Treatment Period (Defined Duration) Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Group_D->Treatment_Period Placebo_Group->Treatment_Period Data_Collection Data Collection - Adverse Event Reports - ECG & Vitals - Serum Levels Treatment_Period->Data_Collection Statistical_Analysis Statistical Analysis (Comparison of Incidence & Severity) Data_Collection->Statistical_Analysis Results Results - Comparative Side Effect Profile - Efficacy Assessment Statistical_Analysis->Results

Caption: Workflow for a comparative side effect study.

This workflow outlines the key steps in a randomized controlled trial designed to compare the side effect profiles of different methylxanthines. Such a study design is essential for generating robust, comparative data.

Discussion and Conclusion

The available evidence strongly indicates that Theophylline and its salt, Aminophylline, possess a narrow therapeutic index and are associated with a significant risk of adverse effects, particularly at higher serum concentrations.[10][13] These include gastrointestinal distress, cardiovascular stimulation, and neurological effects. Caffeine, while generally better tolerated at typical dietary doses, can also induce similar side effects at higher concentrations.[7]

In stark contrast, the side effect profile of this compound is not well-documented in the scientific literature. The primary focus of the limited research on this compound has been its lack of significant bronchodilator efficacy compared to Theophylline.[1][2] While it is suggested to have a weaker diuretic effect than Theophylline, comprehensive data on other potential side effects are lacking.[8]

For researchers and drug development professionals, this comparative analysis underscores the importance of considering the therapeutic index and side effect profile when selecting or developing methylxanthine-based compounds. The well-documented adverse effects of Theophylline and Aminophylline have led to a decline in their use as first-line therapies for respiratory diseases. The limited efficacy of this compound has precluded its widespread clinical adoption. Future research in this area could focus on developing methylxanthine derivatives with a wider therapeutic window and a more favorable side effect profile, potentially by targeting specific subtypes of adenosine receptors or phosphodiesterases.

References

Etamiphylline: A Comparative Analysis of its Translational Potential in Respiratory Disease

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Etamiphylline's performance against established asthma therapies, supported by available experimental data.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a xanthine (B1682287) derivative, was investigated as a potential treatment for asthma. Like other methylxanthines, its proposed mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine (B11128) receptors, aiming to induce bronchodilation and reduce inflammation. However, its journey from preclinical research to clinical application has been met with significant challenges. This guide provides a comparative assessment of this compound's translational potential by juxtaposing its limited preclinical and clinical data with that of established asthma treatments: the fellow xanthine derivative Theophylline (B1681296), the short-acting β2-agonist (SABA) Salbutamol (B1663637), and inhaled corticosteroids (ICS) as represented by Budesonide (B1683875). The evidence presented underscores the limited therapeutic promise of this compound in the modern management of asthma.

Mechanism of Action: A Comparative Overview

The therapeutic effects of anti-asthma medications are rooted in their ability to modulate specific signaling pathways that govern airway smooth muscle tone and inflammation.

  • Xanthine Derivatives (this compound and Theophylline): These molecules are understood to exert their effects through two primary mechanisms. Firstly, they act as non-selective inhibitors of phosphodiesterase (PDE) enzymes, which are responsible for breaking down cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDEs, particularly PDE3 and PDE4, theophylline increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA).[2] This cascade results in the relaxation of airway smooth muscle. Secondly, they function as antagonists at adenosine receptors (A1, A2, and A3).[1] Adenosine can promote bronchoconstriction, and by blocking its receptors, xanthines can further contribute to bronchodilation.[3]

  • Short-Acting β2-Agonists (Salbutamol): Salbutamol is a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor highly expressed on airway smooth muscle cells.[4] Binding of Salbutamol to this receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP leads to the activation of PKA and ultimately results in smooth muscle relaxation and bronchodilation.[5]

  • Inhaled Corticosteroids (Budesonide): Budesonide is a potent glucocorticoid that acts by binding to the intracellular glucocorticoid receptor (GR).[6] This ligand-receptor complex translocates to the nucleus where it upregulates the transcription of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes. This leads to a broad anti-inflammatory effect, reducing airway hyperresponsiveness and controlling asthma symptoms.

Signaling Pathways in Asthma Treatment cluster_0 Xanthine Derivatives (Theophylline/Etamiphylline) cluster_1 Short-Acting β2-Agonist (Salbutamol) cluster_2 Inhaled Corticosteroid (Budesonide) Theophylline Theophylline Adenosine Receptors Adenosine Receptors Theophylline->Adenosine Receptors Antagonism PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibition cAMP_X ↑ cAMP PDE->cAMP_X Degradation Bronchodilation_X Bronchodilation cAMP_X->Bronchodilation_X Salbutamol Salbutamol Beta2-Adrenergic Receptor Beta2-Adrenergic Receptor Salbutamol->Beta2-Adrenergic Receptor Agonism Adenylyl Cyclase Adenylyl Cyclase Beta2-Adrenergic Receptor->Adenylyl Cyclase Activation cAMP_S ↑ cAMP Adenylyl Cyclase->cAMP_S Conversion ATP ATP ATP->Adenylyl Cyclase Bronchodilation_S Bronchodilation cAMP_S->Bronchodilation_S Budesonide Budesonide Glucocorticoid Receptor Glucocorticoid Receptor Budesonide->Glucocorticoid Receptor Binding Nucleus Nucleus Glucocorticoid Receptor->Nucleus Translocation Anti-inflammatory Genes Anti-inflammatory Genes Nucleus->Anti-inflammatory Genes Upregulation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Downregulation Inflammation ↓ Inflammation Anti-inflammatory Genes->Inflammation Pro-inflammatory Genes->Inflammation

Comparative signaling pathways of different classes of asthma medications.

Preclinical Data Comparison

A thorough review of published literature reveals a significant lack of robust, publicly available preclinical data for this compound, particularly concerning its potency in terms of PDE inhibition and adenosine receptor antagonism. This absence of foundational data is a critical limitation in assessing its translational potential and contrasts sharply with the extensive preclinical characterization of Theophylline, Salbutamol, and Budesonide.

ParameterThis compoundTheophyllineSalbutamolBudesonide
Target PDE enzymes, Adenosine receptorsPDE enzymes, Adenosine receptorsβ2-adrenergic receptorGlucocorticoid receptor
PDE Inhibition (IC50) Data not available~100-1000 µM (non-selective)[2]Not applicableNot applicable
Adenosine Receptor Binding (Ki) Data not available~10-20 µM (non-selective)[7]Not applicableNot applicable
Receptor Binding Affinity Data not availableNot applicableHigh affinity for β2-receptor[4]High affinity for GR (RRA ~855 vs. dexamethasone)[8]
In Vivo Efficacy (Animal Models) Data not availableBronchodilation and anti-inflammatory effects demonstrated in various models[9]Potent bronchodilation in guinea pig and other models[9]Reduction of airway inflammation and hyperresponsiveness in mouse models[10]

Data not available: Indicates that after a comprehensive search, no publicly accessible quantitative data was found for this parameter.

Clinical Evidence: A Stark Contrast in Efficacy

Clinical trials are the definitive measure of a drug's translational potential. In this regard, the available evidence clearly demonstrates the failure of this compound to provide clinically meaningful benefits in asthma patients, especially when compared to the established efficacy of alternative treatments.

DrugStudy DesignPatient PopulationKey Efficacy OutcomeAdverse Effects
This compound Randomized, double-blind, placebo-controlled27 asthmatic childrenNo significant difference in FEV1, PEF, or MMEF compared to placebo. Weaker bronchodilator than Theophylline.Not detailed in the abstract.
Theophylline Meta-analysis of 4 RCTsSymptomatic asthma patientsAddition of theophylline to ICS increased FEV1pred by 2.49% compared to increasing ICS dose.[11]Nausea, loss of appetite, hyperuricemia, palpitation.[12]
Salbutamol Randomized, placebo-controlled8 asthmatic menIncreased resting FEV1 by 11% compared to placebo.[13]Tremor, palpitations.[14]
Budesonide (ICS) Meta-analysis of 8 RCTsMild intermittent asthmaSignificant improvement in FEV1 (SMD 0.51 vs. placebo).[15]Oral candidiasis, dysphonia.[13]

FEV1: Forced Expiratory Volume in 1 second; PEF: Peak Expiratory Flow; MMEF: Maximal Mid-Expiratory Flow; FEV1pred: FEV1 as a percentage of predicted value; SMD: Standardized Mean Difference.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the scientific rigor of drug development. Below are representative methodologies for key preclinical and clinical assessments in asthma research.

Preclinical Evaluation: Ovalbumin-Induced Asthma Mouse Model

This model is widely used to study allergic airway inflammation and hyperresponsiveness, key features of asthma.

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Day0 Day 0: Intraperitoneal (i.p.) injection of Ovalbumin (OVA) + Alum Day14 Day 14: Booster i.p. injection of OVA + Alum Day21_23 Days 21-23: Intranasal challenge with OVA solution Day14->Day21_23 7 days Treatment Treatment administration (e.g., this compound or comparator) prior to each challenge Day21_23->Treatment Day24 Day 24: Measurement of Airway Hyperresponsiveness (AHR) to methacholine (B1211447) Treatment->Day24 24h post-last challenge BALF Bronchoalveolar Lavage Fluid (BALF) collection for inflammatory cell count Day24->BALF Histology Lung tissue collection for histological analysis BALF->Histology

Workflow for a preclinical asthma mouse model.

Protocol:

  • Sensitization: On day 0, BALB/c mice are sensitized with an intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) (Alum). A booster i.p. injection of OVA/Alum is given on day 14.[10]

  • Challenge: From day 21 to 23, mice are challenged intranasally with an OVA solution to induce an allergic airway response. The investigational drug (e.g., this compound) or comparators are administered prior to each challenge.[10]

  • Assessment: 24 hours after the final challenge, airway hyperresponsiveness (AHR) to increasing doses of methacholine is measured using whole-body plethysmography. Subsequently, bronchoalveolar lavage fluid (BALF) is collected to quantify inflammatory cells (e.g., eosinophils). Lungs are then harvested for histological analysis to assess inflammation and mucus production.[10]

Clinical Evaluation: Randomized Controlled Trial in Asthma

The gold standard for evaluating the efficacy and safety of a new asthma therapy in humans is the randomized, double-blind, placebo-controlled clinical trial.

G cluster_treatment Treatment Period (e.g., 4 weeks) Screening Screening & Consent (Inclusion/Exclusion Criteria) Washout Washout Period (Standardize baseline medication) Screening->Washout Baseline Baseline Visit (FEV1, Symptom Scores, etc.) Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Comparator (e.g., Theophylline) Randomization->GroupB GroupC Group C: Placebo Randomization->GroupC FollowUp Follow-up Visits (e.g., Weeks 2 & 4) GroupB->FollowUp Endpoint End-of-Study Assessment (Primary Endpoint: Change in FEV1) FollowUp->Endpoint

References

Etamiphylline: A Comparative Analysis of a Theophylline Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etamiphylline (B1195060), a derivative of theophylline (B1681296), belongs to the methylxanthine class of drugs, which are known for their bronchodilator effects. While theophylline has been a cornerstone in the management of respiratory diseases for decades, the clinical utility and efficacy of this compound have been subjects of investigation. This guide provides a systematic comparison of this compound with its parent compound, theophylline, based on available clinical data. Due to a lack of extensive research and systematic reviews on this compound, this guide focuses on a key comparative study and places its findings within the broader context of methylxanthine pharmacology.

Mechanism of Action: The Methylxanthine Pathway

Methylxanthines, including this compound and theophylline, exert their pharmacological effects primarily through two mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors.[1][2][3][4]

  • Phosphodiesterase (PDE) Inhibition: By inhibiting PDE enzymes, methylxanthines prevent the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The resulting increase in intracellular cAMP in airway smooth muscle cells leads to protein kinase A activation, which in turn inhibits the release of intracellular calcium, leading to smooth muscle relaxation and bronchodilation.[1][3]

  • Adenosine Receptor Antagonism: Methylxanthines are non-selective antagonists of adenosine receptors (A1, A2A, and A2B). Adenosine can cause bronchoconstriction in sensitive individuals. By blocking these receptors, methylxanthines can prevent adenosine-induced bronchoconstriction.[1][2][3][4]

Methylxanthine_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Methylxanthines This compound / Theophylline PDE Phosphodiesterase (PDE) Methylxanthines->PDE Inhibits AdenosineReceptor Adenosine Receptor Methylxanthines->AdenosineReceptor Antagonizes AMP AMP ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts cAMP->AMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Adenosine Adenosine Adenosine->AdenosineReceptor Activates Bronchoconstriction Bronchoconstriction AdenosineReceptor->Bronchoconstriction

Caption: Signaling pathway of methylxanthines.

Comparative Efficacy: this compound vs. Theophylline

Clinical evidence directly comparing this compound and theophylline is limited. A key double-blind, randomized controlled trial by Vazquez et al. (1984) in asthmatic children provides the most direct comparative data.

Experimental Protocol: Vazquez et al. (1984)
  • Study Design: A double-blind, randomized, single-dose crossover study.[5][6]

  • Participants: Twenty-seven asymptomatic asthmatic children with airway obstruction.[5]

  • Interventions: Participants received a single oral dose of one of three solutions:

    • This compound: 6.9 mg/kg

    • Theophylline: 6.9 mg/kg

    • Placebo[5]

  • Outcome Measures: Pulmonary function tests, including Forced Expiratory Volume in 1 second (FEV1), Peak Expiratory Flow (PEF), and Maximal Mid-expiratory Flow (MMEF), were measured at baseline and at 1, 2, and 4 hours post-administration.[5]

  • Follow-up: After 4 hours, all participants received a 4 mg dose of nebulized salbutamol, and pulmonary function was reassessed.[5]

Data Presentation: Pulmonary Function Test Results

The study by Vazquez et al. (1984) demonstrated a significantly weaker bronchodilator effect of this compound compared to theophylline.

Time PointFEV1PEFMMEF
1 Hour Theophylline > this compound & Placebo (p<0.05)No significant differenceNo significant difference
2 Hours Theophylline > this compound & Placebo (p<0.05)Theophylline > this compound & Placebo (p<0.05)Theophylline > this compound & Placebo (p<0.05)
4 Hours Theophylline > this compound & Placebo (p<0.05)Theophylline > this compound & Placebo (p<0.05)Theophylline > this compound & Placebo (p<0.05)
Post-Salbutamol Greater improvement in this compound & Placebo groups vs. Theophylline groupGreater improvement in this compound & Placebo groups vs. Theophylline groupGreater improvement in this compound & Placebo groups vs. Theophylline group

Note: ">" indicates a statistically significant greater increase in the respective pulmonary function parameter. No significant differences were observed between this compound and placebo at any time point.[5]

Experimental Workflow: A Typical Bronchodilator Clinical Trial

The following diagram illustrates a generalized workflow for a clinical trial investigating a bronchodilator agent, such as a methylxanthine.

Clinical_Trial_Workflow cluster_workflow Clinical Trial Workflow for a Bronchodilator Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization InformedConsent->Randomization Baseline Baseline Assessment (PFTs, Symptoms, etc.) Randomization->Baseline Intervention Intervention Phase Baseline->Intervention GroupA Group A (Investigational Drug) Intervention->GroupA Arm 1 GroupB Group B (Comparator/Placebo) Intervention->GroupB Arm 2 FollowUp Follow-up Visits (PFTs, Safety Monitoring) GroupA->FollowUp GroupB->FollowUp DataAnalysis Data Analysis (Efficacy & Safety) FollowUp->DataAnalysis Results Results & Reporting DataAnalysis->Results

Caption: Generalized experimental workflow for a bronchodilator clinical trial.

Conclusion

Based on the available evidence, this compound demonstrates poor to absent bronchodilator effects when compared to theophylline. The key comparative study by Vazquez et al. (1984) found no significant difference in pulmonary function improvement between this compound and placebo in asthmatic children. In contrast, theophylline showed significant improvements in FEV1, PEF, and MMEF.[5] For researchers and drug development professionals, these findings suggest that while this compound shares a common mechanistic framework with other methylxanthines, its clinical efficacy as a bronchodilator is questionable. Further research would be required to explore any other potential therapeutic applications of this compound. Theophylline remains the more clinically established and potent bronchodilator within this class.[5]

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Etamiphylline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial research to final disposal. Etamiphylline (B1195060), a xanthine (B1682287) derivative, requires adherence to specific disposal procedures to ensure the safety of personnel and the protection of the environment. While not classified as a hazardous substance, proper disposal is crucial to prevent its entry into water systems and the surrounding ecosystem.

Step-by-Step Disposal Protocol for this compound:

The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory or research setting. This guidance is based on general principles of pharmaceutical waste management and available safety data.

  • Review Institutional and Local Regulations: Before initiating any disposal process, consult your institution's specific safety protocols and local, state, and federal regulations regarding pharmaceutical waste.[1] These guidelines will provide the definitive requirements for your location.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:

    • Safety goggles with side-shields[1]

    • Protective gloves[1]

    • Impervious clothing (e.g., lab coat)[1]

  • Segregation of Waste: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Disposal of Small Quantities (Solid Form):

    • For small quantities of solid this compound, the preferred method is to render the compound unusable.

    • Mix the this compound with an inert and undesirable substance, such as dirt, cat litter, or used coffee grounds.[2] This step helps to prevent accidental ingestion or misuse.

    • Place the mixture in a sealed, leak-proof container, such as a plastic bag or a sealable container.[2]

    • Dispose of the sealed container in the designated pharmaceutical waste stream as directed by your institution's policy.

  • Disposal of Solutions:

    • Do not pour this compound solutions down the drain or into any watercourse.[1]

    • Absorb liquid waste containing this compound with a finely-powdered, liquid-binding material like diatomite or universal binders.[1]

    • Once absorbed, manage the contaminated material as solid waste following the procedure outlined above.

  • Decontamination:

    • Decontaminate any surfaces or equipment that have come into contact with this compound by scrubbing with alcohol.[1]

    • Dispose of all contaminated materials (e.g., wipes, absorbent pads) as this compound waste.

  • Final Disposal:

    • The ultimate disposal of pharmaceutical waste should be conducted by a licensed waste management facility.[3] Incineration at a permitted facility is a common and effective method for destroying pharmaceutical compounds.[3]

Quantitative Data Summary:

Waste TypeRecommended Disposal MethodKey Considerations
Solid this compound Mix with an inert substance, seal in a container, and dispose of via a licensed pharmaceutical waste contractor.Do not place in regular trash without rendering it unusable.
This compound Solutions Absorb with an inert material, then manage as solid waste.Do not discharge into the sewer system.[4]
Contaminated Materials Dispose of as this compound waste.Includes PPE, absorbent materials, and empty containers.

Experimental Protocols Cited:

The disposal procedures outlined are based on established safety protocols for handling non-hazardous pharmaceutical waste and information derived from Safety Data Sheets (SDS). No specific experimental protocols for this compound disposal were cited in the provided search results. The methodologies are standard laboratory safety and waste management practices.

This compound Disposal Workflow:

The following diagram illustrates the logical steps for the proper disposal of this compound.

Etamiphylline_Disposal_Workflow cluster_prep Preparation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_final Final Disposal start Start: this compound Waste Generated consult Consult Institutional & Local Regulations start->consult ppe Don Personal Protective Equipment (PPE) mix Mix with Inert Substance (e.g., cat litter, coffee grounds) ppe->mix If Solid absorb Absorb with Inert Material (e.g., diatomite) ppe->absorb If Liquid consult->ppe seal_solid Seal in a Labeled, Leak-Proof Container mix->seal_solid waste_stream Place in Designated Pharmaceutical Waste Stream seal_solid->waste_stream seal_liquid Seal in a Labeled, Leak-Proof Container absorb->seal_liquid seal_liquid->waste_stream disposal_facility Transfer to Licensed Waste Disposal Facility waste_stream->disposal_facility end End: Proper Disposal Complete disposal_facility->end

Figure 1. This compound Disposal Workflow

References

Personal protective equipment for handling Etamiphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Etamiphylline. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Classification and Safety Precautions

Safety Data Sheets (SDS) for this compound present conflicting hazard information. While some sources classify it as non-hazardous, others identify significant risks.[1][2] To ensure the highest level of safety, this guide adopts the more stringent hazard classification, which identifies this compound as Acutely Toxic (Oral, Category 3) and a suspected Reproductive Hazard (Category 1B) .[2] All personnel must handle this compound under the assumption that it is a hazardous substance.

Precautionary Statements: [2][3]

  • P201: Obtain special instructions before use.

  • P202: Do not handle until all safety precautions have been read and understood.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.

  • P308 + P313: IF exposed or concerned: Get medical advice/ attention.

  • P405: Store locked up.

  • P501: Dispose of contents/ container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory for all procedures involving this compound. The following table summarizes the required PPE.

Body Part Required PPE Specifications and Best Practices
Hands Double GlovesWear two pairs of powder-free, chemical-resistant gloves.[4][5][6] The outer glove should be removed and disposed of immediately after handling. The inner glove should be worn under the gown cuff. Change gloves regularly, at least every 30-60 minutes, or immediately if contaminated, torn, or punctured.[4][5]
Body Disposable GownUse a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5][7] The gown should close in the back. Do not wear gowns outside of the designated handling area.
Eyes/Face Safety Goggles & Face ShieldWear safety goggles with side shields.[1] For tasks with a splash hazard, a full face shield must be worn in addition to goggles.[4][7]
Respiratory RespiratorA suitable respirator is required when handling the powder form of this compound to avoid inhalation of dust.[2]

Operational Plan: From Receipt to Disposal

  • Receiving: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

  • Storage: Store this compound in a tightly closed container in a cool, well-ventilated, and locked area.[1][2] The recommended storage temperature for the powder is -20°C.[1] It should be stored away from direct sunlight and ignition sources.[1]

  • Designated Area: All handling of this compound must be conducted in a designated area, such as a chemical fume hood or a restricted access room, to minimize exposure.[2][5]

  • Engineering Controls: Ensure adequate ventilation and have an accessible safety shower and eyewash station.[1]

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[1]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[2][5] Wash hands thoroughly before and after handling the substance.[5]

  • Waste Segregation: All this compound waste, including unused product, contaminated PPE, and cleaning materials, must be segregated into clearly labeled hazardous waste containers.[3]

  • Waste Containers: Use separate, sealed, and properly labeled containers for solid and liquid waste.[3]

  • Disposal Route: Dispose of all waste through an approved hazardous waste disposal plant.[2][3] Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

Immediate and appropriate response is crucial in the event of an emergency.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing immediately.[1] Rinse the affected skin area thoroughly with large amounts of water.[1] Seek medical attention.
Inhalation Move the individual to fresh air immediately.[1] If breathing is difficult, provide respiratory support.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [1] Wash out the mouth with water.[1] Seek immediate medical attention.[1]
Spill Evacuate personnel from the immediate area.[1] Wear full PPE, including respiratory protection.[1] Absorb liquid spills with an inert material.[1] For solid spills, carefully collect the material without creating dust.[2] Place all contaminated materials into a sealed, labeled hazardous waste container. Decontaminate the spill area.

Procedural Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Etamiphylline_Handling_Workflow This compound Handling Workflow start Start: Receive this compound inspect Inspect Container for Damage start->inspect store Store in Locked, Ventilated, -20°C Area inspect->store don_ppe Don Full PPE store->don_ppe handle Handle in Designated Area (Fume Hood) don_ppe->handle weigh_dissolve Weigh/Dissolve (Avoid Dust/Aerosol) handle->weigh_dissolve spill Spill Occurs handle->spill experiment Perform Experiment weigh_dissolve->experiment weigh_dissolve->spill dispose_waste Segregate and Dispose of Hazardous Waste experiment->dispose_waste experiment->spill decontaminate Decontaminate Work Area dispose_waste->decontaminate doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe end End doff_ppe->end spill_procedure Follow Spill Emergency Procedure spill->spill_procedure spill_procedure->decontaminate

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.